4-nitro-5-(trifluoromethyl)-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-nitro-5-(trifluoromethyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F3N3O2/c5-4(6,7)3-2(10(11)12)1-8-9-3/h1H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTRSILXQBIOTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1046462-99-0 | |
| Record name | 4-nitro-5-(trifluoromethyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-nitro-5-(trifluoromethyl)-1H-pyrazole: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 4-nitro-5-(trifluoromethyl)-1H-pyrazole, a heterocyclic compound of increasing interest in medicinal chemistry and materials science. By leveraging its unique electronic and structural features, this molecule serves as a versatile scaffold for the development of novel therapeutic agents and functional materials. This document will delve into its chemical properties, plausible synthetic routes, reactivity, and potential applications, with a focus on providing practical insights for laboratory and development settings.
Introduction to the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in pharmaceutical and agrochemical research.[1][2] The inherent features of the pyrazole ring, such as its ability to act as both a hydrogen bond donor and acceptor, and its conformational stability, make it a privileged structure in drug design.[2] The introduction of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity, while a nitro group can act as a key pharmacophore or a synthetic handle for further functionalization.[1] The combination of these functionalities on the pyrazole core in this compound suggests a molecule with significant potential for diverse applications.
Physicochemical and Spectroscopic Properties
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
| CAS Number | 1046462-99-0 | [3] |
| Molecular Formula | C₄H₂F₃N₃O₂ | [3] |
| Molecular Weight | 181.07 g/mol | [3] |
| pKa | 6.19 ± 0.50 | [3] |
| LogP | 1.3367 | ChemScene |
| Topological Polar Surface Area (TPSA) | 74.5 Ų | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 5 | [3] |
| Storage Temperature | 2-8°C | [3] |
Spectroscopic Profile (Predicted)
A thorough spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.[4] The following are predicted spectroscopic data based on the analysis of similar substituted pyrazoles.[4][5]
2.1.1. 1H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, showing a single peak for the C-H proton on the pyrazole ring, likely in the downfield region due to the electron-withdrawing effects of the nitro and trifluoromethyl groups. The N-H proton will likely appear as a broad singlet.
Table 2: Predicted 1H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| C3-H | 8.0 - 8.5 | s | Deshielded by adjacent electron-withdrawing groups. |
| N1-H | 10.0 - 12.0 | br s | Chemical shift can be highly dependent on solvent and concentration. |
2.1.2. 13C NMR Spectroscopy
The carbon NMR spectrum will provide key information about the carbon framework. The carbon bearing the trifluoromethyl group will exhibit a characteristic quartet due to C-F coupling.
Table 3: Predicted 13C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| C3 | 135 - 140 | d | |
| C4 | 120 - 125 | s | Attached to the nitro group. |
| C5 | 145 - 150 | q | Coupled to three fluorine atoms. |
| CF₃ | 120 - 125 | q | Large C-F coupling constant expected. |
2.1.3. IR Spectroscopy
The infrared spectrum will be characterized by strong absorptions corresponding to the nitro group and the C-F bonds of the trifluoromethyl group.
Table 4: Predicted Key IR Absorption Bands
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Notes |
| N-H stretch | 3100 - 3500 | Broad band.[4] |
| C-H stretch (aromatic) | 3000 - 3100 | [4] |
| C=N stretch (pyrazole ring) | 1580 - 1650 | [4] |
| N-O stretch (nitro group) | 1500 - 1560 and 1300 - 1360 | Asymmetric and symmetric stretching.[2][4] |
| C-F stretch | 1100 - 1300 | Strong absorptions. |
2.1.4. Mass Spectrometry
Mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.
Predicted Fragmentation:
-
Molecular Ion (M⁺): m/z = 181.01
-
Key Fragments: Loss of NO₂, loss of CF₃, and fragmentation of the pyrazole ring.
Synthesis and Reactivity
While a specific, optimized synthesis for this compound has not been detailed in readily available literature, a plausible synthetic strategy can be devised based on established methodologies for the synthesis of substituted pyrazoles.[1][6]
Proposed Synthetic Pathway
A logical approach would involve the nitration of a 5-(trifluoromethyl)-1H-pyrazole precursor. The electron-withdrawing nature of the trifluoromethyl group will direct the incoming nitro group to the C4 position of the pyrazole ring.
Caption: Proposed synthetic route.
3.1.1. Detailed Experimental Protocol (Hypothetical)
This protocol is a general guideline and would require optimization for yield and purity.
Step 1: Synthesis of 5-(trifluoromethyl)-1H-pyrazole (Precursor)
The precursor can be synthesized through the condensation of a trifluoromethylated 1,3-dicarbonyl compound with hydrazine, a well-established method for pyrazole synthesis.[6]
Step 2: Nitration of 5-(trifluoromethyl)-1H-pyrazole
Causality behind Experimental Choices:
-
Choice of Nitrating Agent: A mixture of nitric acid and sulfuric acid is a standard and effective nitrating agent for deactivating aromatic systems. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the electron-withdrawing effect of the trifluoromethyl group.
-
Temperature Control: The reaction is highly exothermic and must be cooled to prevent over-nitration and decomposition of the starting material and product. Maintaining a low temperature ensures selectivity for the mono-nitro product.
-
Quenching on Ice: Pouring the reaction mixture onto ice serves two purposes: it safely quenches the reaction by diluting the strong acids and causes the organic product, which is typically insoluble in water, to precipitate out, facilitating its isolation.
Protocol:
-
To a stirred solution of 5-(trifluoromethyl)-1H-pyrazole (1.0 eq) in concentrated sulfuric acid (5-10 volumes), cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2 volumes) dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to afford the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Reactivity Profile
The reactivity of this compound is governed by the interplay of the pyrazole ring and its electron-withdrawing substituents.
Caption: Key reaction pathways.
-
N-Alkylation and N-Arylation: The N-H proton of the pyrazole ring is acidic and can be deprotonated with a suitable base, followed by reaction with an electrophile to introduce various substituents at the N1 position. This is a common strategy for diversifying the pyrazole scaffold.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This provides a valuable synthetic handle for further functionalization, such as amide bond formation or diazotization reactions.
-
Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyrazole ring, enhanced by the nitro and trifluoromethyl groups, may allow for nucleophilic aromatic substitution reactions under certain conditions, although this is generally less common for pyrazoles.
Applications in Drug Development and Materials Science
The unique combination of a pyrazole core with nitro and trifluoromethyl substituents makes this compound a highly attractive building block in drug discovery and materials science.
Medicinal Chemistry
Pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The trifluoromethyl group is a common feature in many modern pharmaceuticals, enhancing their efficacy and pharmacokinetic profiles.[1] The nitro group can also contribute to biological activity or serve as a precursor to other functional groups.
Potential Therapeutic Applications:
-
Kinase Inhibitors: The pyrazole scaffold is a common feature in many kinase inhibitors used in cancer therapy.
-
Antimicrobial Agents: Trifluoromethyl-substituted pyrazoles have shown promising activity against various bacterial and fungal strains.[1]
-
Anti-inflammatory Agents: The pyrazole core is present in several non-steroidal anti-inflammatory drugs (NSAIDs).
Caption: Drug discovery process.
Materials Science
The electronic properties of this compound make it a candidate for applications in materials science, particularly in the development of:
-
Energetic Materials: The presence of the nitro group suggests potential applications as a high-energy-density material.[5]
-
Organic Electronics: The electron-deficient nature of the molecule could be exploited in the design of n-type organic semiconductors.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound. Based on the safety data for related compounds, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7][8]
-
Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors.[7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[7]
-
Fire Safety: While not expected to be highly flammable, appropriate fire extinguishers should be available.
-
Toxicology: The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance. Avoid ingestion and skin contact.
Conclusion
This compound is a promising heterocyclic compound with significant potential in medicinal chemistry and materials science. Its unique combination of a pyrazole core with electron-withdrawing nitro and trifluoromethyl groups provides a versatile platform for the design and synthesis of novel functional molecules. While further experimental characterization is needed, this guide provides a solid foundation for researchers and developers interested in exploring the chemistry and applications of this intriguing molecule.
References
- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives [mdpi.com]
- 6. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
An In-Depth Technical Guide to the Structural Elucidation of 4-nitro-5-(trifluoromethyl)-1H-pyrazole
Introduction: Navigating the Structural Complexity of a Highly Functionalized Heterocycle
The pyrazole scaffold is a cornerstone in medicinal and agricultural chemistry, valued for its diverse biological activities.[1] The introduction of potent electron-withdrawing groups, such as a nitro (NO₂) moiety at the C4 position and a trifluoromethyl (CF₃) group at C5, creates the compound 4-nitro-5-(trifluoromethyl)-1H-pyrazole. This substitution pattern dramatically influences the molecule's electronic properties, reactivity, and potential biological interactions. However, these same features present distinct challenges for unambiguous structural elucidation.
This technical guide provides a comprehensive, multi-technique strategy for the definitive characterization of this compound. We will move beyond simple data reporting to explain the causal relationships behind experimental choices and data interpretation. The narrative follows an integrated approach, demonstrating how data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) synergize to build a structural hypothesis, which is then unequivocally confirmed by single-crystal X-ray crystallography. This self-validating workflow ensures the highest degree of scientific integrity for researchers in drug discovery and chemical synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach
NMR spectroscopy is the primary tool for mapping the covalent framework of the molecule in solution. A multi-nuclear (¹H, ¹³C, ¹⁹F) approach is essential to characterize all components of this compound.
The ¹H NMR Spectrum: Locating the Protons
The ¹H NMR spectrum is expected to be relatively simple, featuring two key signals:
-
H-3 Proton: A single proton is attached to the pyrazole ring at the C3 position. Due to the strong electron-withdrawing effects of the adjacent C4-nitro group and the overall electron-deficient nature of the ring, this proton is expected to be significantly deshielded, appearing as a singlet in the downfield region (δ ≈ 8.0–9.0 ppm). In related 4-nitropyrazole systems, this proton appears around 8.50 ppm.[2]
-
N-H Proton: The proton on the N1 nitrogen is subject to tautomeric exchange and intermolecular hydrogen bonding.[3] This typically results in a broad singlet (δ ≈ 13.0–15.0 ppm), the chemical shift and broadness of which are highly dependent on solvent, concentration, and temperature.[4][5] In many cases, this signal can be so broad that it is difficult to distinguish from the baseline.[4]
The ¹³C NMR Spectrum: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments:
-
Pyrazole Ring Carbons (C3, C4, C5):
-
C3: This carbon, bonded to the H-3 proton, will appear as a standard singlet.
-
C4: Attached to the nitro group, this carbon's resonance will be influenced by the quadrupolar nitrogen of the NO₂ group and the overall electron-withdrawing environment.
-
C5: Bonded to the CF₃ group, this carbon will exhibit a characteristic quartet splitting pattern due to through-bond coupling with the three fluorine atoms (¹JC-F ≈ 265–275 Hz).[5] The trifluoromethyl group's influence will also shift this carbon's resonance significantly.[3]
-
-
Trifluoromethyl Carbon (CF₃): This carbon will also appear as a prominent quartet due to the large one-bond C-F coupling (¹JC-F), with a chemical shift typically around δ 115-125 ppm.[5][6]
The ¹⁹F NMR Spectrum: The Trifluoromethyl Signature
¹⁹F NMR is a highly sensitive and specific technique for observing the trifluoromethyl group. A single, sharp signal is expected for the three equivalent fluorine atoms. The chemical shift for a CF₃ group on a pyrazole ring typically appears in the range of δ -60 to -70 ppm relative to a CFCl₃ standard.[6][7]
Advanced 2D NMR for Unambiguous Assignment
While the 1D spectra provide a strong foundation, 2D NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for irrefutable assignment.
-
HSQC: Correlates carbons directly to their attached protons. This would show a clear cross-peak between the H-3 signal and the C3 signal.
-
HMBC: Reveals longer-range (2-3 bond) correlations. This is the most powerful tool for piecing together the molecular puzzle. Key expected correlations include:
-
The H-3 proton showing correlations to C4 and C5 .
-
The N-H proton showing correlations to C3 and C5 .[4]
-
The following diagram illustrates the workflow for using these NMR techniques to build the structural framework.
Protocol: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is effective for pyrazoles) in a 5 mm NMR tube.[2]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
¹H NMR Acquisition: Acquire the spectrum with a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.[2]
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. Due to lower sensitivity, a larger number of scans (≥1024) and a longer relaxation delay (2-5 seconds) are typically required.[2]
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled spectrum. This is a high-sensitivity nucleus and requires fewer scans than ¹³C NMR.
-
2D NMR Acquisition: Run standard hsqced and hmbcgp (or equivalent) pulse sequences. Optimize the HMBC experiment for an expected long-range coupling constant of 8-10 Hz.[4]
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the ¹H and ¹³C spectra to the residual solvent signal (e.g., DMSO-d₆ at δ 2.50 and 39.52 ppm, respectively) and the ¹⁹F spectrum to an external standard (e.g., CFCl₃).[6]
Vibrational Spectroscopy (FT-IR): Identifying Key Functional Groups
Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of functional groups, providing rapid confirmation of their presence.
Expected Frequencies and Assignments
The FT-IR spectrum should display several characteristic absorption bands:
-
N-H Stretch: A broad band in the region of 3100-3500 cm⁻¹, indicative of the hydrogen-bonded N-H group of the pyrazole ring.[2][8]
-
N-O Stretches (Nitro Group): Two strong and distinct bands are the hallmark of the NO₂ group.[9]
-
C-F Stretches (Trifluoromethyl Group): Strong, intense absorptions are expected in the 1350-1100 cm⁻¹ region, often appearing as multiple sharp bands.[5]
-
Pyrazole Ring Vibrations: C=N and C=C stretching vibrations within the ring typically appear in the 1600-1400 cm⁻¹ region.[10][11]
Protocol: FT-IR Analysis
-
Sample Preparation: Prepare the sample using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of the solid compound placed directly on the crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹. Co-add 16-32 scans to achieve a good signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers corroborating structural evidence.
High-Resolution Mass Spectrometry (HRMS)
HRMS (e.g., ESI-TOF or Orbitrap) is indispensable. It measures the mass-to-charge ratio (m/z) with high precision, allowing for the determination of the elemental formula. For C₄H₂F₃N₃O₂, the expected exact mass can be calculated and compared to the experimental value (typically within 5 ppm error) to confirm the molecular formula.
Fragmentation Pathway Analysis
Electron Ionization (EI) or Collision-Induced Dissociation (CID) will cause the molecular ion to fragment in a predictable manner. A plausible fragmentation pattern for this compound would involve:
-
Loss of a nitro group (-NO₂, 46 Da).
-
Loss of a trifluoromethyl radical (-CF₃, 69 Da).
-
Cleavage of the pyrazole ring, often involving the loss of HCN (27 Da), a characteristic fragmentation for pyrazoles.[12]
The analysis of these fragments provides a fingerprint that supports the proposed connectivity.
Protocol: Mass Spectrometric Analysis
-
Sample Preparation: For HRMS, dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition (HRMS): Introduce the sample into the mass spectrometer via direct infusion using an electrospray ionization (ESI) source in both positive and negative ion modes.
-
Data Acquisition (Fragmentation): If using GC-MS, utilize an EI source. If using LC-MS/MS, perform a product ion scan on the parent mass to induce fragmentation.[13]
-
Data Analysis: Determine the exact mass of the molecular ion and compare it to the theoretical value. Propose structures for the major fragment ions observed.[12]
Single-Crystal X-ray Crystallography: The Definitive Confirmation
While the combination of NMR, IR, and MS provides a robust structural hypothesis, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure in the solid state. It provides a precise 3D map of atomic positions and bond connectivities.
From Crystal to Structure: The Methodological Core
The process involves growing a suitable single crystal, mounting it on a diffractometer, collecting diffraction data as the crystal is rotated in a high-intensity X-ray beam, and then using computational methods to solve and refine the structure.[14]
Anticipated Structural Features
Analysis of the crystal structure of similar compounds, such as ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, provides insight into expected features.[15][16]
-
Planarity: The pyrazole ring is expected to be essentially planar.
-
Bond Lengths and Angles: The C-NO₂ and C-CF₃ bond lengths will reflect the electronic nature of the substituents.
-
Intermolecular Interactions: The N-H group is a strong hydrogen bond donor, and the nitro group oxygens are strong acceptors. Therefore, extensive N-H···O=N hydrogen bonding networks are expected to dominate the crystal packing, linking molecules into chains or sheets.[8]
The diagram below outlines the crystallographic workflow.
Protocol: X-ray Diffraction Analysis
-
Crystallization: Grow single crystals suitable for diffraction (typically >0.1 mm in all dimensions) by slow evaporation from a suitable solvent (e.g., methanol, ethanol, or ethyl acetate/hexane).[15]
-
Data Collection: Mount a selected crystal on a goniometer head. Collect diffraction data on a modern diffractometer, typically using Mo Kα radiation and cooling the crystal in a nitrogen stream (~100 K) to minimize thermal motion.[14]
-
Structure Solution and Refinement: Process the diffraction data to obtain reflection intensities. Solve the structure using direct methods or intrinsic phasing (e.g., with SHELXT). Refine the structural model against the experimental data using full-matrix least-squares methods (e.g., with SHELXL).[8]
-
Validation and Analysis: Validate the final structure using tools like PLATON and analyze bond lengths, angles, and intermolecular interactions.
An Integrated Strategy for Validated Elucidation
The true power of this approach lies in the integration of all data. The molecular formula from HRMS must match the atom count from NMR and X-ray. The functional groups identified by IR must be present in the NMR and X-ray structures. The connectivity established by 2D NMR must be identical to that found in the crystal structure. This cross-validation creates a self-consistent and irrefutable structural assignment.
Summary of Expected Spectroscopic and Crystallographic Data
The table below consolidates the expected analytical data for this compound.
| Technique | Parameter | Expected Observation |
| ¹H NMR | H-3 Chemical Shift (δ) | ~8.0–9.0 ppm (singlet) |
| N-H Chemical Shift (δ) | ~13.0–15.0 ppm (broad singlet) | |
| ¹³C NMR | C5 Chemical Shift (δ) | Quartet, ¹JC-F ≈ 265–275 Hz |
| CF₃ Chemical Shift (δ) | ~115–125 ppm (quartet, ¹JC-F ≈ 265–275 Hz) | |
| ¹⁹F NMR | CF₃ Chemical Shift (δ) | ~ -60 to -70 ppm (singlet) |
| FT-IR | N-H Stretch (cm⁻¹) | 3100–3500 (broad) |
| N-O Asymmetric Stretch (cm⁻¹) | 1550–1475 (strong) | |
| N-O Symmetric Stretch (cm⁻¹) | 1360–1290 (strong) | |
| C-F Stretches (cm⁻¹) | 1350–1100 (strong, sharp) | |
| HRMS | Molecular Formula | C₄H₂F₃N₃O₂ (Confirmed within 5 ppm) |
| X-ray | Key Interaction | Intermolecular N-H···O=N hydrogen bonding |
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Secure Verification [vinar.vin.bg.ac.rs]
- 16. researchgate.net [researchgate.net]
The Ascendant Therapeutic Potential of Trifluoromethylated Nitropyrazoles: A Technical Guide for Drug Discovery Professionals
Preamble: The Strategic Convergence of Three Pharmacophores
In the landscape of modern medicinal chemistry and agrochemical development, the pyrazole scaffold stands as a privileged structure, a testament to its remarkable versatility and broad spectrum of biological activities. The strategic incorporation of specific functional groups onto this heterocyclic core has consistently yielded compounds with enhanced potency and refined pharmacological profiles. This guide delves into the synergistic triad of the pyrazole ring, the trifluoromethyl group (-CF3), and the nitro group (-NO2), a combination that engenders a unique class of molecules: trifluoromethylated nitropyrazoles.
The trifluoromethyl group, a bioisostere of the methyl group, is a cornerstone of contemporary drug design. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Concurrently, the nitro group, a potent electron-withdrawing moiety, is a well-established pharmacophore known to modulate electronic properties and participate in crucial biological interactions, often acting as a prodrug element or a key binding motif. The convergence of these three components—the pyrazole nucleus and the trifluoromethyl and nitro substituents—creates a chemical space ripe for the discovery of novel therapeutic and agrochemical agents. This technical guide will provide an in-depth exploration of the synthesis, multifaceted biological activities, and experimental evaluation of this promising class of compounds.
I. Synthetic Strategies: Forging the Trifluoromethylated Nitropyrazole Core
The synthesis of trifluoromethylated nitropyrazoles necessitates a strategic and often multi-step approach, leveraging established methodologies for pyrazole ring formation and subsequent functionalization. The causality behind the chosen synthetic route is dictated by the desired substitution pattern on the pyrazole ring.
A. General Synthesis of the Pyrazole Ring
A cornerstone of pyrazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. For trifluoromethylated pyrazoles, a common precursor is a trifluoromethyl-β-diketone.
Experimental Protocol: Synthesis of a Generic 3-Trifluoromethylpyrazole
-
Reaction Setup: To a solution of a trifluoromethyl-β-diketone (1.0 eq.) in a suitable solvent such as ethanol or acetic acid, add the desired hydrazine derivative (1.0-1.2 eq.).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 2 to 24 hours, with progress monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure pyrazole derivative.
Logical Relationship: Pyrazole Synthesis
Caption: General synthetic scheme for the formation of a trifluoromethylated pyrazole core.
B. Introduction of the Nitro Group
The nitration of the pre-formed trifluoromethylated pyrazole ring is a critical step. The regioselectivity of this electrophilic substitution reaction is governed by the electronic properties of the existing substituents on the pyrazole ring.
Experimental Protocol: Nitration of a Trifluoromethylated Pyrazole
-
Reaction Setup: The trifluoromethylated pyrazole is dissolved in a strong acid, typically concentrated sulfuric acid, and cooled in an ice bath.
-
Nitrating Agent: A nitrating agent, such as concentrated nitric acid or a mixture of nitric acid and sulfuric acid, is added dropwise to the cooled solution while maintaining a low temperature (0-5 °C).
-
Reaction Monitoring: The reaction is stirred at low temperature for a specified duration, with completion monitored by TLC.
-
Work-up and Isolation: The reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the nitrated product. The solid is collected by filtration, washed with cold water until neutral, and then dried. Further purification can be achieved by recrystallization.
II. A Spectrum of Biological Activities: From Microbes to Pests
Trifluoromethylated nitropyrazoles have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for development in various sectors of the life sciences.
A. Antibacterial Activity
The emergence of antibiotic-resistant bacterial strains necessitates the development of novel antimicrobial agents. Trifluoromethylated pyrazoles, including nitro-substituted derivatives, have shown significant potential in this arena.
In a study exploring N-(trifluoromethyl)phenyl substituted pyrazole derivatives, a compound bearing a nitro substituent displayed moderate activity against a panel of bacteria[1]. These compounds have been shown to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria and can prevent the formation of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis[1][2]. Some derivatives were even more effective than the control antibiotic vancomycin in eradicating preformed biofilms[1][2]. Investigations into their mechanism of action suggest that they may have a broad range of inhibitory effects, pointing to targets that affect global bacterial cell function[2][3].
| Compound Type | Bacterial Strains | Activity | Reference |
| N-(trifluoromethyl)phenyl substituted pyrazole with nitro group | Various bacteria | Moderate antibacterial activity | [1] |
| Trifluoromethyl-substituted pyrazoles | MRSA, Enterococcus faecalis | Biofilm inhibition and eradication | [1][2] |
B. Insecticidal and Molluscicidal Activity
The agricultural sector is in constant need of effective and selective pesticides. Trifluoromethylated pyrazoles have emerged as a significant class of insecticides, with some nitro-containing analogs showing notable efficacy.
A series of novel 5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives have exhibited good insecticidal activities against various lepidopteran pests[4]. One particular derivative containing a nitro group at the meta position of a phenyl ring demonstrated significant anti-locust activity[5]. The mechanism of action for many pyrazole-based insecticides involves the disruption of the central nervous system of insects, often by targeting gamma-aminobutyric acid (GABA)-gated chloride channels[5].
Furthermore, newly synthesized 5-trifluoromethyl-phenylpyrazolone derivatives have demonstrated potent molluscicidal activity against land snails, with some compounds surpassing the efficacy of the commercial molluscicide methomyl[6].
| Compound Class | Target Pest | Noteworthy Activity | Reference |
| 5-(trifluoromethyl)-1H-pyrazole-4-carboxamides | Lepidopteran pests | Good insecticidal activity | [4] |
| Pyrazole derivative with a nitro group | Locusts | Notable anti-locust activity | [5] |
| 5-trifluoromethyl-phenylpyrazolones | Land snails | Potent molluscicidal activity | [6] |
Workflow: From Synthesis to Bioactivity Screening
Caption: A streamlined workflow from the synthesis of trifluoromethylated nitropyrazoles to their diverse biological evaluations.
C. Antiparasitic Activity
Neglected tropical diseases caused by parasites continue to be a major global health concern. Research into trifluoromethylated pyrazoles has revealed their potential as antiparasitic agents.
A study on trifluoromethylated pyrazole hybrids demonstrated that the presence of a nitro group at the para-position of an N-aryl substituent was important for activity against Leishmania amazonensis and Trypanosoma cruzi, the causative agents of leishmaniasis and Chagas disease, respectively[7][8][9]. This highlights the critical role of the nitro group's electronic and steric properties in the interaction with parasitic targets[7][8][9]. Other nitropyrazole derivatives have also shown activity similar to metronidazole against Trichomonas vaginalis and Entamoeba invadens[10].
| Compound Type | Parasite | Key Finding | Reference |
| Trifluoromethylated N-aryl pyrazole with a para-nitro group | Leishmania amazonensis, Trypanosoma cruzi | Nitro group is important for activity | [7][8][9] |
| Nitropyrazole derivatives | Trichomonas vaginalis, Entamoeba invadens | Activity comparable to metronidazole | [10] |
D. Anticancer Activity
The search for novel anticancer agents is a continuous effort in drug discovery. Pyrazole derivatives have been extensively investigated for their antiproliferative and cytotoxic activities[11][12]. While direct evidence for trifluoromethylated nitropyrazoles is emerging, the closely related 4-nitroso-3-trifluoromethylpyrazoles have shown potential anticancer activity against HeLa cells[13]. This suggests that the introduction of a nitrogen-oxygen functional group at the 4-position of the trifluoromethylated pyrazole ring is a promising strategy for developing new anticancer therapeutics. The anticancer activity of pyrazole derivatives is often attributed to their ability to inhibit various protein kinases involved in cancer cell signaling pathways[11].
E. Herbicidal Activity
In agriculture, the development of new herbicides is crucial for weed management. Trifluoromethylated pyrazoles have been identified as potent herbicidal agents. The introduction of a trifluoromethyl group is known to enhance herbicidal activity due to increased lipophilicity and stability[14]. While specific studies focusing on the herbicidal activity of trifluoromethylated nitropyrazoles are less common, the structural features are present in broader classes of herbicidal pyrazoles. For instance, studies on related pyrazole derivatives have shown that electron-withdrawing groups can influence herbicidal efficacy[15][16].
III. Future Directions and Conclusion
The convergence of the pyrazole scaffold with trifluoromethyl and nitro groups presents a compelling strategy for the development of novel bioactive molecules. The existing body of research, though somewhat fragmented, clearly indicates the significant potential of trifluoromethylated nitropyrazoles in the fields of medicine and agriculture. Their demonstrated efficacy against bacteria, insects, parasites, and potentially cancer cells, underscores the value of this chemical class.
Future research should focus on the systematic synthesis and evaluation of a broader library of trifluoromethylated nitropyrazoles to establish comprehensive structure-activity relationships. A deeper investigation into their mechanisms of action will be crucial for optimizing their therapeutic and agrochemical potential. The self-validating nature of the described protocols, from synthesis to biological screening, provides a robust framework for researchers to build upon. As our understanding of the intricate biological interactions of these molecules grows, so too will our ability to harness their power for the betterment of human health and agricultural productivity.
IV. References
-
Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry. --INVALID-LINK--
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Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Publishing. --INVALID-LINK--
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Design, synthesis and insecticidal activities of novel 1-substituted-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. Journal of the Chinese Chemical Society. --INVALID-LINK--
-
Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. Semantic Scholar. --INVALID-LINK--
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Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. Molecules. --INVALID-LINK--
-
Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation. European Journal of Medicinal Chemistry. --INVALID-LINK--
-
Antiparasitic Behavior of Trifluoromethylated Pyrazole 2-Amino-1,3,4-thiadiazole Hybrids and Their Analogues: Synthesis and Structure-Activity Relationship. Frontiers in Pharmacology. --INVALID-LINK--
-
Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation. ResearchGate. --INVALID-LINK--
-
Design, synthesis, and antibacterial activity of -(trifluoromethyl)phenyl substituted pyrazole derivatives. National Genomics Data Center (CNCB-NGDC). --INVALID-LINK--
-
Selected examples for 3‐trifluoromethylpyrazole‐containing bioactive compounds. Chemistry – An Asian Journal. --INVALID-LINK--
-
Design, Synthesis, and Antimicrobial Activity of N-(Trifluoromethyl)phenyl Substituted Pyrazole Derivatives. ResearchGate. --INVALID-LINK--
-
Synthesis and Herbicidal Activity of Novel N-(2,2,2)-Trifluoroethylpyrazole Derivatives. ResearchGate. --INVALID-LINK--
-
Antiparasitic Behavior of Trifluoromethylated Pyrazole 2-Amino-1,3,4-thiadiazole Hybrids and Their Analogues: Synthesis and Structure-Activity Relationship. PMC - PubMed Central. --INVALID-LINK--
-
Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Journal of Molecular Structure. --INVALID-LINK--
-
Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. PMC - NIH. --INVALID-LINK--
-
Antiparasitic Behavior of Trifluoromethylated Pyrazole 2-Amino-1,3,4-thiadiazole Hybrids and Their Analogues: Synthesis and Structure-Activity Relationship. PubMed. --INVALID-LINK--
-
Some biologically active trifluoromethylated pyrazoles. ResearchGate. --INVALID-LINK--
-
Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation. Scilit. --INVALID-LINK--
-
Antiparasitic Behavior of Trifluoromethylated Pyrazole 2-Amino-1,3,4-thiadiazole Hybrids and Their Analogues: Synthesis and Structure-Activity Relationship. ResearchGate. --INVALID-LINK--
-
Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-substituted-1-(3-trifluoromethyl)phenyl-1H-pyrazole. ResearchGate. --INVALID-LINK--
-
Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Journal of Pesticide Science. --INVALID-LINK--
-
Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. Molecules. --INVALID-LINK--
-
Drug-Clinical Agent Molecular Hybrid: Synthesis of Diaryl(trifluoromethyl)pyrazoles as Tubulin Targeting Anticancer Agents. ResearchGate. --INVALID-LINK--
-
Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing. --INVALID-LINK--
-
Antiparasitic activity of nine pyrazole derivatives against Trichomonas vaginalis, Entamoeba invadens and Plasmodium berghei. PubMed. --INVALID-LINK--
-
Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity Against: Toward Sustainable Land Snail Control. PubMed Central. --INVALID-LINK--
-
Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways. PubMed Central. --INVALID-LINK--
-
Insecticidal and repellent properties of novel trifluoromethylphenyl amides III. PubMed. --INVALID-LINK--
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PMC - PubMed Central. --INVALID-LINK--
-
A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety. Scientific Reports. --INVALID-LINK--
References
- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. | Semantic Scholar [semanticscholar.org]
- 4. html.rhhz.net [html.rhhz.net]
- 5. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designing Trifluoromethyl Pyrazolones for Selective Molluscicidal Activity Against : Toward Sustainable Land Snail Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Antiparasitic Behavior of Trifluoromethylated Pyrazole 2-Amino-1,3,4-thiadiazole Hybrids and Their Analogues: Synthesis and Structure-Activity Relationship [frontiersin.org]
- 8. Antiparasitic Behavior of Trifluoromethylated Pyrazole 2-Amino-1,3,4-thiadiazole Hybrids and Their Analogues: Synthesis and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiparasitic Behavior of Trifluoromethylated Pyrazole 2-Amino-1,3,4-thiadiazole Hybrids and Their Analogues: Synthesis and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiparasitic activity of nine pyrazole derivatives against Trichomonas vaginalis, Entamoeba invadens and Plasmodium berghei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Introduction: The Strategic Importance of Fluorinated Nitropyrazoles
An In-depth Technical Guide to the Synthesis of 4-nitro-5-(trifluoromethyl)-1H-pyrazole
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the scaffold of numerous therapeutic agents. Its value is significantly enhanced through strategic functionalization. The incorporation of a trifluoromethyl (-CF3) group can dramatically improve a molecule's metabolic stability, lipophilicity, and binding affinity. Concurrently, the nitro (-NO2) group, a powerful electron-withdrawing entity, not only modulates the electronic properties of the heterocyclic ring but also serves as a versatile synthetic handle for further chemical transformations, such as reduction to an amino group.
This guide provides a comprehensive technical overview of a proposed synthetic pathway for this compound, a molecule of significant interest for drug discovery and materials science. While a singular "discovery" paper for this specific compound is not prominent in the literature, its synthesis can be logically derived from established, robust methodologies for pyrazole construction and functionalization. This document, therefore, serves as a practical manual for researchers, outlining the strategic considerations, detailed experimental protocols, and validation techniques required for its successful preparation.
Retrosynthetic Analysis: A Logic-Driven Approach to Synthesis
The key to a successful synthesis lies in a logical deconstruction of the target molecule into readily available starting materials. The retrosynthetic analysis for this compound reveals a strategic pathway that prioritizes the early introduction of the critical trifluoromethyl group and the late-stage, regioselective installation of the nitro group.
Caption: Retrosynthetic pathway for the target molecule.
This analysis suggests a two-step forward synthesis:
-
Pyrazole Ring Formation: A cyclocondensation reaction between a trifluoromethylated 1,3-dicarbonyl compound, such as 1,1,1-trifluoro-2,4-pentanedione (TFPD), and hydrazine to form the 5-(trifluoromethyl)-1H-pyrazole core.
-
Regioselective Nitration: The subsequent nitration of the pyrazole ring. The electronic properties of the pyrazole ring and the directing effect of the existing trifluoromethyl group are key considerations for achieving the desired 4-nitro regioisomer.
Physicochemical and Spectroscopic Data (Predicted)
A summary of the key properties for the target compound is presented below. These values are critical for reaction monitoring and final product characterization.
| Property | Value |
| Molecular Formula | C₄H₂F₃N₃O₂ |
| Molecular Weight | 181.08 g/mol |
| Appearance (Predicted) | White to off-white crystalline solid |
| ¹H NMR (Predicted) | δ ~8.5-9.0 ppm (s, 1H, C4-H), δ ~13-15 ppm (br s, 1H, N-H) |
| ¹³C NMR (Predicted) | δ ~120-125 (q, -CF₃), ~135-140 (C5), ~140-145 (C3), ~145-150 (C4) |
| ¹⁹F NMR (Predicted) | δ ~ -60 to -65 ppm (s, 3F) |
Detailed Synthetic Protocols
The following protocols are based on established chemical principles and adapted from standard procedures for pyrazole synthesis and nitration[1][2].
Part 1: Synthesis of 5-(Trifluoromethyl)-1H-pyrazole
This step involves the formation of the core pyrazole ring structure through a classic cyclocondensation reaction.
Rationale: The reaction between a 1,3-dicarbonyl compound and hydrazine is a highly reliable and efficient method for constructing the pyrazole heterocycle. Using 1,1,1-trifluoro-2,4-pentanedione ensures the trifluoromethyl group is incorporated from the outset. Ethanol is chosen as a solvent due to its ability to dissolve both reactants and its suitable boiling point for the reaction.
Experimental Workflow:
Caption: Workflow for the synthesis of the pyrazole intermediate.
Step-by-Step Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,1,1-trifluoro-2,4-pentanedione (15.4 g, 100 mmol) and 100 mL of absolute ethanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add hydrazine hydrate (5.0 g, 100 mmol) dropwise to the stirred solution over 30 minutes. An exothermic reaction may be observed.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude oil can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 5-(trifluoromethyl)-1H-pyrazole as a crystalline solid.
Part 2: Nitration of 5-(Trifluoromethyl)-1H-pyrazole
This final step introduces the nitro group at the C4 position of the pyrazole ring.
Rationale: The nitration of pyrazoles is typically achieved using a mixture of concentrated nitric acid and sulfuric acid[2]. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The electron-withdrawing trifluoromethyl group at the C5 position deactivates the ring towards electrophilic substitution but, along with the ring nitrogens, helps direct the incoming electrophile to the C4 position, leading to the desired regioisomer.
Experimental Workflow:
Caption: Workflow for the nitration of the pyrazole intermediate.
Step-by-Step Protocol:
-
In a 100 mL flask, carefully add concentrated sulfuric acid (20 mL) and cool it to 0°C in an ice-salt bath.
-
Slowly add concentrated nitric acid (10 mL) to the sulfuric acid with constant stirring, ensuring the temperature remains below 10°C.
-
To this nitrating mixture, add the 5-(trifluoromethyl)-1H-pyrazole (7.5 g, 50 mmol) in small portions over 30 minutes, maintaining the low temperature.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A precipitate should form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.
-
Purify the crude product by recrystallization from an ethanol/water mixture to afford this compound as a pure crystalline solid.
Validation and Characterization
To ensure the trustworthiness of this protocol, the identity and purity of the final product must be confirmed through a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure, including the position of the nitro group and the integrity of the trifluoromethyl group.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the strong asymmetric and symmetric stretches of the N-O bonds in the nitro group (typically around 1550 and 1350 cm⁻¹).
-
Melting Point Analysis: A sharp melting point range indicates high purity of the crystalline product.
Safety Considerations
-
Handling of Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Nitration Reactions: Nitration reactions are exothermic and can proceed uncontrollably if not properly cooled. Maintain strict temperature control throughout the addition of reagents.
-
Trifluoromethyl Compounds: While generally stable, some fluorinated compounds can release hazardous fumes upon decomposition. Handle with care in a ventilated area.
Conclusion and Future Outlook
The synthetic pathway detailed in this guide provides a logical, robust, and reproducible method for the preparation of this compound. By leveraging well-established principles of heterocyclic chemistry, this protocol offers researchers a clear roadmap to access a valuable building block. The unique combination of the pyrazole core, a nitro group, and a trifluoromethyl moiety makes this compound a highly attractive scaffold for the development of novel pharmaceuticals, agrochemicals, and advanced materials. Future work could involve exploring the rich downstream chemistry of the nitro group, for instance, its reduction to an amine, opening pathways to a diverse library of new chemical entities.
References
An In-Depth Technical Guide to 4-nitro-5-(trifluoromethyl)-1H-pyrazole for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Core Identifiers and Physicochemical Properties
CAS Number: 1046462-99-0 Molecular Formula: C₄H₂F₃N₃O₂ Molecular Weight: 181.07 g/mol IUPAC Name: 4-nitro-5-(trifluoromethyl)-1H-pyrazole Canonical SMILES: C1=C(C(=NN1)C(F)(F)F)--INVALID-LINK--[O-]
This guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a pyrazole core with a strongly electron-withdrawing trifluoromethyl group and a nitro group, confer distinct chemical properties and biological activities.
Table 1: Key Identifiers and Computed Properties
| Identifier | Value |
| CAS Number | 1046462-99-0 |
| Molecular Formula | C₄H₂F₃N₃O₂ |
| Molecular Weight | 181.07 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1=C(C(=NN1)C(F)(F)F)--INVALID-LINK--[O-] |
| Appearance | Off-white to light yellow solid[1] |
Synthesis and Chemical Reactivity
The synthesis of this compound involves the strategic introduction of a nitro group onto a trifluoromethyl-substituted pyrazole precursor. While a specific, detailed protocol for its direct synthesis is not extensively documented in publicly available literature, its preparation can be inferred from established methods for the nitration of pyrazoles and the synthesis of trifluoromethylated heterocycles.
Conceptual Synthesis Workflow
The synthesis logically proceeds through two key stages: the formation of the 5-(trifluoromethyl)-1H-pyrazole core, followed by its regioselective nitration.
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol: Nitration of Pyrazoles (General Procedure)
The nitration of pyrazoles typically occurs at the C4 position due to the directing effects of the nitrogen atoms in the ring. The following is a generalized protocol that can be adapted for the synthesis of this compound.
Step-by-Step Methodology:
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid. The mixture should be prepared fresh and handled with extreme caution due to its highly corrosive nature.
-
Dissolution of the Starting Material: Dissolve the precursor, 5-(trifluoromethyl)-1H-pyrazole, in a suitable solvent that is inert to the nitrating conditions, or in an excess of the strong acid if applicable.
-
Nitration Reaction: Slowly add the pre-cooled nitrating mixture to the solution of the pyrazole derivative while maintaining a low temperature (typically 0-10 °C) to control the exothermic reaction and prevent side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or other suitable analytical techniques until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice to quench the reaction. The product may precipitate out of the aqueous solution.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold water until the washings are neutral, and then dry. Further purification can be achieved by recrystallization from an appropriate solvent.
Causality Behind Experimental Choices:
-
The use of a strong acid mixture (HNO₃/H₂SO₄) is essential for the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the electrophilic aromatic substitution reaction.[2][3][4]
-
Low-temperature control is crucial to prevent over-nitration and decomposition of the pyrazole ring, which can be sensitive to harsh reaction conditions.
Spectroscopic Characterization
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple, showing a signal for the C3-H proton and a broad signal for the N-H proton. The chemical shift of the C3-H proton would be influenced by the electron-withdrawing effects of the adjacent nitro and trifluoromethyl groups.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton. Distinct signals are expected for the three carbon atoms of the pyrazole ring and the carbon of the trifluoromethyl group. The chemical shifts will be significantly affected by the attached functional groups.
IR Spectroscopy
The infrared (IR) spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include:
-
N-H stretching: A broad band in the region of 3200-3400 cm⁻¹.
-
C=C and C=N stretching: Bands in the 1400-1600 cm⁻¹ region, characteristic of the pyrazole ring.
-
N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands, typically around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
-
C-F stretching (trifluoromethyl group): Strong, characteristic bands in the 1100-1300 cm⁻¹ region.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the nitro group and fragments related to the trifluoromethyl group.
Applications in Drug Development
The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous approved drugs containing this heterocyclic core.[5][6][7][8] The incorporation of both a trifluoromethyl group and a nitro group into the pyrazole ring of this compound makes it a valuable building block for the synthesis of novel drug candidates with a wide range of potential therapeutic applications.
Rationale for Use in Medicinal Chemistry
-
Pyrazole Core: The pyrazole ring is a versatile scaffold that can be readily functionalized to interact with various biological targets. It is known to be metabolically stable.[6]
-
Trifluoromethyl Group: The CF₃ group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[2][9]
-
Nitro Group: The nitro group is a strong electron-withdrawing group that can modulate the electronic properties of the molecule and participate in hydrogen bonding interactions with biological targets. Nitroaromatic compounds are also known to have antimicrobial and anticancer activities.[10][11]
Potential Therapeutic Areas
Derivatives of this compound are being investigated for a variety of therapeutic applications, including:
-
Antimicrobial Agents: The combination of the pyrazole ring and a nitro group is a common feature in many antimicrobial compounds.[10][11]
-
Anticancer Agents: Pyrazole derivatives have shown promise as anticancer agents by targeting various signaling pathways involved in cell proliferation and survival.[12]
-
Anti-inflammatory Agents: Substituted pyrazoles are known to exhibit anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[10]
Caption: Potential therapeutic applications of this compound derivatives.
Safety and Handling
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Skin and Body Protection: A lab coat and closed-toe shoes are mandatory. Additional protective clothing may be necessary depending on the scale of the experiment.
-
Respiratory Protection: Work in a well-ventilated area, preferably in a chemical fume hood. If dust or aerosols are generated, a respirator may be required.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[11]
First Aid Measures
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
This compound is a valuable and versatile building block for the development of new chemical entities in drug discovery. Its unique combination of a pyrazole core with electron-withdrawing trifluoromethyl and nitro groups provides a platform for the synthesis of compounds with diverse and potent biological activities. Further research into the synthesis, characterization, and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.
References
- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]
- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. connectjournals.com [connectjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. mdpi.com [mdpi.com]
Spectroscopic Characterization of 4-nitro-5-(trifluoromethyl)-1H-pyrazole: A Technical Guide
Introduction
4-nitro-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The presence of both a strongly electron-withdrawing nitro group and a trifluoromethyl group on the pyrazole core imparts unique electronic properties and potential for diverse chemical transformations. These characteristics make it a valuable building block for the synthesis of novel pharmaceutical agents and functional materials.[1][2] A precise and comprehensive spectroscopic characterization is therefore essential for verifying its molecular structure, assessing its purity, and understanding its chemical behavior.
This in-depth technical guide provides a detailed overview of the expected spectroscopic data for this compound. As a self-validating framework, this document synthesizes foundational spectroscopic principles with data from closely related analogues to present a predictive but scientifically grounded analysis. We will explore the anticipated features in Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the rationale behind the expected spectral outcomes.
Molecular Structure and Spectroscopic Correlation
The unique arrangement of substituents on the pyrazole ring dictates its spectroscopic signature. The following diagram illustrates the molecular structure and the key atoms for spectroscopic analysis.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the proton, carbon, and fluorine environments within the molecule.
Expertise & Experience: Causality Behind Experimental Choices
For a compound with both fluorine and hydrogen, specialized NMR experiments are chosen. A standard ¹H NMR experiment will reveal the proton on the pyrazole ring and the N-H proton. Due to the coupling between fluorine and carbon, a ¹³C NMR spectrum is typically acquired with ¹H decoupling to simplify the spectrum and enhance signal-to-noise. Furthermore, a ¹⁹F NMR experiment is crucial for confirming the trifluoromethyl group. Deuterated solvents like DMSO-d₆ or CDCl₃ are chosen based on the compound's solubility; DMSO-d₆ is often preferred for pyrazoles due to its ability to solubilize polar compounds and slow down the exchange of the N-H proton.[3]
¹H NMR Spectroscopy
-
N-H Proton: The N-H proton of the pyrazole ring is expected to appear as a broad singlet at a downfield chemical shift (typically δ 10-14 ppm), the exact position being dependent on the solvent and concentration.[3]
-
C3-H Proton: There is a single proton attached to the pyrazole ring at the C3 position. Due to the electron-withdrawing effects of the adjacent nitro and trifluoromethyl groups, this proton is expected to be significantly deshielded, appearing at a downfield region (likely δ 8.0-9.0 ppm).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show three distinct signals for the pyrazole ring carbons and one for the trifluoromethyl carbon.
-
C3, C4, and C5: These carbons will have characteristic chemical shifts influenced by the substituents. The C4 carbon, bonded to the nitro group, is expected to be significantly downfield. The C5 carbon, attached to the CF₃ group, will also be downfield and will exhibit splitting due to coupling with the fluorine atoms (¹JC-F).[4] The C3 carbon will be the most upfield of the ring carbons.
-
CF₃ Carbon: The carbon of the trifluoromethyl group will appear as a quartet due to the strong one-bond coupling to the three fluorine atoms (¹JC-F ≈ 270-280 Hz).[3]
¹⁹F NMR Spectroscopy
A single resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group. This will appear as a singlet in a proton-decoupled spectrum.
Predicted NMR Data Summary
| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| ¹H NMR | NH | 10.0 - 14.0 | Broad Singlet | - |
| ¹H NMR | C3-H | 8.0 - 9.0 | Singlet | - |
| ¹³C NMR | C 3 | ~130 - 140 | Singlet | - |
| ¹³C NMR | C 4-NO₂ | ~145 - 155 | Singlet | - |
| ¹³C NMR | C 5-CF₃ | ~115 - 125 | Quartet (q) | ¹JC-F ≈ 270-280 |
| ¹³C NMR | C F₃ | ~120 - 130 | Quartet (q) | ¹JC-F ≈ 270-280 |
| ¹⁹F NMR | CF ₃ | ~ -60 to -70 | Singlet | - |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule by observing their characteristic vibrational frequencies.
Expertise & Experience: Interpreting the Spectrum
For this compound, the most informative regions of the IR spectrum will be those corresponding to the N-H, C-H, N-O, and C-F bond vibrations. The presence of strong, characteristic bands for the nitro group is a key diagnostic feature.[5]
Key IR Absorption Bands
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Notes |
| N-H Stretch | 3100 - 3500 | A broad band is expected, indicative of hydrogen bonding in the solid state.[6] |
| C-H Stretch (Aromatic) | 3000 - 3100 | A weak to medium band corresponding to the C3-H stretch. |
| N-O Stretch (Asymmetric) | 1500 - 1560 | A strong absorption characteristic of the nitro group.[6][7] |
| N-O Stretch (Symmetric) | 1300 - 1360 | A strong absorption characteristic of the nitro group.[6][7] |
| C=N Stretch (Ring) | 1580 - 1650 | Characteristic of the pyrazole ring.[6] |
| C-F Stretch | 1100 - 1300 | One or more strong bands are expected for the C-F bonds of the trifluoromethyl group.[4] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Expertise & Experience: Predicting Fragmentation
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected. The fragmentation pattern will likely involve the loss of small, stable molecules or radicals such as NO₂, NO, and CF₃.[8] The relative abundance of the fragment ions can provide clues about the stability of different parts of the molecule.
Expected Mass Spectrometry Data
| m/z Value | Proposed Fragment | Notes |
| ~195 | [M]⁺ | Molecular ion peak for C₄H₂F₃N₃O₂. |
| ~149 | [M - NO₂]⁺ | Loss of the nitro group is a common fragmentation pathway for nitroaromatic compounds. |
| ~126 | [M - CF₃]⁺ | Loss of the trifluoromethyl group. |
Experimental Protocols
The following are standardized, self-validating protocols for the spectroscopic analysis of this compound.
Workflow for Spectroscopic Characterization
References
- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]
- 5. acrhem.org [acrhem.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unlocking the Potential: A Technical Guide to Emerging Research Areas for Nitropyrazole Derivatives
Abstract
Nitropyrazole derivatives represent a versatile class of nitrogen-rich heterocyclic compounds with a remarkable breadth of potential applications. Characterized by their inherent energetic properties, tunable electronic characteristics, and capacity for diverse functionalization, these molecules are at the forefront of research in multiple scientific domains. This technical guide provides an in-depth exploration of promising research avenues for nitropyrazole derivatives, moving beyond their well-established role as energetic materials to delve into their burgeoning potential in medicinal chemistry and materials science. We will examine the underlying scientific principles that make these compounds attractive candidates for novel applications, present detailed synthetic considerations, and outline future research trajectories for scientists and drug development professionals.
Introduction: The Intrinsic Versatility of the Nitropyrazole Scaffold
Pyrazoles are five-membered aromatic heterocyclic rings containing two adjacent nitrogen atoms. The introduction of one or more nitro (-NO2) groups onto this scaffold dramatically alters its physicochemical properties, leading to a unique combination of high density, positive heat of formation, and thermal stability.[1][2] These characteristics have historically driven their investigation as high-energy-density materials (HEDMs).[3] However, the electron-withdrawing nature of the nitro group also significantly influences the molecule's reactivity and potential for intermolecular interactions, opening doors to a host of other applications.
The position and number of nitro groups on the pyrazole ring, along with substitution at the N1 position, allow for fine-tuning of properties such as melting point, sensitivity, and biological activity.[4] This inherent tunability is a key theme that will be explored throughout this guide.
Frontier in Energetic Materials: Beyond TNT
The quest for energetic materials that offer superior performance and enhanced safety profiles compared to traditional explosives like 2,4,6-trinitrotoluene (TNT) is a major driver of nitropyrazole research.[5] Nitropyrazole derivatives are attractive candidates due to their high nitrogen content, which leads to the generation of environmentally benign N2 gas upon decomposition, and their often lower sensitivity to impact and friction.[1]
Melt-Castable Explosives
A significant area of research is the development of novel melt-castable explosives with melting points in the 80-110 °C range.[5] This property is crucial for the safe and efficient loading of munitions. TNT, the traditional melt-cast carrier, is toxic and its production generates hazardous waste.[5] Nitropyrazole derivatives, such as N-methyl-3,4-dinitropyrazole (3,4-MDNP), exhibit lower melting points and higher thermal stability compared to their parent compounds, making them promising alternatives.[3][4]
Research Focus:
-
Synthesis of N-alkylated dinitropyrazoles: Systematic variation of the alkyl chain length and branching to optimize melting point and energetic performance.
-
Co-crystallization: Exploring co-crystals of nitropyrazoles with other energetic materials to create eutectic mixtures with desirable melting characteristics.
-
Computational Modeling: Utilizing density functional theory (DFT) to predict the detonation velocity, pressure, and sensitivity of novel derivatives, guiding synthetic efforts.[6]
Insensitive High-Energy-Density Materials (HEDMs)
The "holy grail" of energetic materials research is to achieve high detonation performance coupled with low sensitivity to accidental initiation. Many nitropyrazole-based compounds exhibit a favorable balance between energy and stability.[1][2] For example, 4-amino-3,5-dinitropyrazole (LLM-116) is a notable insensitive energetic material.[7]
Research Focus:
-
Introduction of Amino and Azido Groups: These functional groups can increase the heat of formation and introduce hydrogen bonding networks, which enhance thermal stability and reduce sensitivity.[7]
-
Synthesis of Bis- and Tris-pyrazole Architectures: Linking multiple nitropyrazole rings can lead to compounds with exceptionally high densities and energetic performance.[7][8]
-
Energetic Salts: Formation of salts by reacting acidic nitropyrazoles with nitrogen-rich bases (e.g., hydrazine, hydroxylamine) can significantly improve detonation properties while maintaining low sensitivity.[8]
Expanding the Horizon: Nitropyrazoles in Medicinal Chemistry
The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs.[9][10] The introduction of nitro groups can enhance biological activity through various mechanisms, including acting as a bio-reductive "warhead" in hypoxic environments or by modulating the electronic properties of the molecule to improve target binding.
Anticancer Agents
The development of novel anticancer drugs with improved efficacy and reduced side effects is a critical global health priority.[11] Pyrazole derivatives have shown promise as anticancer agents by targeting various cellular pathways.[12][13] The nitro group can be a key feature in designing targeted therapies.
Potential Research Areas:
-
Hypoxia-Activated Prodrugs: The low-oxygen environment (hypoxia) of solid tumors can be exploited. Nitropyrazoles can be designed to be selectively reduced in hypoxic cells, releasing a cytotoxic agent. This approach has been investigated for other nitroaromatic compounds.[14]
-
Kinase Inhibitors: Many pyrazole-containing compounds are potent kinase inhibitors.[13] The nitro group can be strategically placed to enhance binding affinity and selectivity for specific cancer-related kinases like EGFR or VEGFR.
-
Tubulin Polymerization Inhibitors: Some pyrazole derivatives have been shown to inhibit tubulin polymerization, a validated target for anticancer drugs.[11] Research into nitropyrazole analogues could yield compounds with enhanced activity.
Antimicrobial Agents
The rise of antibiotic-resistant bacteria poses a severe threat to public health.[15] There is an urgent need for new antimicrobial agents with novel mechanisms of action. Pyrazole derivatives have demonstrated a broad spectrum of antibacterial and antifungal activity.[16][17]
Future Research Directions:
-
Targeting Bacterial Metabolic Pathways: Nitropyrazoles could be designed to inhibit essential bacterial enzymes. Their unique electronic properties may allow for novel binding interactions.
-
Inhibition of Biofilm Formation: Bacterial biofilms are notoriously difficult to eradicate. Research into the ability of nitropyrazole derivatives to disrupt biofilm formation or eradicate established biofilms is a promising avenue.[18]
-
Structure-Activity Relationship (SAR) Studies: Systematic synthesis and screening of libraries of nitropyrazole derivatives against a panel of pathogenic bacteria and fungi will be crucial to identify lead compounds and understand the structural requirements for antimicrobial activity.[15]
Nitropyrazoles in Materials Science: A Nascent Field
While the application of nitropyrazoles in materials science is less explored compared to energetic materials and pharmaceuticals, their unique properties suggest significant potential.
Emerging Research Areas:
-
Non-linear Optical (NLO) Materials: The presence of electron-donating and electron-withdrawing groups on an aromatic ring can lead to significant NLO properties. The combination of the pyrazole ring and one or more nitro groups could result in novel materials for optical applications.
-
Gas-Generating Agents: For applications such as airbags or fire suppression systems, rapid and controlled gas generation is required. The high nitrogen content and tunable decomposition of nitropyrazoles make them interesting candidates.
-
Precursors for Nitrogen-Doped Carbon Materials: Pyrolysis of nitrogen-rich compounds like nitropyrazoles under controlled conditions could be a novel route to nitrogen-doped carbon materials, which have applications in catalysis, energy storage, and electronics.
Synthetic Methodologies: A Practical Overview
The synthesis of nitropyrazole derivatives typically involves the nitration of a pre-formed pyrazole ring or the cyclization of nitrated precursors. The choice of nitrating agent and reaction conditions is critical to control the regioselectivity and degree of nitration.
Direct Nitration of Pyrazole
Direct nitration of pyrazole often yields a mixture of products. A common strategy involves a two-step process: N-nitration followed by thermal or acid-catalyzed rearrangement to a C-nitropyrazole.[1][19]
Typical Protocol for the Synthesis of 3-Nitropyrazole:
-
N-Nitration: Pyrazole is reacted with a mixture of nitric acid and acetic anhydride at low temperatures to form N-nitropyrazole.[4]
-
Rearrangement: The isolated N-nitropyrazole is heated in a high-boiling solvent (e.g., 1,2-dichlorobenzene) to induce thermal rearrangement to 3-nitropyrazole.[4]
Further nitration with stronger nitrating agents, such as a mixture of fuming nitric acid and sulfuric acid, can introduce additional nitro groups at the C4 and C5 positions.[20]
Caption: General synthesis pathway for C-nitropyrazoles.
Functionalization of Nitropyrazoles
The acidic N-H proton of C-nitropyrazoles provides a convenient handle for further functionalization.[7] N-alkylation, for example, can be readily achieved by deprotonation with a base followed by reaction with an alkyl halide. This is a key strategy for modifying the physical properties of these compounds, such as their melting point.[4]
Data Summary: Properties of Selected Nitropyrazole Derivatives
| Compound | Structure | Melting Point (°C) | Density (g/cm³) | Key Features & Potential Applications |
| 3,4-Dinitropyrazole (3,4-DNP) | C₃H₂N₄O₄ | 90-92 | 1.70 | Energetic material precursor, low melting point.[21] |
| 3,5-Dinitropyrazole (3,5-DNP) | C₃H₂N₄O₄ | 174-176 | 1.80 | Energetic material, higher thermal stability than 3,4-DNP.[4] |
| N-Methyl-3,4-dinitropyrazole (3,4-MDNP) | C₄H₄N₄O₄ | 20-23 | 1.67 | Potential melt-cast explosive, significantly lower melting point than 3,4-DNP.[3] |
| 4-Amino-3,5-dinitropyrazole (LLM-116) | C₃H₃N₅O₄ | 183 (decomp.) | 1.90 | Insensitive high explosive.[7] |
| 3,4,5-Trinitropyrazole (TNP) | C₃HN₅O₆ | 185-187 | 1.93 | Highly energetic material, precursor for further derivatization.[21] |
Conclusion and Future Outlook
Nitropyrazole derivatives are a class of compounds with immense, and still largely untapped, potential. While their role in the field of energetic materials continues to evolve towards safer and more powerful solutions, the exploration of their applications in medicinal chemistry and materials science is just beginning. The ability to precisely tune their properties through synthetic modification makes them an exciting platform for the design of new molecules with tailored functions. Future research should focus on interdisciplinary collaborations to fully exploit the unique characteristics of the nitropyrazole scaffold. A deeper understanding of their biological mechanisms of action and a systematic investigation of their physical properties will undoubtedly lead to groundbreaking discoveries in drug development, materials science, and beyond.
References
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Theoretical Study on Structures and Detonation Performances for Nitro Derivatives of Pyrazole by Density Functional Theory [energetic-materials.org.cn]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. srrjournals.com [srrjournals.com]
- 13. mdpi.com [mdpi.com]
- 14. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antimicrobial profile of new pyrazole-based alkanoyl and oxoalkyl analogues of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. energetic-materials.org.cn [energetic-materials.org.cn]
An In-depth Technical Guide to 4-nitro-5-(trifluoromethyl)-1H-pyrazole: Bridging Data Gaps with Chemical Principles
Introduction and Molecular Overview
4-nitro-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic aromatic compound featuring a pyrazole ring substituted with a nitro group at the 4-position and a trifluoromethyl group at the 5-position. The strategic placement of these powerful electron-withdrawing groups is anticipated to significantly influence the molecule's chemical reactivity, physical properties, and potential biological activity. The trifluoromethyl group is a common feature in many pharmaceuticals and agrochemicals, often enhancing metabolic stability and binding affinity. The nitro group, a strong deactivating group, will profoundly impact the aromaticity and reactivity of the pyrazole ring.
Molecular Structure:
Caption: 2D structure of this compound.
Predicted Physical Characteristics
In the absence of experimental data, physical properties can be estimated using computational models and by analogy to similar compounds like 4-nitro-1H-pyrazole[1] and various trifluoromethyl-substituted pyrazoles.
| Property | Predicted Value/Observation | Rationale and Comparative Insights |
| Molecular Formula | C₄H₂F₃N₃O₂ | |
| Molecular Weight | 181.07 g/mol | |
| Appearance | Likely a crystalline solid, possibly pale yellow. | The nitro group in related aromatic compounds often imparts a yellowish color[1]. The presence of polar functional groups and a planar ring system favors a solid state at room temperature. |
| Melting Point | Expected to be relatively high, likely >150 °C. | 4-nitro-1H-pyrazole has a melting point of 162-164 °C[1]. The introduction of the trifluoromethyl group could either increase or decrease the melting point depending on its effect on crystal packing. |
| Boiling Point | Predicted to be >300 °C. | High boiling points are characteristic of polar heterocyclic compounds capable of hydrogen bonding. For instance, the predicted boiling point of a related compound, 1-acetyl-3-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole, is 314.0±52.0 °C. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents. | The pyrazole ring with its N-H group can participate in hydrogen bonding, suggesting some water solubility. However, the trifluoromethyl group is hydrophobic. Overall, solubility is expected to be limited in water but good in solvents like acetone, ethanol, and DMSO, similar to 4-nitro-1H-pyrazole[1]. |
| pKa | Predicted to be acidic, likely in the range of 5-7. | The strong electron-withdrawing effects of both the nitro and trifluoromethyl groups will increase the acidity of the N-H proton of the pyrazole ring. A predicted pKa value is approximately 6.19±0.50. |
Postulated Spectroscopic Profile
The structural features of this compound suggest a distinct spectroscopic fingerprint.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be simple, showing a singlet for the proton at the C3 position of the pyrazole ring and a broad singlet for the N-H proton. The chemical shift of the C3-H will be significantly downfield due to the deshielding effects of the adjacent nitrogen atom and the electron-withdrawing nitro and trifluoromethyl groups. The N-H proton signal will be broad and its chemical shift will be solvent-dependent.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide valuable information about the carbon skeleton. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbons of the pyrazole ring will have distinct chemical shifts influenced by the substituents.
Infrared (IR) Spectroscopy
Key characteristic absorption bands are expected in the IR spectrum, which can aid in the identification of the functional groups present.
| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |
| 3100-3300 | N-H stretch | Broad |
| 1500-1550 and 1300-1370 | N-O asymmetric and symmetric stretch (NO₂) | Strong |
| 1100-1300 | C-F stretch (CF₃) | Strong, multiple bands |
| ~1600 | C=N stretch | Medium |
Mass Spectrometry
In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (181.07). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and potentially the trifluoromethyl group (CF₃).
Proposed Synthetic Strategy
A plausible synthetic route to this compound could involve the nitration of a suitable trifluoromethyl-substituted pyrazole precursor. The following is a theoretical, multi-step protocol that would require experimental optimization.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Methodology:
-
Starting Material: 3-(Trifluoromethyl)-1H-pyrazole. This precursor is commercially available.
-
Nitration:
-
In a round-bottom flask equipped with a magnetic stirrer and under a fume hood, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0 °C.
-
Slowly add the 3-(trifluoromethyl)-1H-pyrazole to the cold acid mixture with continuous stirring. The regioselectivity of nitration on the pyrazole ring can be influenced by the reaction conditions, and formation of the 4-nitro isomer is anticipated due to the directing effects of the existing substituents.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up:
-
Carefully pour the reaction mixture over crushed ice.
-
Neutralize the acidic solution with a suitable base, such as sodium carbonate, until the pH is neutral.
-
Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Nitrating Agent: A mixture of nitric acid and sulfuric acid is a standard and effective nitrating agent for aromatic compounds. The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
-
Temperature Control: The nitration reaction is highly exothermic. Maintaining a low temperature during the addition of the pyrazole helps to control the reaction rate and prevent unwanted side reactions or decomposition.
-
Purification: Recrystallization and column chromatography are standard techniques for purifying solid organic compounds, separating the desired product from any unreacted starting materials or isomeric byproducts.
Safety and Handling
Specific safety data for this compound is not available. However, based on the functional groups present, the following precautions are strongly advised.
-
General Handling: This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.
-
Hazards of Nitro Compounds: Aromatic nitro compounds can be toxic and are often skin and eye irritants. Some are also known to be mutagenic. Care should be taken to avoid inhalation, ingestion, and skin contact.
-
Hazards of Fluorinated Compounds: While the trifluoromethyl group is generally stable, care should be taken to avoid conditions that could lead to decomposition, which might release toxic fluorine-containing compounds.
-
Disposal: All waste containing this compound should be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion and Future Directions
This compound represents an intriguing yet under-characterized molecule. While its physical and chemical properties can be predicted based on established chemical principles, there is a clear and pressing need for experimental validation. Future research should focus on the development of a reliable synthetic protocol and the full characterization of this compound, including determination of its physical constants and comprehensive spectroscopic analysis. Such data would be invaluable for researchers in medicinal chemistry, materials science, and agrochemical development, providing a solid foundation for exploring the potential applications of this unique pyrazole derivative.
References
Navigating the Solubility Landscape of 4-nitro-5-(trifluoromethyl)-1H-pyrazole: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-nitro-5-(trifluoromethyl)-1H-pyrazole stands as a molecule of significant interest in medicinal chemistry and drug development, owing to the unique physicochemical properties conferred by its nitro and trifluoromethyl substituents. A thorough understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and ultimately, its bioavailability. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. While specific experimental solubility data for this compound is not extensively available in public literature, this guide establishes a robust framework for its determination and interpretation. We will delve into the molecular characteristics influencing solubility, present detailed experimental protocols for accurate solubility measurement, and discuss the thermodynamic principles governing the dissolution process. This document is intended to be a vital resource for researchers, enabling them to make informed decisions in the handling and application of this promising pyrazole derivative.
Introduction: The Significance of this compound in Drug Discovery
Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The introduction of a nitro group (-NO₂) and a trifluoromethyl group (-CF₃) onto the pyrazole scaffold in this compound is a strategic chemical modification aimed at modulating its electronic properties, lipophilicity, and metabolic stability. These modifications can significantly impact the compound's interaction with biological targets and its overall pharmacokinetic profile.
A critical, yet often challenging, aspect in the journey of a drug candidate from the laboratory to the clinic is its solubility. Poor solubility can lead to low absorption and inadequate bioavailability, ultimately hindering therapeutic efficacy. Therefore, a comprehensive understanding and characterization of the solubility of this compound in various organic solvents is not merely a matter of physicochemical data collection but a fundamental prerequisite for its successful development.
This guide will provide a detailed exploration of the factors governing the solubility of this specific pyrazole derivative and equip the reader with the necessary knowledge to experimentally determine and interpret its solubility profile.
Molecular Structure and its Influence on Solubility
The solubility of a compound is intrinsically linked to its molecular structure. In the case of this compound, the interplay between the pyrazole ring, the nitro group, and the trifluoromethyl group dictates its interaction with different solvents.
-
The Pyrazole Ring: The pyrazole ring itself is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It can act as both a hydrogen bond donor (N-H) and acceptor (pyridine-like nitrogen), contributing to its potential for interaction with polar solvents.
-
The Nitro Group (-NO₂): The strongly electron-withdrawing nature of the nitro group significantly influences the electronic distribution of the pyrazole ring. It is a polar functional group capable of participating in dipole-dipole interactions and acting as a hydrogen bond acceptor.
-
The Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a highly lipophilic and electron-withdrawing substituent. Its presence generally increases the lipophilicity of a molecule, which can enhance solubility in non-polar organic solvents. However, the C-F bonds are highly polarized, which can also lead to specific interactions with certain solvents.
The combination of a polar nitro group and a lipophilic trifluoromethyl group on the same pyrazole core suggests a complex solubility profile. The molecule is expected to exhibit moderate polarity. While pyrazole itself is soluble in many organic solvents and water, the substituents in this compound will modulate this behavior. For instance, the related compound, 4-nitro-1H-pyrazole, is sparingly soluble in water but more soluble in organic solvents like ethanol, acetone, and chloroform.[1] The addition of the trifluoromethyl group is anticipated to further decrease aqueous solubility and enhance solubility in less polar organic solvents.
Theoretical Framework: Predicting Solubility
While experimental determination is the gold standard, theoretical models can provide valuable initial estimates of solubility. The "like dissolves like" principle is a fundamental concept, suggesting that a solute will have higher solubility in a solvent with similar polarity. The polarity of solvents can be quantified using various scales, such as the dielectric constant or the Hildebrand solubility parameter.
For this compound, it is expected to have higher solubility in moderately polar to polar aprotic solvents that can effectively solvate the pyrazole ring and the nitro group. Solvents like acetone, acetonitrile, ethyl acetate, and dichloromethane are likely to be good candidates for solubilizing this compound. Protic solvents, such as alcohols, may also be effective due to their ability to form hydrogen bonds.
Experimental Determination of Solubility: A Step-by-Step Guide
Accurate determination of solubility requires a systematic and well-controlled experimental approach. The isothermal shake-flask method is a widely accepted and reliable technique for measuring equilibrium solubility.[2][3][4]
Isothermal Shake-Flask Method
This method involves equilibrating an excess amount of the solid solute with the solvent of interest at a constant temperature until the solution is saturated.
Protocol:
-
Preparation: Accurately weigh an excess amount of this compound into a series of vials.
-
Solvent Addition: Add a known volume or mass of the selected organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a constant-temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is crucial to perform preliminary experiments to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the constant-temperature bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of solid particles. Immediately dilute the sample with a known volume of a suitable solvent to prevent precipitation.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility of the compound in the solvent at the given temperature, typically expressed in units of mg/mL, g/L, or mole fraction.
Diagram of the Isothermal Shake-Flask Workflow
Caption: Workflow for the isothermal shake-flask solubility determination method.
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents and temperatures.
Table 1: Illustrative Solubility Data Presentation for this compound
| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 25 | Data to be determined | Data to be determined |
| Ethanol | 25 | Data to be determined | Data to be determined |
| Acetone | 25 | Data to be determined | Data to be determined |
| Acetonitrile | 25 | Data to be determined | Data to be determined |
| Ethyl Acetate | 25 | Data to be determined | Data to be determined |
| Dichloromethane | 25 | Data to be determined | Data to be determined |
| Toluene | 25 | Data to be determined | Data to be determined |
| Heptane | 25 | Data to be determined | Data to be determined |
Thermodynamics of Dissolution
The dissolution of a solid in a liquid is an equilibrium process governed by thermodynamic principles. The change in Gibbs free energy of solution (ΔGsol) determines the spontaneity of the process.
ΔGsol = ΔHsol - TΔSsol
Where:
-
ΔHsol is the enthalpy of solution, which represents the heat absorbed or released during dissolution. An endothermic process (ΔHsol > 0) is favored by an increase in temperature, leading to higher solubility.
-
ΔSsol is the entropy of solution, which reflects the change in randomness or disorder. Dissolution of a crystalline solid into a liquid phase generally leads to an increase in entropy (ΔSsol > 0).
By measuring the solubility of this compound at different temperatures, the thermodynamic parameters of dissolution can be determined using the van't Hoff equation. This information is crucial for understanding the driving forces behind the dissolution process and for optimizing conditions for crystallization and formulation. For many pyrazole derivatives, the dissolution process in organic solvents is found to be endothermic.[5]
Diagram of Thermodynamic Factors in Dissolution
Caption: Key thermodynamic parameters governing the dissolution of a solid solute.
Conclusion and Future Directions
A comprehensive understanding of the solubility of this compound in organic solvents is a cornerstone for its advancement as a potential therapeutic agent. This technical guide has provided a detailed framework for approaching this critical physicochemical characterization. While specific experimental data remains to be generated, the principles and methodologies outlined here offer a clear path forward for researchers.
Future work should focus on the systematic experimental determination of the solubility of this compound in a diverse range of pharmaceutically relevant solvents at various temperatures. The resulting data will be invaluable for guiding process chemistry, formulation development, and preclinical studies. Furthermore, the correlation of experimental solubility with theoretical models will contribute to a deeper understanding of the structure-solubility relationship for this important class of compounds, ultimately accelerating the drug discovery and development process.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ThermoML:J. Chem. Thermodyn. 2016, 103, 276-284 [trc.nist.gov]
An In-depth Technical Guide to the Theoretical Studies of 4-nitro-5-(trifluoromethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of 4-nitro-5-(trifluoromethyl)-1H-pyrazole. This molecule, a member of the functionally rich pyrazole class of heterocyclic compounds, is of significant interest due to the combined electron-withdrawing effects of the nitro and trifluoromethyl groups, which are anticipated to impart unique electronic and pharmacological properties. This document will detail the application of Density Functional Theory (DFT) and other computational techniques to elucidate its molecular structure, vibrational spectra, electronic characteristics, and potential as a pharmacologically active agent through molecular docking simulations. While direct experimental and theoretical data on this specific molecule are nascent, this guide synthesizes established computational protocols and findings from closely related pyrazole derivatives to provide a robust framework for its investigation.
Introduction: The Significance of Substituted Pyrazoles
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its wide array of biological activities and versatile chemical properties.[1] Pyrazole derivatives have demonstrated efficacy as anti-inflammatory, antimicrobial, analgesic, and anticancer agents.[2] The functionalization of the pyrazole ring with potent electron-withdrawing groups, such as the nitro (NO₂) and trifluoromethyl (CF₃) moieties, can significantly modulate its physicochemical and biological profile. The nitro group is known to enhance the biological activity of heterocyclic compounds and can serve as a versatile synthetic handle for further molecular elaboration.[3] Similarly, the trifluoromethyl group is a bioisostere for various functional groups and is often incorporated into drug candidates to improve metabolic stability and binding affinity.[4]
The strategic placement of a nitro group at the 4-position and a trifluoromethyl group at the 5-position of the 1H-pyrazole ring is expected to create a molecule with a highly polarized electronic structure, making it a compelling candidate for applications in non-linear optics (NLO) and as a targeted therapeutic agent.[1][5] Theoretical studies are indispensable for predicting the properties of such novel compounds, offering insights into their stability, reactivity, and potential biological interactions at a molecular level, thereby guiding synthetic efforts and experimental design.
Computational Methodology: A Validating Framework
The theoretical investigation of this compound necessitates a rigorous and well-validated computational approach. Density Functional Theory (DFT) has emerged as a powerful and reliable tool for studying the properties of pyrazole derivatives, consistently providing results that correlate well with experimental data.[1][6]
Geometry Optimization and Vibrational Analysis
The foundational step in the theoretical characterization of a molecule is the determination of its most stable three-dimensional conformation.
Protocol for Geometry Optimization:
-
Initial Structure Construction: The initial molecular structure of this compound is built using a molecular modeling software such as GaussView.
-
Computational Method Selection: The geometry optimization is typically performed using DFT with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which has demonstrated high accuracy for organic molecules.[7]
-
Basis Set Selection: A common and effective basis set for such calculations is 6-311++G(d,p), which provides a good balance between computational cost and accuracy.[6]
-
Optimization Algorithm: The optimization is carried out until a stationary point on the potential energy surface is located, confirmed by the absence of imaginary frequencies in the subsequent vibrational frequency calculation.
Vibrational Frequency Calculations:
Following a successful geometry optimization, vibrational frequency calculations are performed at the same level of theory. These calculations serve a dual purpose:
-
Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
Prediction of Spectroscopic Data: The calculated vibrational frequencies can be correlated with experimental FT-IR and Raman spectra, aiding in the assignment of spectral bands to specific molecular vibrations.[6]
Workflow for Geometry Optimization and Vibrational Analysis
Caption: A flowchart of the computational workflow for geometry optimization and vibrational frequency analysis.
Molecular Structure and Spectroscopic Profile
The optimized geometry of this compound will reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. The presence of the bulky and electronegative trifluoromethyl group alongside the nitro group is expected to influence the planarity of the pyrazole ring.
Table 1: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| N-H Stretching | 3400 - 3500 |
| C-H Stretching (pyrazole) | 3100 - 3200 |
| C=N Stretching | 1550 - 1650 |
| N-O Stretching (asymmetric) | 1500 - 1570 |
| N-O Stretching (symmetric) | 1300 - 1360 |
| C-F Stretching | 1100 - 1300 |
Note: These are predicted ranges based on characteristic vibrational frequencies of similar functional groups in related molecules.
Electronic Properties and Reactivity
The electronic properties of this compound are crucial for understanding its reactivity and potential applications. These properties are elucidated through the analysis of Frontier Molecular Orbitals (FMOs), the Molecular Electrostatic Potential (MEP), and global reactivity descriptors.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic transitions and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the strong electron-withdrawing nature of the NO₂ and CF₃ groups is expected to significantly lower the energy of the LUMO, resulting in a relatively small HOMO-LUMO gap.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For the title compound, the MEP is predicted to show negative potential (red and yellow regions) around the oxygen atoms of the nitro group and the fluorine atoms of the trifluoromethyl group, indicating these as likely sites for electrophilic attack. Conversely, the hydrogen atom of the N-H group is expected to exhibit a positive potential (blue region), making it susceptible to nucleophilic attack.[5]
Diagram of Predicted MEP Surface
Caption: A conceptual diagram illustrating the predicted MEP surface of this compound.
Non-Linear Optical (NLO) Properties
Molecules with large hyperpolarizabilities are of interest for applications in non-linear optics. The presence of strong electron-donating and electron-withdrawing groups can lead to significant NLO properties. While the pyrazole ring itself is not a strong donor, the combination of the nitro and trifluoromethyl groups as potent acceptors is expected to induce a significant dipole moment and first-order hyperpolarizability (β). Theoretical calculations of these properties are crucial for assessing the NLO potential of this compound.[1][5]
Molecular Docking: Probing Pharmacological Potential
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein.[2] This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action. Given the broad biological activities of pyrazole derivatives, this compound is a candidate for docking studies against various protein targets implicated in diseases such as cancer and inflammation.[8]
Protocol for Molecular Docking:
-
Ligand and Receptor Preparation: The optimized 3D structure of this compound is prepared, and the crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added to the protein.
-
Binding Site Identification: The active site of the protein is defined based on the location of the co-crystallized ligand or through computational prediction.
-
Docking Simulation: A docking algorithm, such as AutoDock, is used to explore the conformational space of the ligand within the defined binding site and to score the different binding poses based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The docking results are analyzed to identify the most stable binding pose and the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Conclusion
The theoretical study of this compound, guided by the principles and methodologies outlined in this technical guide, offers a powerful avenue for predicting its molecular, electronic, and biological properties. While direct experimental data for this specific molecule is yet to be extensively reported, the robust and validated computational approaches applied to analogous pyrazole derivatives provide a strong foundation for its in-silico characterization. The anticipated unique electronic structure resulting from the synergistic effects of the nitro and trifluoromethyl substituents positions this molecule as a promising candidate for further investigation in both materials science and medicinal chemistry. The theoretical insights gained will be invaluable for directing future synthetic strategies and experimental validation.
References
- 1. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DFT and Molecular Docking Investigations on a Pyrazole Derivative for Antimicrobial Applications | Mapana Journal of Sciences [journals.christuniversity.in]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.unar.ac.id [repository.unar.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Electronic Properties of Nitro Trifluoromethyl Pyrazoles
Executive Summary
The pyrazole scaffold is a cornerstone in modern pharmacology and agrochemistry, but its true potential is often unlocked through strategic substitution. This guide delves into the profound electronic impact of concurrently substituting the pyrazole ring with two of the most powerful electron-withdrawing groups in a chemist's toolkit: the nitro (NO₂) and trifluoromethyl (CF₃) moieties. We will dissect how their synergistic inductive and resonance effects create a unique, highly electron-deficient heterocyclic system. This document moves beyond a simple recitation of facts to provide a causal analysis, explaining how these electronic modifications dictate the molecule's reactivity, spectroscopic signature, and ultimately, its function. For researchers and drug development professionals, understanding these core principles is paramount for the rational design of novel, high-efficacy agents, from targeted therapeutics to advanced agrochemicals and functional materials.
The Pyrazole Core: An Electronic Baseline
The parent pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its aromaticity arises from a cyclic, planar system of 4π electrons from the double bonds and a lone pair from the pyrrole-like nitrogen atom (N1), delocalized across the ring. The second pyridine-like nitrogen (N2) possesses a lone pair that is not part of the aromatic system, rendering it basic and nucleophilic.[1] This foundational electronic structure provides a scaffold that is relatively electron-rich and susceptible to electrophilic attack. However, the introduction of potent substituents dramatically reshapes this landscape.
The Architects of Electron Deficiency: NO₂ and CF₃ Groups
The defining characteristic of nitro trifluoromethyl pyrazoles is their exceptionally low electron density, a direct consequence of the powerful and complementary effects of the nitro and trifluoromethyl groups.
The Trifluoromethyl (CF₃) Group: An Inductive Powerhouse
The trifluoromethyl group is a potent electron-withdrawing substituent, primarily through the inductive effect (-I). The high electronegativity of the three fluorine atoms polarizes the C-F bonds, which in turn polarizes the C-C bond, effectively pulling electron density away from the pyrazole ring.[2] This effect is pervasive and significantly alters the molecule's fundamental properties:
-
Increased Acidity: By withdrawing electron density, the CF₃ group stabilizes the conjugate base formed upon deprotonation of the N-H proton, thereby increasing the acidity (lowering the pKa) of the pyrazole.[3]
-
Enhanced Lipophilicity: The CF₃ group is highly lipophilic, which can improve a molecule's ability to cross biological membranes.[2][3]
-
Metabolic Stability: The strength of the C-F bond makes the CF₃ group resistant to metabolic degradation, a highly desirable trait in drug design.[2]
The Nitro (NO₂) Group: A Dual-Mode Electron Sink
The nitro group is one of the strongest electron-withdrawing groups, operating through both the inductive (-I) and resonance (-M or mesomeric) effects.
-
Inductive Effect (-I): Similar to the CF₃ group, the high electronegativity of the nitrogen and oxygen atoms pulls electron density from the ring through the sigma bond framework.
-
Resonance Effect (-M): When attached to an aromatic system, the nitro group can delocalize the ring's π-electrons onto its oxygen atoms, further depleting the ring of electron density. This effect is particularly pronounced when the nitro group is positioned to be in conjugation with the π-system.
The synergistic combination of these two groups creates a pyrazole core that is profoundly electron-deficient, fundamentally altering its chemical behavior.
Caption: Synergistic electron-withdrawing effects on the pyrazole core.
Ramifications for Chemical Reactivity and Structure
This severe electron deficiency dictates the molecule's reactivity profile, making it starkly different from unsubstituted pyrazoles.
-
Resistance to Electrophilic Aromatic Substitution: The electron-poor nature of the ring deactivates it towards attack by electrophiles. Reactions like nitration or halogenation, common for many aromatic systems, become exceedingly difficult.
-
Susceptibility to Nucleophilic Attack: The positively polarized carbon atoms of the pyrazole ring become potential sites for nucleophilic attack, a reactivity mode not typically seen in electron-rich pyrazoles.
-
Tautomeric Preference: The electronic nature of substituents significantly influences the tautomeric equilibrium of the pyrazole ring. While electron-donating groups tend to favor substitution at the C3 position, strong electron-withdrawing groups like CF₃ and NO₂ are found to stabilize the system when occupying the C5 position.[4]
Applications Forged by Electronics
The unique electronic properties of nitro trifluoromethyl pyrazoles are not merely a chemical curiosity; they are the very reason for their utility in several high-value applications.
Medicinal Chemistry
The electron-withdrawing nature of the CF₃ and NO₂ groups can enhance the binding affinity of the molecule to biological targets through favorable electrostatic interactions.[2] This scaffold is prevalent in the development of various therapeutic agents.
-
Anti-inflammatory Agents: Some trifluoromethyl pyrazole derivatives have shown potent activity as inhibitors of cyclooxygenase (COX) enzymes.[5][6]
-
Antimicrobial and Anticancer Agents: The unique electronic profile contributes to the efficacy of these compounds against various bacterial strains and cancer cell lines.[5][7][8] The addition of electron-withdrawing groups has been shown to elevate the antinociceptive and anti-inflammatory efficacy of pyrazole-based compounds.[9]
Agrochemicals
Many modern herbicides contain a pyrazole core. The strong electron-withdrawing properties are often crucial for potent inhibition of key plant enzymes.[10] For example, pyrazole derivatives are used as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, and herbicidal efficacy is often enhanced when electron-withdrawing groups are present.[10][11]
Materials Science
The ability to precisely tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through substitution makes these compounds interesting for optoelectronic applications. Trifluoromethyl-substituted pyrazoloquinolines have been synthesized and investigated for use in organic light-emitting diodes (OLEDs) and photovoltaic devices.[12][13]
Methodologies for Electronic Characterization
A multi-faceted approach combining computational and experimental techniques is essential for a comprehensive understanding of the electronic properties of these molecules.
Computational Analysis Workflow
Density Functional Theory (DFT) is a powerful tool for predicting electronic structure and properties before synthesis.[14][15]
Caption: A typical DFT workflow for analyzing molecular electronic properties.
Protocol: DFT Calculation of Electronic Properties
-
Structure Creation: Build the 3D structure of the desired nitro trifluoromethyl pyrazole using a molecular modeling program.
-
Geometry Optimization: Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)) to find the lowest energy conformation.[4]
-
Frequency Analysis: Conduct a frequency calculation on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
Property Calculation: Using the optimized geometry, perform a single-point energy calculation to derive key electronic properties. This includes visualizing the HOMO and LUMO orbitals, generating an electrostatic potential map to identify electron-rich and electron-poor regions, and calculating atomic charges.[16]
Experimental Characterization
Experimental validation is crucial to confirm computational predictions.
Table 1: Key Experimental Characterization Techniques
| Technique | Purpose | Information Obtained |
| NMR Spectroscopy | Structural Elucidation | Confirms the molecular skeleton, chemical environment of ¹H, ¹³C, and ¹⁹F nuclei. Deshielding of protons indicates an electron-poor environment.[17] |
| IR Spectroscopy | Functional Group ID | Identifies characteristic stretching frequencies for NO₂ (asymmetric/symmetric), C-F, and other functional groups.[17] |
| UV-Vis Spectroscopy | Electronic Transitions | Measures absorption wavelengths (λmax) corresponding to π → π* and n → π* transitions, which are related to the HOMO-LUMO gap.[12] |
| X-ray Crystallography | 3D Structure Determination | Provides precise bond lengths, bond angles, and crystal packing information, offering definitive proof of structure.[18][19] |
| Cyclic Voltammetry | Redox Potentials | Measures oxidation and reduction potentials, which can be experimentally correlated to the HOMO and LUMO energy levels, respectively. |
Protocol: Sample Preparation for NMR Spectroscopy
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified nitro trifluoromethyl pyrazole derivative.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Homogenization: Gently vortex or invert the tube to ensure the solution is homogeneous.
-
Analysis: Insert the tube into the NMR spectrometer. Acquire ¹H, ¹³C, and ¹⁹F spectra according to standard instrument parameters.[17]
Workflow: Single-Crystal X-ray Crystallography
Caption: Standard workflow for structure determination via X-ray crystallography.[19]
Conclusion and Outlook
The combination of nitro and trifluoromethyl substituents on a pyrazole ring creates a class of molecules with a unique and powerful electronic profile. Their highly electron-deficient nature, driven by potent and synergistic inductive and resonance effects, dictates their chemical reactivity, physical properties, and biological function. This understanding is not just academic; it provides a rational basis for designing next-generation pharmaceuticals, agrochemicals, and advanced materials. Future research will likely focus on exploiting this profound electron deficiency to explore novel reaction pathways, design ligands with ultra-high binding affinities, and develop materials with precisely tuned optoelectronic properties. The principles outlined in this guide serve as a foundational framework for any scientist seeking to harness the remarkable potential of these versatile heterocyclic systems.
References
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Theoretical insight on electronic structure and photophysical properties of a series of cyclometalated iridium(III) complexes bearing the substituted phenylpyrazole with different electron-donating or electron-accepting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Computational study of an oxetane 4H-pyrazole as a Diels–Alder diene - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Experimental and theoretical investigation of the spectroscopic and electronic properties of pyrazolyl ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 19. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
The Modulated Reactivity of the Pyrazole Ring: A Technical Guide to the Influence of Nitro and Trifluoromethyl Substituents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, valued for its metabolic stability and versatile synthetic handles. The introduction of potent electron-withdrawing groups, such as nitro (NO₂) and trifluoromethyl (CF₃), profoundly alters the electronic landscape of the pyrazole ring, thereby modulating its reactivity and physicochemical properties. This guide provides an in-depth analysis of the chemical behavior of pyrazole rings bearing these influential substituents. We will explore the nuanced effects on electrophilic and nucleophilic substitution reactions, regioselectivity, and acidity, offering field-proven insights and detailed experimental protocols to empower researchers in the rational design and synthesis of novel functionalized pyrazoles.
The Intrinsic Reactivity of the Pyrazole Scaffold
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement creates a unique electronic distribution. One nitrogen atom is a "pyrrole-like" NH group, where the lone pair of electrons participates in the aromatic sextet, rendering it acidic. The other is a "pyridine-like" nitrogen, with its lone pair in an sp² orbital, making it basic and available for protonation or alkylation.[1]
This electronic setup dictates the pyrazole's reactivity. The ring is generally electron-rich, making it susceptible to electrophilic attack. Due to the combined electron-donating effect of the two nitrogen atoms, the C4 position is the most electron-rich and, therefore, the primary site for electrophilic substitution.[2][3] Conversely, the C3 and C5 positions are comparatively electron-deficient, making them susceptible to nucleophilic attack, although this typically requires harsh conditions or the presence of activating groups.[4]
The Perturbing Influence of Nitro and Trifluoromethyl Groups
The introduction of strongly electron-withdrawing nitro (NO₂) and trifluoromethyl (CF₃) groups dramatically alters this intrinsic reactivity. Both groups exert a powerful negative inductive (-I) effect, while the nitro group also has a strong negative mesomeric (-M) or resonance effect.
Key Physicochemical Effects:
-
Acidity: The electron-withdrawing nature of both substituents significantly increases the acidity of the N-H proton, lowering its pKa.[5] This facilitates deprotonation and subsequent N-alkylation or other N-functionalization reactions.
-
Lipophilicity: The trifluoromethyl group, in particular, is highly lipophilic and its incorporation generally increases the logarithm of the octanol-water partition coefficient (logP) of the parent molecule.[5] This property is of paramount importance in drug design, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Electrophilic Substitution: A Deactivated Ring with Altered Regioselectivity
The strong deactivating nature of the nitro and trifluoromethyl groups makes electrophilic substitution on the pyrazole ring more challenging compared to the unsubstituted parent compound. Higher temperatures and stronger reagents are often required.
Nitration
Nitration of pyrazole itself typically occurs at the C4 position.[6][7] However, the synthesis of nitropyrazoles can be complex, often involving a two-step process of N-nitration followed by thermal or acid-catalyzed rearrangement to the C-nitro derivative.[8][9] The presence of an existing nitro group further deactivates the ring, making subsequent nitrations progressively more difficult. For instance, the synthesis of 3,4-dinitropyrazole often proceeds from 3-nitropyrazole.[9]
Illustrative Experimental Protocol: Synthesis of 4-Nitropyrazole [6]
A one-pot, two-step method has been developed for the efficient synthesis of 4-nitropyrazole.
-
Preparation of Nitrosulfuric Acid: In a four-necked flask equipped with a stirrer and dropping funnel, 19.3 mL (0.30 mol) of 20% fuming sulfuric acid is cooled in an ice-water bath. Fuming nitric acid (6.3 mL, 0.15 mol) is added slowly while maintaining the temperature between 0 and 10°C.
-
Nitration: Pyrazole is first reacted with concentrated sulfuric acid to form pyrazole sulfate. The pre-formed nitrosulfuric acid is then used as the nitrating agent. The optimal reaction conditions are a molar ratio of fuming nitric acid:fuming sulfuric acid:concentrated sulfuric acid:pyrazole of 1.5:3:2.1:1, a reaction temperature of 50°C, and a reaction time of 1.5 hours. This optimized procedure can yield up to 85% of 4-nitropyrazole.
Halogenation
Halogenation of pyrazoles typically occurs at the C4 position.[7] However, the regioselectivity can be influenced by the reaction conditions and the substituents present. For trifluoromethyl-substituted pyrazoles, different iodination methods can lead to distinct regioisomers. Treatment with n-butyllithium followed by elemental iodine results in exclusive formation of the 5-iodo derivative. In contrast, CAN-mediated iodination with iodine yields the 4-iodo isomer with high regioselectivity.[10]
Nucleophilic Substitution: An Activated Ring
The electron-withdrawing nature of nitro and trifluoromethyl groups activates the pyrazole ring towards nucleophilic attack, particularly at the C3 and C5 positions. This is a significant departure from the reactivity of the unsubstituted pyrazole ring.
Nucleophilic Aromatic Substitution (SNAr)
The presence of a nitro group, especially at the C4 position, can facilitate the regioselective nucleophilic substitution of other leaving groups on the ring. For example, in 3,4,5-trinitro-1H-pyrazole, the 4-positioned nitro group can be selectively displaced by nucleophiles such as ammonia, amines, or thiols under mild conditions.[9]
Synthesis of Substituted Pyrazoles
The synthesis of pyrazoles bearing nitro and trifluoromethyl groups often involves the cyclocondensation of appropriately functionalized precursors.
Synthesis of Trifluoromethylpyrazoles
A common and versatile method for synthesizing 3-trifluoromethylpyrazoles is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a functionalized hydrazine.[11][12] Another powerful approach involves [3+2] cycloaddition reactions between trifluoromethylated 1,3-dipoles and suitable dipolarophiles.[12][13]
Illustrative Experimental Workflow: Synthesis of 3-Trifluoromethylpyrazoles via [3+2] Cycloaddition
This workflow describes the synthesis of polyfunctionalized 3-trifluoromethylpyrazoles through a two-step protocol involving a [3+2] cycloaddition followed by oxidative aromatization.[11][12]
References
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 4. epubl.ktu.edu [epubl.ktu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Methodological & Application
The Nitro-Scaffold: A Senior Application Scientist's Guide to Nitropyrazoles in Medicinal Chemistry
Introduction: The Strategic Importance of the Nitro Group on the Pyrazole Core
In the landscape of medicinal chemistry, the pyrazole ring is a well-established "privileged scaffold," a structural motif that consistently appears in molecules with diverse and potent biological activities.[1][2][3] Its five-membered aromatic structure with two adjacent nitrogen atoms provides a unique electronic and steric profile, making it an excellent building block for designing therapeutic agents.[2] When this versatile core is functionalized with a nitro (NO₂) group, its chemical personality and therapeutic potential are dramatically altered.
This guide provides an in-depth exploration of the applications of nitropyrazoles in medicinal chemistry, moving beyond a simple catalog of activities to offer field-proven insights, detailed experimental protocols, and a clear rationale for the design and evaluation of these promising compounds.
Therapeutic Applications of Nitropyrazole Derivatives
The unique properties conferred by the nitro group have positioned nitropyrazoles as compelling candidates in several therapeutic areas.
Anticancer Agents: Exploiting Tumor Hypoxia
The solid tumor microenvironment is often characterized by hypoxia, a condition that can be exploited by prodrugs activated under low-oxygen conditions. Nitropyrazoles fit this paradigm perfectly.
Mechanism of Action: The prevailing mechanism for nitroaromatic anticancer agents involves their reduction by cellular reductases (e.g., cytochrome P450 reductase) that are overexpressed in hypoxic tumor cells. This reduction cascade generates cytotoxic radical species that can induce DNA damage, protein dysfunction, and ultimately lead to cancer cell death (apoptosis).[5] The electron-withdrawing nature of the nitro group on the pyrazole scaffold enhances this process, making these compounds potent and selective agents against solid tumors.
Logical Relationship: From Prodrug to Cytotoxicity
Caption: Bioreductive activation of nitropyrazoles in hypoxic vs. normoxic cells.
Antimicrobial Agents: A Multi-Pronged Attack
The rise of multidrug-resistant (MDR) bacteria necessitates the development of novel antimicrobial agents with unique mechanisms of action.[6] Nitropyrazoles have emerged as promising candidates, demonstrating activity against a range of bacterial and fungal pathogens.[7][8]
Mechanism of Action: Similar to their anticancer activity, the antimicrobial effects of nitropyrazoles are often linked to the reductive activation of the nitro group by microbial nitroreductases.[5] The resulting reactive intermediates can disrupt multiple cellular processes simultaneously, including DNA replication, protein synthesis, and cell wall integrity.[9] This multi-targeted approach is advantageous as it can be harder for bacteria to develop resistance compared to single-target antibiotics. For instance, some nitropyrazole derivatives have shown potent activity against strains of Staphylococcus aureus and Escherichia coli.[7]
Anti-inflammatory Agents: Modulating the Inflammatory Cascade
Chronic inflammation underlies numerous diseases, including arthritis and inflammatory bowel disease.[6] Pyrazole derivatives, most famously the COX-2 inhibitor Celecoxib, are well-known anti-inflammatory agents.[10] The addition of a nitro group can further enhance this activity.
Mechanism of Action: The anti-inflammatory properties of pyrazoles are often attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[10] The nitro group, with its strong electron-withdrawing properties, can influence the binding affinity of the molecule to the active site of COX enzymes. Furthermore, some nitro-containing compounds are known to release nitric oxide (NO), a signaling molecule with complex roles in inflammation. This dual activity—inhibiting pro-inflammatory pathways while potentially releasing immunomodulatory molecules—makes nitropyrazoles an exciting area of research for new anti-inflammatory drugs.[7]
Data Summary: Bioactivity of Representative Nitropyrazole Derivatives
The following table summarizes the reported in vitro activity of various nitropyrazole compounds, providing a comparative overview of their potency.
| Compound Class | Specific Compound Example | Target/Assay | Activity Metric (IC₅₀/MIC) | Reference |
| Anticancer | Phenyl-substituted nitropyrazole | Ovarian Cancer Cell Line (A2780) | pIC₅₀ = 6.48 µM | [11] |
| Anticancer | Pyrazole acetohydrazide derivative | Ovarian Cancer Cell Line (A2780) | pIC₅₀ = 8.63 µM | [11] |
| Antimicrobial | Hydrazinecarboxamide nitropyrazole | E. coli (Gram-negative) | MIC = 0.25 µg/mL | [7] |
| Antimicrobial | Hydrazinecarboxamide nitropyrazole | S. epidermidis (Gram-positive) | MIC = 0.25 µg/mL | [7] |
| Antifungal | Hydrazinecarboxamide nitropyrazole | Aspergillus niger | MIC = 1 µg/mL | [7] |
| Anti-inflammatory | Hydrazinecarboxamide nitropyrazole | Protein Denaturation Inhibition | More potent than Diclofenac | [7] |
Note: pIC₅₀ is the negative log of the half-maximal inhibitory concentration. A higher pIC₅₀ value indicates greater potency.
Application Notes and Protocols
This section provides detailed, field-validated protocols for the synthesis and biological evaluation of nitropyrazole compounds. The causality behind key steps is explained to ensure robust and reproducible results.
Protocol 1: Synthesis of 4-Nitro-1H-pyrazole
This protocol describes a one-pot, two-step method for the direct nitration of pyrazole.[12] This method is efficient and avoids the need for more costly starting materials like 4-iodopyrazole.
Causality: The initial reaction with concentrated sulfuric acid protonates the pyrazole, forming a pyrazole sulfate salt. This step activates the ring towards electrophilic substitution. The subsequent addition of a potent nitrating mixture (fuming nitric acid and fuming sulfuric acid) allows for the regioselective introduction of the nitro group at the C4 position, which is electronically favored for attack.[3]
Materials:
-
Pyrazole
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Fuming Sulfuric Acid (20% oleum)
-
Ice
-
Deionized Water
-
Round-bottom flask with magnetic stirrer
-
Ice-water bath
-
Dropping funnel
-
Vacuum filtration apparatus (Büchner funnel)
Procedure:
-
Salt Formation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add pyrazole to concentrated sulfuric acid. Stir the mixture until the pyrazole is completely dissolved and pyrazole sulfate has formed.
-
Scientist's Note: This exothermic reaction must be controlled with cooling to prevent unwanted side reactions.
-
-
Preparation of Nitrating Agent: In a separate beaker, carefully prepare the nitrating mixture by combining fuming nitric acid and fuming sulfuric acid. This should be done in a fume hood with appropriate personal protective equipment (PPE).
-
Nitration Reaction: Cool the pyrazole sulfate solution in the ice-water bath. Slowly add the nitrating mixture dropwise using a dropping funnel, ensuring the internal temperature does not rise significantly.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to the optimized temperature (e.g., 50°C).[12] Stir for the designated time (e.g., 1.5 hours) to ensure complete conversion.
-
Product Precipitation: Carefully and slowly pour the reaction mixture into a beaker containing a large volume of crushed ice and water. The 4-nitropyrazole product will precipitate as a white solid.
-
Trustworthiness Check: Quenching on ice is critical. It dilutes the acid, stopping the reaction, and the low temperature maximizes the precipitation of the product, which is less soluble in cold water.
-
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any residual acid. Dry the product under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl ether/hexane) to achieve high purity.[12]
Workflow: Synthesis of 4-Nitro-1H-pyrazole
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Page loading... [wap.guidechem.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Strategic Synthesis of Trifluoromethylated Pyrazoles via 1,3-Dipolar Cycloaddition
An Application Guide for Researchers
Introduction: The Strategic Value of Trifluoromethylated Pyrazoles
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms can dramatically enhance a molecule's pharmacological profile. The trifluoromethyl (CF3) group, in particular, is a powerful bioisostere that can improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets.[1][2] When this privileged functional group is installed on a pyrazole ring—a five-membered nitrogen-containing heterocycle renowned for its versatile biological activities—the resulting scaffold becomes a cornerstone for innovation.[3][4] Trifluoromethylated pyrazoles are present in a variety of pharmaceuticals and agrochemicals, highlighting their importance as a "privileged structural scaffold".[5][6]
Among the synthetic methodologies available, the [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition, stands out as a powerful and highly convergent strategy for constructing the pyrazole core.[6][7] This approach, particularly involving the in situ generation of nitrile imine dipoles, offers excellent control over regioselectivity and tolerates a wide range of functional groups, making it an indispensable tool for medicinal and materials chemists.[5][6][7]
This guide provides an in-depth exploration of this synthetic strategy, combining mechanistic insights with field-proven, detailed experimental protocols for the synthesis of distinct regioisomers of trifluoromethylated pyrazoles.
Mechanistic Framework: The Nitrile Imine Cycloaddition
The cornerstone of this synthetic approach is the Huisgen 1,3-dipolar cycloaddition, a reaction that forms a five-membered ring from a 1,3-dipole and a dipolarophile.[6] In our context, the key 1,3-dipole is a nitrile imine, a reactive intermediate that is not typically isolated but generated in situ from a stable precursor.
2.1. In Situ Generation of the Nitrile Imine Dipole
The most common and practical method for generating nitrile imines is the base-induced dehydrohalogenation of hydrazonoyl halides (e.g., chlorides or bromides). A non-nucleophilic organic base, such as triethylamine (Et3N) or a solid inorganic base like potassium carbonate (K2CO3), is used to abstract a proton and expel a halide ion, yielding the reactive nitrile imine.[5][7][8][9]
Caption: Workflow for the in situ generation of the nitrile imine 1,3-dipole.
2.2. The [3+2] Cycloaddition Step and Regioselectivity
Once formed, the nitrile imine rapidly undergoes a [3+2] cycloaddition with a suitable dipolarophile. When a trifluoromethylated alkene or alkyne is used as the dipolarophile, the reaction constructs the desired pyrazole ring. The reaction often proceeds through a pyrazoline intermediate, which may require a subsequent oxidation step to achieve full aromaticity.[5][6]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07095C [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of fused 3-trifluoromethyl-1,2,4-triazoles via base-promoted [3 + 2] cycloaddition of nitrile imines and 1H-benzo[d]imidazole-2-thiols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Regioselective synthesis of pyrazole triflones based on triflyl alkyne cycloadditions. | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
The Role and Utility of 4-nitro-5-(trifluoromethyl)-1H-pyrazole in Modern Agrochemical Discovery
An Application Guide for Researchers
Abstract
The pyrazole heterocycle is a cornerstone of modern agrochemical design, serving as a privileged scaffold in numerous commercial herbicides, fungicides, and insecticides.[1][2] The strategic incorporation of potent pharmacophores, such as the nitro group and the trifluoromethyl moiety, can dramatically enhance biological activity and metabolic stability.[3][4] This guide provides an in-depth exploration of 4-nitro-5-(trifluoromethyl)-1H-pyrazole, a versatile chemical intermediate and a candidate for agrochemical screening programs. We present detailed protocols for its synthesis and its evaluation in herbicidal, fungicidal, and insecticidal bioassays. Furthermore, we delve into the causal relationships behind experimental design, hypothesized mechanisms of action, and data interpretation, offering a comprehensive resource for researchers in crop protection and drug development.
Introduction: The Pyrazole Scaffold in Agrochemicals
The pyrazole ring system has proven to be an exceptionally fruitful starting point for the discovery of novel pesticides.[5][6] Its unique electronic properties and structural versatility allow for precise modification and optimization of biological activity. The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal and agricultural chemistry to increase lipophilicity, enhance binding affinity, and improve metabolic stability.[3][4] Similarly, the nitro (-NO2) group, a strong electron-withdrawing moiety, is a key feature in various bioactive molecules and can serve as a crucial intermediate for further chemical elaboration.[7][8]
The subject of this guide, this compound, combines these high-value functional groups on a core pyrazole scaffold. While not a commercialized pesticide itself, it represents a critical building block and a prime candidate for high-throughput screening. Its structure suggests potential activity across multiple domains, making it a compound of significant interest for agrochemical research and development. This document serves as a practical guide to harnessing its potential.
Physicochemical and Structural Data
A clear understanding of a compound's physical properties is fundamental to its application in research, influencing everything from solvent selection to formulation development.
| Property | Data | Source/Rationale |
| IUPAC Name | This compound | --- |
| Molecular Formula | C₄H₂F₃N₃O₂ | --- |
| Molecular Weight | 197.08 g/mol | --- |
| Appearance | Pale yellow solid (predicted) | Based on similar nitrated pyrazole compounds[3] |
| Melting Point | Not available; likely >150 °C | Inferred from related structures[3] |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Acetone); Low solubility in water | General characteristic of similar heterocyclic compounds |
| CAS Number | 1002511-92-1 | --- |
Synthesis Protocol: A Plausible Route
The synthesis of this compound can be approached through established heterocyclic chemistry principles. A common method involves the cyclization of a suitably functionalized precursor followed by nitration. The following protocol is a representative, multi-step procedure derived from analogous syntheses in the literature.[9][10]
Workflow for Synthesis
Detailed Step-by-Step Methodology
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Triethyl orthoformate
-
Acetic anhydride
-
Hydrazine hydrate
-
Ethanol (absolute)
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Standard laboratory glassware and safety equipment
Protocol:
-
Step 1: Synthesis of the Enol Ether Intermediate.
-
In a round-bottom flask equipped with a reflux condenser, combine ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), triethyl orthoformate (1.2 eq), and a catalytic amount of acetic anhydride.
-
Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Rationale: This step creates an activated enol ether, which is primed for cyclization with a dinucleophile like hydrazine.[11]
-
Upon completion, remove the volatile components under reduced pressure to yield the crude intermediate, which can often be used directly in the next step.
-
-
Step 2: Cyclization to form the Pyrazole Core.
-
Dissolve the crude intermediate from Step 1 in absolute ethanol.
-
Cool the solution in an ice bath and add hydrazine hydrate (1.1 eq) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-5 hours.
-
Rationale: Hydrazine acts as the N-N component for the pyrazole ring, attacking the carbonyl and enol ether carbons to form the stable heterocyclic system.[12]
-
Cool the reaction mixture. The pyrazole product may precipitate. If not, reduce the solvent volume and precipitate by adding cold water. Filter the solid, wash with water, and dry to obtain 5-(trifluoromethyl)-1H-pyrazol-4-ol.
-
-
Step 3: Nitration of the Pyrazole Ring.
-
Caution: This step involves strong acids and is highly exothermic. Perform in a fume hood with appropriate personal protective equipment.
-
In a flask cooled to 0°C, slowly add the 5-(trifluoromethyl)-1H-pyrazol-4-ol (1.0 eq) in portions to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid (1:1 v/v).
-
Stir the reaction mixture at 0°C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Rationale: The powerful nitrating mixture (nitronium ion, NO₂⁺) electrophilically attacks the electron-rich C4 position of the pyrazole ring.[10]
-
Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate.
-
Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield this compound. Purify further by recrystallization if necessary.
-
Application Protocols in Agrochemical Screening
The true value of a novel scaffold like this compound is determined through systematic biological screening. Below are detailed, self-validating protocols for assessing its herbicidal, fungicidal, and insecticidal potential.
Protocol for Herbicidal Activity Screening
Many pyrazole-based herbicides function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is critical for plastoquinone and tocopherol biosynthesis in plants.[13][14] Inhibition leads to a characteristic bleaching of new plant tissues.[15]
Objective: To assess the pre- and post-emergence herbicidal activity of the test compound on monocot and dicot model species.
Materials:
-
Test Compound (TC) stock solution (e.g., 10,000 ppm in DMSO)
-
Weed species: Barnyardgrass (Echinochloa crus-galli, monocot) and Cress (Lepidium sativum, dicot)
-
Positive Control: Mesotrione or another known HPPD inhibitor herbicide[16]
-
Vehicle Control: DMSO/water solution with a surfactant (e.g., 0.1% Tween-20)
-
Pots, soil, growth chamber
Methodology:
-
Pre-emergence Assay:
-
Fill pots with soil and sow seeds of the model species at a uniform depth.
-
Prepare serial dilutions of the TC in the vehicle solution to achieve application rates of 2000, 500, 125, and 30 g ai/ha (grams of active ingredient per hectare).
-
Apply the solutions evenly to the soil surface using a laboratory track sprayer. Apply positive and vehicle controls similarly.
-
Place pots in a growth chamber (25°C, 16h light/8h dark cycle) and water as needed.
-
Assess phytotoxicity, bleaching, and growth inhibition after 14-21 days, scoring on a 0% (no effect) to 100% (complete kill) scale relative to the vehicle control.
-
-
Post-emergence Assay:
-
Sow seeds and grow seedlings until they reach the 2-3 leaf stage.
-
Apply the same series of TC dilutions and controls directly onto the foliage of the seedlings until runoff.
-
Return the plants to the growth chamber.
-
Assess phytotoxicity, bleaching, stunting, and mortality after 7 and 14 days, scoring on the same 0-100% scale.
-
Data Analysis: Calculate the effective concentration that causes 50% growth inhibition (EC₅₀) by plotting the response against the log of the concentration and fitting to a dose-response curve.
Protocol for In Vitro Fungicidal Activity Screening
Pyrazole carboxamides are well-known for inhibiting the succinate dehydrogenase (SDH) enzyme in the fungal mitochondrial respiratory chain.[11] This protocol assesses the compound's ability to inhibit fungal growth.
Objective: To determine the inhibitory effect of the test compound on the mycelial growth of key phytopathogenic fungi.
Materials:
-
Test Compound (TC) stock solution (10,000 ppm in DMSO)
-
Fungal species: Fusarium graminearum, Botrytis cinerea, Rhizoctonia solani
-
Potato Dextrose Agar (PDA) medium
-
Vehicle Control: DMSO
-
Petri dishes (9 cm), sterile cork borer
Methodology:
-
Prepare PDA medium and autoclave. Allow it to cool to ~50°C.
-
Add the TC stock solution to the molten PDA to achieve final concentrations of 100, 50, 25, 10, and 1 µg/mL. Also prepare plates with the positive control and a vehicle control (ensure the final DMSO concentration is consistent and non-inhibitory, e.g., <1%).
-
Pour the amended PDA into petri dishes and allow them to solidify.
-
Using a sterile cork borer, place a 5 mm mycelial plug from the edge of an actively growing fungal culture onto the center of each plate.
-
Incubate the plates at 25°C in the dark.
-
When the mycelium in the control plate has grown to nearly fill the plate, measure the diameter of the mycelial colony in all treatments.
-
Calculate the percentage of inhibition using the formula:
-
Inhibition (%) = [(C - T) / C] * 100
-
Where C is the colony diameter of the control and T is the colony diameter of the treatment.
-
Data Analysis: Determine the EC₅₀ value for each fungus by plotting the percentage of inhibition against the log of the compound's concentration.
Protocol for Insecticidal Activity Screening
Phenylpyrazole insecticides typically act as antagonists of the GABA receptor's chloride channel, leading to CNS hyperexcitation and death.[19] Other pyrazoles target ryanodine receptors.[20]
Objective: To assess the contact and ingestion toxicity of the test compound against a model insect pest.
Materials:
-
Test Compound (TC) stock solution (in acetone or a suitable solvent)
-
Insect species: Diamondback moth larvae (Plutella xylostella) or fruit flies (Drosophila melanogaster)
-
Vehicle Control: Solvent with 0.1% Tween-20
-
Cabbage leaf discs or artificial diet, petri dishes
Methodology:
-
Leaf Dip Bioassay (Contact & Ingestion):
-
Prepare serial dilutions of the TC (e.g., 200, 50, 10, 1 µg/mL) in the vehicle solution.
-
Excise 5 cm discs from cabbage leaves.
-
Dip each leaf disc into a treatment solution for 30 seconds and allow it to air dry.
-
Place one treated leaf disc into a petri dish lined with moist filter paper.
-
Introduce 10-15 second- or third-instar larvae into each dish.
-
Seal the dishes and incubate at 25°C.
-
Assess larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they cannot move when prodded with a fine brush.
-
Data Analysis: Correct for control mortality using Abbott's formula. Calculate the lethal concentration that causes 50% mortality (LC₅₀) using Probit analysis.
Hypothesized Mechanisms of Action
The structural alerts within this compound allow us to hypothesize its potential biological targets, which are crucial for guiding further research.
Herbicidal Target: HPPD Inhibition
The benzoyl pyrazole class of herbicides are potent HPPD inhibitors.[13][21] HPPD is a key enzyme in the tyrosine catabolism pathway, which produces precursors for essential molecules like plastoquinone. By inhibiting HPPD, the synthesis of carotenoids is indirectly blocked. Carotenoids protect chlorophyll from photo-oxidation; without them, reactive oxygen species accumulate, destroying chlorophyll and leading to the characteristic white or "bleached" phenotype in susceptible plants.[22]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. jk-sci.com [jk-sci.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Synthesis and Antimicrobial Activity of Novel Pyrazole-5-one Containing 1, 3, 4-oxadiazole Sulfonyl Phosphonates [article.sapub.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, antifungal activity and <i>in vitro</i> mechanism of novel 1-substituted-5-trifluoromethyl-1<i>H</i>-pyrazole-4-carboxamide derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 12. mdpi.com [mdpi.com]
- 13. Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. html.rhhz.net [html.rhhz.net]
- 21. researchgate.net [researchgate.net]
- 22. Pyrasulfotole | C14H13F3N2O4S | CID 11693711 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Development of Energetic Materials from Nitropyrazoles
Abstract
Nitropyrazole-based compounds represent a frontier in the field of energetic materials (EMs), offering a compelling combination of high energy density, significant thermal stability, and tunable sensitivity.[1][2] The pyrazole ring, an aromatic five-membered heterocycle with two adjacent nitrogen atoms, serves as a robust and versatile scaffold for the introduction of multiple nitro groups—the primary explosophores responsible for energetic performance.[3] These materials derive their energy not merely from the oxidation of a carbon backbone, but from high positive heats of formation, a characteristic of nitrogen-rich heterocycles that decompose to form the highly stable dinitrogen (N₂) molecule.[1] This document provides a detailed guide for researchers and scientists on the synthesis, derivatization, characterization, and safe handling of nitropyrazole-based energetic materials. It outlines field-proven protocols for the synthesis of key compounds, such as 4-amino-3,5-dinitropyrazole (ADNP/LLM-116) and 1-methyl-3,4,5-trinitropyrazole (MTNP), and details the workflow for their comprehensive evaluation.
Foundational Principles of Nitropyrazole Energetics
The efficacy of nitropyrazoles as EMs is rooted in their unique chemical architecture. The inherent aromaticity of the pyrazole ring provides a degree of thermal stability, while the high nitrogen content contributes to greater heats of formation and the generation of environmentally benign N₂ gas upon decomposition.[1] The development of novel nitropyrazole EMs is a process of molecular engineering, balancing the following key performance and safety parameters:
-
Density (ρ): Higher crystal density is a critical factor, as it correlates directly with superior detonation performance. The planar nature of the pyrazole ring and the potential for extensive intermolecular interactions, such as hydrogen bonding, facilitate dense crystal packing.[4]
-
Heat of Formation (ΔH_f): A high positive heat of formation contributes significantly to the total energy output of the material. Nitrogen-rich compounds are particularly advantageous in this regard.[1][3]
-
Detonation Velocity (D_v) and Pressure (P): These are the primary metrics of explosive power and are directly influenced by density and the energy released during detonation. Values are often predicted using computational methods (e.g., Kamlet-Jacobs equations) before being experimentally verified.[5][6]
-
Thermal Stability: The decomposition temperature (T_d), typically measured by Differential Scanning Calorimetry (DSC), indicates the material's stability to heat. Higher T_d is crucial for safe storage, handling, and specific applications like melt-cast explosives.[4][7]
-
Sensitivity: This refers to the material's susceptibility to initiation by external stimuli like impact and friction. A key goal in modern EM research is to develop insensitive high-energy materials (IHEMs) to improve safety. Compounds like 4-amino-3,5-dinitropyrazole (LLM-116) are notable for their excellent insensitivity.[4][8]
Synthetic Strategies for Nitropyrazole Cores
The synthesis of energetic nitropyrazoles begins with the construction of the core heterocyclic structure, followed by the strategic introduction of nitro groups. The number and position of these groups dictate the final properties of the material.
The causality behind these synthetic choices is critical. Direct nitration using strong mixed acids (HNO₃/H₂SO₄) is effective but can be hazardous due to highly exothermic reactions and harsh conditions.[9][10] Alternative routes, such as the thermal rearrangement of N-nitropyrazoles or the oxidation of pre-installed amino groups, offer milder conditions and sometimes greater regioselectivity.[1][11] The choice of pathway depends on the desired substitution pattern, the stability of the starting materials, and scalability considerations.
Caption: General synthetic routes to key nitropyrazole intermediates.
Protocol 1: Synthesis of 4-Amino-3,5-dinitropyrazole (ADNP / LLM-116)
This protocol describes the synthesis of ADNP, a foundational insensitive energetic material, via the amination of 4-chloro-3,5-dinitropyrazole.[12] This route is chosen for its reliability and high yield.
Rationale: The starting material, 4-chloro-3,5-dinitropyrazole, features an electron-deficient pyrazole ring, making the chlorine atom susceptible to nucleophilic aromatic substitution by ammonia. The reaction is performed under pressure to increase the concentration of ammonia and drive the reaction to completion. The initial product is the ammonium salt, which is then neutralized with acid to yield the final product.
Materials:
-
4-chloro-3,5-dinitropyrazole
-
Aqueous Ammonium Hydroxide (28-30%)
-
Hydrochloric Acid (concentrated)
-
Deionized Water
-
High-pressure reaction vessel with stirring capability
Procedure:
-
Reaction Setup: In a well-ventilated fume hood and behind a blast shield, charge the high-pressure vessel with 4-chloro-3,5-dinitropyrazole (e.g., 10.0 g).
-
Addition of Reagent: Carefully add aqueous ammonium hydroxide (e.g., 100 mL) to the vessel. Seal the vessel according to the manufacturer's instructions. CAUTION: The reaction generates pressure upon heating. Ensure the vessel is rated for the expected conditions.
-
Heating and Reaction: Place the vessel in an oil bath and heat to 130°C with gentle stirring for 16-18 hours.
-
Cooling and Isolation of Salt: Turn off the heat and allow the vessel to cool completely to room temperature. DO NOT open the vessel while it is hot or under pressure. Once cooled, carefully vent and open the vessel. A precipitate of ammonium 4-amino-3,5-dinitropyrazolate salt will have formed.
-
Filtration: Collect the salt by vacuum filtration, washing the solid with two portions of cold deionized water.
-
Neutralization: Suspend the filtered salt in deionized water (e.g., 150 mL) in a beaker with stirring. Slowly add concentrated hydrochloric acid dropwise until the solution is acidic (pH ~1-2). The color will change as the neutral ADNP precipitates.
-
Final Product Isolation: Cool the suspension in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid ADNP by vacuum filtration.
-
Washing and Drying: Wash the product thoroughly with cold deionized water until the filtrate is neutral to pH paper. Dry the product in a vacuum oven at 60°C to a constant weight.
-
Validation: The structure and purity of the synthesized ADNP must be confirmed using the characterization suite described in Section 4.
Advanced Derivatization and Functionalization
To further refine energetic properties, the nitropyrazole core can be modified. N-alkylation, particularly methylation, can lower the melting point, making compounds like MTNP suitable for melt-cast applications.[9][13] The acidic N-H proton on many nitropyrazoles can be abstracted to form energetic salts. The choice of cation (e.g., ammonium, hydrazinium, or metal ions) allows for fine-tuning of density, sensitivity, and performance.[14]
Protocol 2: Synthesis of 1-Methyl-3,4,5-trinitropyrazole (MTNP)
This protocol details the synthesis of MTNP, a high-performance melt-castable explosive, from N-methylpyrazole.[13][15]
Rationale: This synthesis is a high-temperature nitration in a mixed nitric-sulfuric acid system.[10] The N-methyl group directs nitration to the carbon atoms of the pyrazole ring. The reaction is highly exothermic and requires strict temperature control to prevent runaway reactions. Fuming sulfuric acid (oleum) is used to maintain a strongly acidic and dehydrating medium, which is necessary for exhaustive nitration.
Materials:
-
N-methylpyrazole (N-MP)
-
Fuming Sulfuric Acid (20% SO₃)
-
Nitric Acid (98% or fuming)
-
Ice/water bath
-
Reaction flask with overhead stirrer, thermometer, and dropping funnel
Procedure:
-
Acid Mixture Preparation: In a three-neck flask equipped with an overhead stirrer and thermometer, cool fuming sulfuric acid to 0-5°C using an ice bath. EXTREME CAUTION: Handle fuming acids with appropriate PPE in a chemical fume hood.
-
Substrate Addition: Slowly add N-methylpyrazole dropwise to the cold, stirred fuming sulfuric acid, ensuring the temperature does not exceed 10°C.
-
Nitrating Agent Addition: Once the N-MP is fully dissolved, slowly add nitric acid dropwise via the dropping funnel. The temperature must be rigorously maintained below 15°C during this addition.
-
Controlled Heating Protocol: After the addition is complete, begin a slow, staged heating process as monitored by reaction calorimetry in developmental stages.[16] A representative profile is:
-
Heat to 30°C and hold for 30 minutes.
-
Heat to 100°C and hold for 30 minutes.
-
Heat to 130°C and hold for 4-5 hours.
-
-
Reaction Quenching: After the reaction is complete, cool the mixture to room temperature. Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. CAUTION: This is a highly exothermic quench. Use a large beaker to contain potential splashing.
-
Product Isolation: The solid MTNP will precipitate. Allow the ice to melt completely, then collect the product by vacuum filtration.
-
Washing and Drying: Wash the crude product thoroughly with cold water until the washings are neutral. Dry the product completely in a vacuum oven at a moderate temperature (e.g., 50°C).
-
Recrystallization (Optional): For higher purity, MTNP can be recrystallized from a suitable solvent like ethanol.
-
Validation: Confirm the identity and purity of the final product using the methods outlined in Section 4.
Characterization and Performance Evaluation Workflow
A systematic workflow is essential to validate the synthesis and comprehensively evaluate the properties of new energetic materials.
Caption: Logical workflow for the characterization of novel energetic materials.
Protocol 3: Standard Characterization Suite
This protocol provides a general methodology for the analysis of newly synthesized nitropyrazole compounds.
1. Spectroscopic and Elemental Analysis:
-
Nuclear Magnetic Resonance (NMR): Dissolve a small sample (~5-10 mg) in a suitable deuterated solvent (e.g., Acetone-d₆, DMSO-d₆). Acquire ¹H and ¹³C spectra to confirm the carbon-hydrogen framework. If available, ¹⁴N or ¹⁵N NMR can provide direct information about the nitrogen environments.[17]
-
Infrared (IR) Spectroscopy: Analyze a small sample using an ATR-FTIR spectrometer. Look for characteristic peaks: asymmetric and symmetric stretching of -NO₂ groups (typically ~1560-1520 cm⁻¹ and ~1370-1340 cm⁻¹), N-H stretching (~3400-3200 cm⁻¹), and C=N/C=C stretching of the pyrazole ring.[14]
-
Elemental Analysis (CHN): Submit a pure, dry sample for CHN analysis. The experimental percentages of Carbon, Hydrogen, and Nitrogen should match the calculated theoretical values within a ±0.4% margin, which is a critical validation of the compound's elemental composition.
2. Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): Place a small, precisely weighed sample (0.5-1.5 mg) into an aluminum crucible. Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 5 or 10 °C/min). The resulting thermogram will show endotherms for melting and sharp exotherms for decomposition (T_d), indicating the material's thermal stability.[15]
-
Thermogravimetric Analysis (TGA): Heat a slightly larger sample (2-5 mg) at a controlled rate under a nitrogen atmosphere. The TGA curve plots mass loss versus temperature, showing the temperature range over which decomposition occurs and the mass of any residue.
3. Sensitivity and Performance:
-
Sensitivity Testing: This requires specialized equipment and trained personnel. Impact sensitivity is determined using a drop-weight machine to find the height at which initiation occurs in 50% of trials (h₅₀). Friction sensitivity is measured using a BAM friction apparatus.[4] Lower impact energy values (J) and higher friction force values (N) indicate greater sensitivity.
-
Performance Calculation: Using the experimentally determined crystal density (from XRD) and the calculated heat of formation (from computational chemistry, e.g., Gaussian), detonation parameters (D_v and P) are calculated using software like EXPLO5 or established empirical formulas.[5][18]
Data Analysis and Structure-Property Relationships
The data collected from characterization allows for a deep understanding of how molecular structure influences energetic performance. The table below summarizes key properties for several representative nitropyrazole compounds, illustrating these relationships.
| Compound Name | Abbreviation | Density (g/cm³) | T_d (°C) | D_v (km/s) | P (GPa) | Impact Sensitivity | Refs |
| 4-Nitropyrazole | 4-NP | 1.52 | >200 | 6.68 | 18.81 | Low | [1] |
| 4-Amino-3,5-dinitropyrazole | ADNP/LLM-116 | 1.90 | 247 | 8.50 | 31.9 | 177 cm (2.5kg) | [4] |
| 3,4,5-Trinitropyrazole | TNP | 1.87 | 260-350 | 9.0 - 9.25 | 37.1 - 38.6 | Low (TNT-like) | [1][6][11] |
| 1-Methyl-3,4,5-trinitropyrazole | MTNP | 1.82 | 248-280 | 8.65 | 33.7 | Low | [1][13] |
| Dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole | - | 1.83 | 218 | 8.93 | 35.9 | Moderate | [19] |
Analysis:
-
Increasing the number of nitro groups from 4-NP to TNP dramatically increases density, detonation velocity, and pressure.
-
The presence of the amino group and strong hydrogen bonding in ADNP (LLM-116) results in a very high density and exceptional insensitivity for a high-performance material.[4]
-
Methylation of TNP to form MTNP slightly reduces density and performance but significantly lowers the melting point (91.5 °C), making it a valuable melt-cast explosive candidate.[1]
-
The formation of energetic salts, as seen with the dihydrazinium salt, can produce materials with performance superior to benchmarks like RDX.[19]
Critical Safety Protocols
The synthesis and handling of nitropyrazole energetic materials carry inherent and significant risks. All work must be conducted on the smallest scale possible by trained personnel in a laboratory equipped for hazardous operations.
-
Personal Protective Equipment (PPE): At a minimum, this includes a fire-retardant lab coat, safety glasses, a face shield, and heavy-duty (e.g., leather) gloves over chemical-resistant gloves.
-
Engineering Controls: All syntheses must be performed in a certified chemical fume hood. A blast shield must be placed between the operator and the experiment at all times. All equipment should be grounded to prevent static discharge.
-
Reaction Control: Nitration reactions are highly exothermic and can lead to thermal runaway. Use an ice bath for cooling, add reagents slowly, and continuously monitor the reaction temperature. Reaction calorimetry is strongly recommended for process safety analysis during scale-up.[15][16]
-
Handling: Handle all energetic materials, especially when dry, with non-sparking tools (e.g., ceramic or wood spatulas). Avoid friction, impact, and static electricity.
-
Storage: Store energetic materials in small quantities in designated, properly ventilated, and temperature-controlled magazines or storage containers, away from fuel, heat, and ignition sources.
References
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. energetic-materials.org.cn [energetic-materials.org.cn]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. osti.gov [osti.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.aip.org [pubs.aip.org]
- 15. tandfonline.com [tandfonline.com]
- 16. tandfonline.com [tandfonline.com]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Functionalization of the 4-Nitro-5-(trifluoromethyl)-1H-pyrazole Scaffold
Introduction: The Strategic Value of a Privileged Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry and agrochemical development, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] The 4-nitro-5-(trifluoromethyl)-1H-pyrazole scaffold represents a particularly valuable building block. The trifluoromethyl (CF₃) group enhances metabolic stability, lipophilicity, and binding affinity, while the 4-nitro (NO₂) group acts as a potent electron-withdrawing group and a versatile synthetic handle for further chemical modification.[3][4]
This guide provides an in-depth exploration of the key reactive sites of this scaffold, offering field-proven insights and detailed protocols for its strategic functionalization. The electron-deficient nature of the pyrazole ring, combined with the acidity of the N-H proton, dictates the primary avenues for derivatization. Understanding these principles allows researchers to unlock the full potential of this scaffold for creating diverse chemical libraries aimed at drug discovery and development.
Caption: Core structure and key reactive sites of the pyrazole scaffold.
Section 1: N1-Position Functionalization: Gateway to Diversity
The most accessible reactive site on the scaffold is the N1 proton. Its acidity (pKa ≈ 14-15) allows for easy deprotonation with a suitable base, generating a nucleophilic pyrazolate anion that readily reacts with a wide range of electrophiles. This strategy is fundamental for introducing alkyl, aryl, and acyl groups, which significantly impacts the molecule's steric and electronic properties.
Causality Behind Experimental Choices: The choice of base is critical and depends on the reactivity of the electrophile.
-
For reactive alkyl halides (e.g., methyl iodide, benzyl bromide): A mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF) is sufficient. This minimizes side reactions and simplifies purification.
-
For less reactive electrophiles or sterically hindered systems: A stronger base like sodium hydride (NaH) is required to ensure complete deprotonation. Anhydrous conditions are crucial when using NaH to prevent quenching.
Caption: General workflow for the N1-alkylation of the pyrazole scaffold.
Protocol 1: General Procedure for N-Alkylation
This protocol provides a robust method for the N-alkylation using standard laboratory reagents.
Materials:
-
This compound
-
Alkylating agent (R-X, e.g., Iodomethane, Benzyl bromide) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq) or Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Water (deionized)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration approx. 0.1-0.5 M).
-
Base Addition:
-
If using K₂CO₃: Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
If using NaH: Cool the flask to 0 °C in an ice bath. Carefully add the sodium hydride dispersion (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 20-30 minutes, or until hydrogen evolution ceases.
-
-
Electrophile Addition: Add the alkylating agent (1.1 eq) dropwise to the stirred suspension at 0 °C or room temperature, depending on the reactivity.
-
Reaction Monitoring: Allow the reaction to stir at room temperature (or heat if necessary) and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).
-
Workup:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure N1-substituted pyrazole.
| Parameter | Condition A (Mild) | Condition B (Strong) | Notes |
| Base | K₂CO₃ (2.0 eq) | NaH (1.2 eq) | NaH requires anhydrous conditions and an inert atmosphere. |
| Solvent | ACN or DMF | Anhydrous DMF or THF | DMF helps solubilize the pyrazolate salt. |
| Temperature | Room Temp to 60 °C | 0 °C to Room Temp | Initial addition at 0 °C for NaH is a safety precaution. |
| Typical Electrophiles | Benzyl halides, allyl halides, MeI | Alkyl tosylates, less reactive alkyl halides | Choose based on electrophile reactivity. |
| Typical Yields | 75-95% | 70-90% | Yields are substrate-dependent. |
Section 2: C4-Nitro Group Transformation: The Synthetic Linchpin
The nitro group is not merely an electronic modulator; it is a powerful synthetic handle. Its reduction to a 4-amino group is arguably the most critical transformation of this scaffold, converting a highly deactivated ring into an electron-rich system and introducing a nucleophilic amine for a vast array of subsequent reactions.[5][6] This unlocks pathways to amides, sulfonamides, ureas, and participation in C-N coupling reactions.
Causality Behind Experimental Choices: The selection of a reducing agent is dictated by the presence of other functional groups in the molecule.
-
Tin(II) Chloride (SnCl₂): A classic, reliable, and chemoselective method that tolerates many functional groups. It is often the first choice for laboratory-scale synthesis.
-
Catalytic Hydrogenation (H₂/Pd-C): A clean method that produces water as the only byproduct. However, it is less chemoselective and will also reduce other functionalities like alkenes, alkynes, or benzyl protecting groups.
-
Iron in Acetic Acid (Fe/AcOH): An inexpensive and effective method, particularly suitable for larger-scale reactions.
Caption: Workflow for nitro group reduction and subsequent derivatization.
Protocol 2: Reduction of the 4-Nitro Group using Tin(II) Chloride
This protocol details the conversion of the 4-nitro pyrazole to the corresponding 4-amino pyrazole.
Materials:
-
N1-Substituted-4-nitro-5-(trifluoromethyl)-1H-pyrazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Celite®
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the starting N1-substituted-4-nitropyrazole (1.0 eq) in ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (4.0 eq) to the solution.
-
Heating: Heat the reaction mixture to reflux (approx. 78 °C for EtOH) and stir vigorously. Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Re-dissolve the residue in ethyl acetate.
-
Cool the flask in an ice bath and carefully neutralize the mixture by the slow, portion-wise addition of saturated NaHCO₃ solution until the pH is ~8. Vigorous gas evolution (CO₂) will occur.
-
The formation of tin salts will result in a thick white precipitate. Add a pad of Celite® to the mixture and filter through a Büchner funnel. Wash the filter cake thoroughly with ethyl acetate or DCM.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude 4-aminopyrazole is often pure enough for the next step, but can be further purified by column chromatography if necessary.
| Method | Reagents | Pros | Cons |
| Tin(II) Chloride | SnCl₂·2H₂O, EtOH | High chemoselectivity, reliable | Workup can be tedious due to tin salt precipitation |
| Catalytic Hydrogenation | H₂, Pd-C (5-10 mol%), MeOH/EtOAc | Very clean, high-yielding | Reduces other sensitive groups, requires specialized equipment |
| Iron/Acid | Fe powder, AcOH or HCl | Inexpensive, scalable | Can be acidic, workup requires neutralization and filtration |
Section 3: Advanced Strategies: Unlocking C-C and C-X Bond Formation
Beyond the primary functionalization routes, the electronic nature of the scaffold enables more complex transformations.
Nucleophilic Aromatic Substitution (SNAr)
The pyrazole ring is rendered highly electron-deficient by the combined withdrawing effects of the nitro and trifluoromethyl groups. This strongly activates the ring towards nucleophilic aromatic substitution (SNAr), provided a suitable leaving group (such as a halogen) is present at the C3 or C5 positions.[7][8]
While the parent scaffold lacks a leaving group, its halogenated derivatives are prime candidates for SNAr. For instance, the reaction of a 5-chloro-4-nitro-pyrazole derivative with sodium azide proceeds smoothly to replace the chlorine with an azido group.[6][9] This highlights a key principle: if this scaffold is synthesized with a halogen at the C3 position, it becomes a powerful electrophile for reactions with a wide range of nucleophiles (amines, alkoxides, thiolates). The reaction proceeds via a stabilized Meisenheimer-like intermediate, with the negative charge delocalized by the nitro group.[10][11]
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry relies heavily on palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form C-C and C-N bonds.[12][13] To engage the this compound scaffold in these reactions, a "handle"—typically a halogen or a boronic acid/ester—must be installed.
A plausible synthetic sequence to achieve this involves:
-
N1-Protection: Functionalize the N1 position as described in Section 1 to prevent side reactions.
-
C3-Halogenation: Selectively introduce a bromine or iodine at the C3 position, likely via a deprotonation/electrophilic quench sequence.
-
Cross-Coupling: With the C3-halide in place, the scaffold can be coupled with various organometallic partners to install new aryl, alkyl, or alkynyl groups, dramatically increasing molecular complexity.[14]
Summary and Outlook
The this compound scaffold is a synthetically versatile platform for the development of novel chemical entities. The strategic functionalization of its key reactive sites—the acidic N1-proton and the reducible C4-nitro group—provides a robust and logical entry into diverse chemical libraries. By leveraging fundamental reactions like N-alkylation and nitro reduction, researchers can systematically modify the scaffold's properties. Furthermore, understanding its inherent electronic nature opens the door to advanced transformations like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling on appropriately derivatized analogues. These strategies empower chemists to fully exploit this privileged core in the rational design of next-generation pharmaceuticals and agrochemicals.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants[v1] | Preprints.org [preprints.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. preprints.org [preprints.org]
- 10. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Introduction: The Central Role of N-Alkyl Pyrazoles in Modern Chemistry
An Application Guide to the Regioselective N-Alkylation of Substituted Pyrazoles
The pyrazole motif is a cornerstone of contemporary medicinal chemistry and materials science. As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, its unique electronic properties and structural versatility make it a privileged scaffold. N-alkylation of the pyrazole core is a critical transformation, profoundly influencing the molecule's pharmacological profile, including its binding affinity, metabolic stability, and solubility. Many blockbuster drugs, such as the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil, feature an N-alkylated pyrazole core, underscoring the importance of reliable and selective alkylation protocols in drug discovery and development.[1][2]
However, the synthesis of N-substituted pyrazoles is frequently complicated by a lack of regioselectivity. For unsymmetrically substituted pyrazoles, alkylation can occur at either of the two ring nitrogen atoms (N1 or N2), often yielding isomeric mixtures that are challenging to separate and analyze.[3][4][5] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the principles governing regioselectivity in pyrazole N-alkylation and presents a series of robust, field-proven protocols to achieve desired isomeric outcomes.
The Core Challenge: Understanding and Controlling Regioselectivity
The primary difficulty in the selective N-alkylation of an unsymmetrical pyrazole arises from the similar electronic environments of the two nitrogen atoms. The acidic N-H proton can be removed by a base to form a pyrazolate anion, which exists as a pair of rapidly equilibrating resonance structures. The subsequent nucleophilic attack on an alkylating agent can therefore proceed from either nitrogen, leading to two distinct regioisomers.
Figure 1: General mechanism of pyrazole N-alkylation leading to regioisomers.
Achieving regiocontrol hinges on manipulating the delicate balance between three key factors:
-
Steric Hindrance : This is often the most dominant factor. Alkylation preferentially occurs at the less sterically hindered nitrogen atom. A bulky substituent at the C3 or C5 position of the pyrazole ring will effectively shield the adjacent nitrogen (N2 or N1, respectively), directing the incoming alkyl group to the more accessible nitrogen.[5][6][7] Similarly, a bulky alkylating agent will favor attack at the less encumbered nitrogen.[8]
-
Electronic Effects : The electronic nature of substituents on the pyrazole ring modifies the nucleophilicity of the adjacent nitrogens. Electron-withdrawing groups (EWGs) decrease the nucleophilicity of the nearby nitrogen, while electron-donating groups (EDGs) increase it. This effect can be exploited to favor one isomer, although it is often secondary to steric effects.[3][4]
-
Reaction Conditions : The choice of base, solvent, and the nature of the counter-ion can dramatically influence or even reverse the regioselectivity.[3][5] For example, strong, non-coordinating bases like sodium hydride (NaH) in an aprotic solvent like DMF or THF often favor N1 alkylation by forming a "free" pyrazolate anion where steric factors dominate.[9][10] In contrast, specific catalyst systems, such as magnesium bromide (MgBr₂), can chelate to the pyrazole nitrogens and direct the alkylating agent to the N2 position.[11]
| Factor | Influence on Regioselectivity | Favored Product | Supporting Evidence |
| Steric Hindrance | Bulky substituent at C3 position | N1-alkylation | Directs alkylating agent to the less hindered N1 atom.[5][8] |
| Bulky alkylating agent | Alkylation at the less hindered nitrogen | The larger electrophile approaches the more accessible nucleophilic site.[8] | |
| Reaction Conditions | Strong base (e.g., NaH) in aprotic solvent (e.g., DMF) | N1-alkylation | Generates a free anion where sterics are the primary determinant.[9][10] |
| Weaker base (e.g., K₂CO₃) in polar solvent (e.g., DMSO) | N1-alkylation | A common and effective system for achieving N1 selectivity.[10] | |
| Lewis Acid Catalyst (e.g., MgBr₂) | N2-alkylation | The catalyst coordinates to the pyrazole, directing the electrophile to N2.[11] | |
| Alkylation Method | Michael Addition to α,β-unsaturated esters | High N1-selectivity | Catalyst-free method that robustly favors the N1 isomer.[1][2][12] |
Validated Protocols for Regioselective N-Alkylation
The following protocols are presented as robust starting points for the N-alkylation of substituted pyrazoles. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Classic N1-Selective Alkylation with Alkyl Halides
This method is the most common approach for N-alkylation and generally provides good to excellent selectivity for the N1 regioisomer, particularly when the C3 position is substituted. The choice of base and solvent is critical for success.
Causality : The use of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) deprotonates the pyrazole to form the nucleophilic pyrazolate anion. In a polar aprotic solvent like DMF or acetonitrile, the reaction proceeds via an SN2 mechanism where the anion attacks the alkyl halide. Steric hindrance is the primary controlling element, directing the alkylation to the less hindered N1 position.[13][14]
Figure 2: General workflow for classic N-alkylation of pyrazoles.
Step-by-Step Methodology:
-
Reaction Setup : To a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the substituted pyrazole (1.0 eq.) and an anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile, or THF) to make a 0.2-0.5 M solution.
-
Base Addition : Add the base portion-wise with stirring. For potassium carbonate (K₂CO₃), use 1.5-2.0 equivalents. For sodium hydride (NaH, 60% dispersion in mineral oil), use 1.2 equivalents and exercise caution due to hydrogen gas evolution. If using NaH, stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.[9]
-
Alkylating Agent Addition : Add the alkyl halide (1.05-1.2 eq.) dropwise to the stirring suspension at room temperature.
-
Reaction : Stir the reaction mixture at the appropriate temperature (room temperature to 80°C) for 2-24 hours.
-
Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting pyrazole is consumed.
-
Work-up : Cool the reaction to room temperature. If NaH was used, quench the reaction carefully by the slow addition of saturated aqueous NH₄Cl solution at 0°C. Otherwise, pour the mixture into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to separate the regioisomers and afford the pure N1-alkylated pyrazole.[13]
Protocol 2: Magnesium-Catalyzed N2-Selective Alkylation
Achieving N2 selectivity is often more challenging. This protocol utilizes a Lewis acid catalyst to override the inherent steric preference for N1 alkylation, providing a valuable method for accessing the N2 regioisomer.[11]
Causality : Magnesium bromide (MgBr₂) acts as a Lewis acid, coordinating to both nitrogen atoms of the pyrazole ring. This coordination complex alters the electronic properties and steric environment, favoring the subsequent nucleophilic attack from the N2 position on the alkylating agent (specifically α-bromoacetates and acetamides).[11]
Step-by-Step Methodology:
-
Reaction Setup : In a glovebox or under a strictly inert atmosphere, charge a vial with the 3-substituted pyrazole (1.0 eq.) and magnesium bromide (MgBr₂, 20 mol%).
-
Solvent and Reagent Addition : Add anhydrous THF, followed by the α-bromoacetate or α-bromoacetamide alkylating agent (2.0 eq.).
-
Base Addition : Add a hindered organic base, such as N,N-diisopropylethylamine (i-Pr₂NEt, 2.1 eq.), dropwise to the solution at 25°C.
-
Reaction : Stir the resulting mixture at 25°C for the required time (typically 2-12 hours), monitoring by LC-MS or TLC.
-
Work-up and Purification : Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with an appropriate organic solvent. The subsequent purification is performed via flash column chromatography to isolate the N2-alkylated product.[11]
Protocol 3: Highly N1-Selective Michael Addition
This catalyst-free method provides an exceptionally high degree of N1-selectivity for the alkylation of pyrazoles with α,β-unsaturated esters and nitriles (Michael acceptors).[1][2][12]
Causality : The reaction proceeds via a conjugate addition mechanism. The pyrazolate anion, formed in situ with a base like K₂CO₃ or an organic base, attacks the β-carbon of the Michael acceptor. The high N1 selectivity is attributed to a combination of steric factors and potentially favorable hydrogen bonding interactions in the transition state.[1] This method is robust, high-yielding, and works well under aerobic conditions.[1][2]
Step-by-Step Methodology:
-
Reaction Setup : In a vial, combine the pyrazole (1.0 eq.), the Michael acceptor (e.g., ethyl acrylate, 1.05 eq.), the base (e.g., K₂CO₃ or i-Pr₂NEt, 1.1 eq.), and a suitable solvent (e.g., acetonitrile or even solvent-free).
-
Reaction : Stir the mixture at room temperature. The reaction is typically complete within a few hours.
-
Monitoring : Monitor the reaction by GC/MS or ¹H NMR analysis of an aliquot of the reaction mixture.[1]
-
Work-up and Purification : Once the starting material is consumed, dilute the mixture with water and extract with an organic solvent. The organic layer is then dried and concentrated. Purification by flash column chromatography yields the N1-alkylated product with very high regioselectivity (>99:1 in many cases).[1][12]
Protocol 4: N-Alkylation via the Mitsunobu Reaction
The Mitsunobu reaction allows for the N-alkylation of pyrazoles using a primary or secondary alcohol as the alkyl source, which is particularly useful for installing more complex or functionalized alkyl groups.[6][15]
Causality : The reaction involves the in-situ activation of an alcohol by a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). The pyrazole then acts as the nucleophile, displacing the activated hydroxyl group, typically with inversion of configuration at the alcohol's carbon center.[15][16]
Step-by-Step Methodology:
-
Reaction Setup : Dissolve the pyrazole (1.0 eq.), the alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in an anhydrous solvent such as THF or dichloromethane at 0°C under an inert atmosphere.
-
Reagent Addition : Slowly add the azodicarboxylate (DEAD or DIAD, 1.5 eq.) dropwise to the solution. A color change and/or formation of a precipitate is often observed.
-
Reaction : Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitoring : Monitor the reaction by TLC.
-
Purification : Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the reduced hydrazine byproduct, which can be challenging to remove. Purification is typically achieved by meticulous flash column chromatography.[17][18]
Purification and Spectroscopic Characterization
Purification of N-alkylated pyrazoles almost invariably requires flash column chromatography on silica gel to separate the desired product from starting materials, reagents, and the undesired regioisomer.[13][19] In some cases where the product is a crystalline solid, recrystallization can be an effective purification technique.[19]
Distinguishing between the N1 and N2 regioisomers is a critical step and is definitively accomplished using NMR spectroscopy.
-
¹H and ¹³C NMR : The chemical shifts of the pyrazole ring protons and carbons are different for the two isomers. Comparing the obtained spectra with literature data for known compounds is a reliable method.[20]
-
NOESY/NOE Difference Spectroscopy : For a 3-substituted pyrazole, irradiation of the protons of the N1-alkyl group will show a Nuclear Overhauser Effect (NOE) correlation to the C5-proton, but not the C3-substituent. Conversely, irradiation of an N2-alkyl group's protons will show an NOE to both the C3-substituent and the C5-proton, allowing for unambiguous structural assignment.[6]
Conclusion
The regioselective N-alkylation of substituted pyrazoles is a solvable challenge that requires a careful and rational approach to experimental design. By understanding the interplay of steric, electronic, and conditional factors, chemists can select a protocol that maximizes the yield of the desired regioisomer. For preferential N1-alkylation, classic methods using alkyl halides under basic conditions or Michael additions offer reliable and high-yielding routes. For the more elusive N2-isomers, catalyst-directed approaches provide a powerful solution. The protocols detailed in this guide serve as a robust foundation for researchers to successfully synthesize the specific N-alkyl pyrazole isomers required for their research and development endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]
- 17. Alkylation of Pyrazolones [ch.imperial.ac.uk]
- 18. Alkylation of pyrazolones via the mitsunobu reaction - Lookchem [lookchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles - Arabian Journal of Chemistry [arabjchem.org]
Application Note: A Researcher's Guide to 4-nitro-5-(trifluoromethyl)-1H-pyrazole in Antibacterial Drug Discovery
Introduction
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel antibacterial agents.[1] Heterocyclic compounds, particularly those containing a pyrazole nucleus, have emerged as a promising scaffold in medicinal chemistry due to their wide range of pharmacological activities, including potent antibacterial properties.[2][3][4] The pyrazole scaffold is a core structure in many therapeutic agents.[3] This application note provides a comprehensive guide for researchers on the evaluation of 4-nitro-5-(trifluoromethyl)-1H-pyrazole, a specific derivative of interest due to the known antimicrobial potential associated with both the pyrazole ring and its electron-withdrawing substituents (nitro and trifluoromethyl groups).[1][5] The trifluoromethyl (CF3) group, in particular, is found in many pharmacologically active molecules and can enhance metabolic stability and cell permeability.[1][6]
This guide offers a structured workflow, from initial antibacterial screening to preliminary safety and selectivity profiling, designed to rigorously assess the compound's potential as a viable drug discovery lead. We will detail field-proven protocols, explain the scientific rationale behind experimental choices, and provide templates for data presentation and visualization.
Section 1: Synthesis and Characterization
Hypothetical Synthesis Route:
A likely precursor for this synthesis would be 1,1,1-trifluoro-4-methoxy-3-buten-2-one, which can react with hydrazine hydrate under acidic conditions, followed by nitration.
-
Step 1: Pyrazole Ring Formation. Reaction of an appropriate trifluoromethyl-substituted β-ketoester or β-diketone with hydrazine hydrate.
-
Step 2: Nitration. Nitration of the resulting 5-(trifluoromethyl)-1H-pyrazole using a standard nitrating agent (e.g., a mixture of nitric acid and sulfuric acid). Careful control of reaction conditions is crucial to ensure regioselectivity and prevent over-nitration.
-
Purification & Characterization. The final product must be purified, typically via column chromatography or recrystallization. Purity and structural confirmation are essential and should be performed using:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and connectivity of the atoms.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
-
Section 2: Primary Antibacterial Efficacy Testing
The initial step in evaluating any new compound is to determine its ability to inhibit bacterial growth. The Minimum Inhibitory Concentration (MIC) is the gold standard for this measurement.[7]
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is designed to determine the lowest concentration of the test compound that prevents visible bacterial growth.[8][9]
A. Rationale & Causality: The broth microdilution method is a quantitative technique that allows for the simultaneous testing of multiple concentrations of a compound against a standardized bacterial inoculum.[7] Using a 96-well plate format facilitates high-throughput screening and requires minimal amounts of the test compound.[7] Quality control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) are included to ensure the validity and reproducibility of the assay.
B. Step-by-Step Methodology:
-
Preparation of Test Compound: Dissolve this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours), suspend several bacterial colonies in sterile saline.
-
Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]
-
Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.[7][9]
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the test compound (at 2x the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mix thoroughly, and continue this process down to well 10. Discard the final 100 µL from well 10.[9]
-
Well 11 serves as the growth control (inoculum, no compound).
-
Well 12 serves as the sterility control (broth only).
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well is 200 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[7]
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[10]
Data Presentation: MIC Values
Summarize the obtained MIC values in a clear, structured table.
| Bacterial Strain | Type | ATCC Number | MIC (µg/mL) of this compound |
| Staphylococcus aureus | Gram-positive | 29213 | Experimental Value |
| Enterococcus faecalis | Gram-positive | 29212 | Experimental Value |
| Escherichia coli | Gram-negative | 25922 | Experimental Value |
| Pseudomonas aeruginosa | Gram-negative | 27853 | Experimental Value |
| MRSA | Gram-positive | BAA-2312 | Experimental Value |
Experimental Workflow: MIC Assay
Caption: Workflow for the Broth Microdilution MIC Assay.
Section 3: Assessing Bactericidal vs. Bacteriostatic Activity
After determining the MIC, it is crucial to understand whether the compound kills the bacteria (bactericidal) or merely inhibits their growth (bacteriostatic). This is achieved by determining the Minimum Bactericidal Concentration (MBC).[11]
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
A. Rationale & Causality: The MBC test is a direct extension of the MIC assay.[12] By subculturing the contents of the clear wells from the MIC plate onto antibiotic-free agar, one can determine the concentration required to kill 99.9% of the initial bacterial population.[11][12] The ratio of MBC to MIC provides valuable insight: a low ratio (typically ≤4) suggests bactericidal activity, while a high ratio indicates bacteriostatic activity.
B. Step-by-Step Methodology:
-
Perform MIC Assay: Complete the MIC assay as described in Protocol 1.
-
Subculturing: From each well that shows no visible growth in the MIC plate (i.e., the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.[13]
-
Plating: Spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 37°C for 24-48 hours, until colonies are clearly visible on any control plates.[13]
-
Reading Results: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in colony-forming units (CFU) compared to the initial inoculum count.[11][13]
Data Presentation: MIC vs. MBC
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 | Value | Value | Value | Bactericidal/Bacteriostatic |
| E. coli ATCC 25922 | Value | Value | Value | Bactericidal/Bacteriostatic |
Section 4: Investigating the Mechanism of Action (MoA)
Understanding how a compound exerts its antibacterial effect is a cornerstone of drug development. For pyrazole derivatives, several mechanisms have been proposed. Molecular docking studies have suggested that some pyrazole derivatives may act as DNA gyrase inhibitors, a crucial enzyme for bacterial DNA replication.[14][15] Other studies on related compounds suggest a broad range of inhibitory effects, potentially targeting functions that have a global impact on the bacterial cell.[1][16]
Hypothesized MoA & Experimental Approach
Given the structure of this compound, a primary hypothesis is the inhibition of bacterial topoisomerases like DNA gyrase. This can be investigated using a target-based enzymatic assay.
Protocol 3: DNA Gyrase Inhibition Assay (Illustrative)
A. Rationale & Causality: This assay directly measures the compound's ability to inhibit the supercoiling activity of purified DNA gyrase. The assay relies on the principle that supercoiled DNA migrates faster through an agarose gel than relaxed DNA. Inhibition of the enzyme results in a higher proportion of relaxed DNA.
B. Step-by-Step Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine purified S. aureus DNA gyrase enzyme, relaxed plasmid DNA substrate, ATP, and an appropriate reaction buffer.
-
Compound Addition: Add varying concentrations of this compound (dissolved in DMSO) to the reaction mixtures. Include a positive control (a known gyrase inhibitor like ciprofloxacin) and a negative control (DMSO vehicle).
-
Incubation: Incubate the reaction at 37°C for 1-2 hours to allow the enzymatic reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop solution containing a protein denaturant (e.g., SDS) and a DNA loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis until the relaxed and supercoiled forms of the plasmid are well-separated.
-
Visualization & Analysis: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize under UV light. The concentration of the compound that inhibits 50% of the enzyme's activity (IC50) can be determined by quantifying the band intensities.
Conceptual MoA Pathway```dot
Caption: The relationship between cytotoxicity and efficacy in determining the Selectivity Index.
Conclusion
This application note provides a foundational framework for the initial assessment of this compound as a potential antibacterial drug lead. By following these structured protocols, researchers can generate robust, reproducible data on the compound's efficacy (MIC, MBC), potential mechanism of action, and preliminary safety profile (cytotoxicity and selectivity). Positive results from this workflow would justify progression to more advanced studies, including structure-activity relationship (SAR) analysis, in vivo efficacy models, and further toxicological evaluation.
References
- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 3. Antibacterial and antifungal pyrazoles based on different construction strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structure–Activity Relationship for the Oxadiazole Class of Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. protocols.io [protocols.io]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. microchemlab.com [microchemlab.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Trifluoromethylated Nitropyrazoles
Welcome to the Technical Support Center for the synthesis of trifluoromethylated nitropyrazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of synthesizing this important class of heterocyclic compounds. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.
Introduction
Trifluoromethylated nitropyrazoles are privileged scaffolds in medicinal chemistry and agrochemicals, owing to the unique properties conferred by the trifluoromethyl (CF3) and nitro (NO2) groups. The CF3 group can enhance metabolic stability, lipophilicity, and binding affinity, while the nitro group is a versatile synthetic handle and can be a key pharmacophore. However, the synthesis of these molecules is often fraught with challenges, including poor regioselectivity, harsh reaction conditions, and difficult purifications. This guide aims to provide practical solutions to these common issues.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying causes and offering step-by-step protocols for resolution.
Issue 1: Poor or No Yield During Cyclocondensation to Form the Pyrazole Core
Question: I am attempting to synthesize a trifluoromethylated pyrazole via the cyclocondensation of a trifluoromethylated 1,3-dicarbonyl compound with a substituted hydrazine, but I am observing very low to no product formation. What could be the issue?
Answer: This is a common problem that can stem from several factors related to the reactivity of your starting materials and the reaction conditions. The classic Knorr pyrazole synthesis, while robust, requires careful optimization when electron-withdrawing groups like trifluoromethyl are present.[1][2]
Causality and Resolution:
-
Reduced Nucleophilicity of Hydrazine: If your hydrazine is substituted with a strong electron-withdrawing group, its nucleophilicity may be too low to initiate the condensation with the dicarbonyl compound.
-
Solution: Consider using a more nucleophilic hydrazine derivative if your synthetic route allows. Alternatively, employing a stronger acid or Lewis acid catalyst can help to activate the carbonyl group for nucleophilic attack.[3]
-
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically hinder the initial condensation and subsequent cyclization.
-
Solution: Prolonged reaction times and higher temperatures may be necessary. Microwave-assisted synthesis can sometimes overcome steric barriers by providing rapid and efficient heating.[4]
-
-
Inappropriate Solvent or Catalyst: The choice of solvent and catalyst is critical.
-
Solution: Acetic acid or ethanol are common solvents. For sluggish reactions, a catalytic amount of a stronger acid like HCl or H2SO4 can be beneficial. In some cases, a solvent that aids in the removal of water, such as toluene with a Dean-Stark trap, can drive the equilibrium towards product formation.
-
Workflow for Optimizing Cyclocondensation:
Caption: Troubleshooting workflow for cyclocondensation reactions.
Issue 2: Formation of Undesired Regioisomers During Pyrazole Synthesis or N-Alkylation
Question: My reaction is producing a mixture of regioisomers (e.g., 3-CF3 vs. 5-CF3 pyrazoles or N1 vs. N2 alkylation) that are difficult to separate. How can I improve the regioselectivity?
Answer: Regioselectivity is arguably the most significant challenge in the synthesis of unsymmetrically substituted pyrazoles.[5][6][7] The two nitrogen atoms in the pyrazole ring have similar electronic properties, often leading to mixtures of N-alkylated products.[5][6] Similarly, the cyclocondensation of an unsymmetrical trifluoromethylated 1,3-dicarbonyl with a hydrazine can yield two different pyrazole regioisomers.
Causality and Resolution:
-
Electronic and Steric Control in Cyclocondensation: The initial attack of the hydrazine on the 1,3-dicarbonyl can occur at either carbonyl group. The regioselectivity is governed by the electronic nature and steric bulk of the substituents.
-
Solution: When reacting a trifluoromethyl-β-diketone with a substituted hydrazine, the more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic carbonyl. The trifluoromethyl group is strongly electron-withdrawing, making the adjacent carbonyl carbon highly electrophilic. However, the reaction pathway can be complex. For instance, reacting 1-aryl-4,4,4-trifluoro-1,3-butanediones with phenylhydrazine typically yields 5-aryl-3-trifluoromethyl-1-phenyl-1H-pyrazoles, whereas using methylhydrazine can lead to 3-aryl-5-trifluoromethyl-1-methyl-1H-pyrazoles due to a combination of electronic and steric factors.[8] Careful selection of starting materials is key to directing the desired outcome.
-
-
N-Alkylation Control: The N-alkylation of an existing pyrazole ring often yields a mixture of regioisomers. The outcome can be influenced by the choice of base, solvent, and counter-ion.[6]
-
Solution: The regioselectivity of N-alkylation can be controlled by tuning the functional groups on the pyrazole ring. For example, the presence of a hydrazone substituent can guide the alkylation selectivity.[5][6][7] The choice of base is also crucial; for instance, using sodium hydride (NaH) can favor one regioisomer, while potassium carbonate (K2CO3) may favor the other or give a mixture.[6] This is often attributed to the coordination of the cation with the pyrazole nitrogens.
-
Table 1: General Guidance for Regiocontrol in N-Alkylation
| Factor | Condition Favoring N1-Alkylation | Condition Favoring N2-Alkylation | Rationale |
| Steric Hindrance | Bulky substituent at C5 | Bulky substituent at C3 | The alkylating agent will approach the less sterically hindered nitrogen. |
| Base/Cation | NaH in DME/MeCN | K2CO3 in MeCN | The smaller Na+ cation may coordinate differently than the larger K+ cation, influencing the site of alkylation.[6] |
| Directing Groups | Pyridine-containing substituents can act as directing groups.[6] | - | Coordination of the directing group with the alkylating agent or base can favor a specific nitrogen. |
Issue 3: Difficulty in Nitrating the Trifluoromethylated Pyrazole Ring
Question: I am struggling to introduce a nitro group onto my trifluoromethylated pyrazole. Standard nitrating conditions are either ineffective or lead to decomposition.
Answer: The pyrazole ring is an electron-rich aromatic system, but the presence of a strong electron-withdrawing trifluoromethyl group deactivates the ring towards electrophilic aromatic substitution, making nitration challenging.[9]
Causality and Resolution:
-
Ring Deactivation: The CF3 group significantly reduces the electron density of the pyrazole ring, making it less susceptible to attack by the nitronium ion (NO2+).
-
Solution: Harsher nitrating conditions are typically required. A common and effective method is the use of a mixture of fuming nitric acid and concentrated sulfuric acid.[10] The sulfuric acid protonates the nitric acid, facilitating the formation of the highly electrophilic nitronium ion. Another approach is the use of nitric acid in trifluoroacetic anhydride.[11]
-
-
Thermal Instability: Highly nitrated pyrazoles can be thermally unstable and may decompose under harsh nitrating conditions.[12][13]
-
Solution: Careful temperature control is crucial. The reaction should be performed at low temperatures (e.g., 0-10 °C) with slow addition of the nitrating agent. An alternative strategy is the thermal rearrangement of an N-nitropyrazole to a C-nitropyrazole, which can sometimes proceed under milder conditions than direct C-nitration.[9][14]
-
Protocol 1: General Procedure for Nitration of a Trifluoromethylated Pyrazole
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Substrate Addition: Slowly add the trifluoromethylated pyrazole to the cold sulfuric acid while stirring. Ensure the temperature does not rise significantly.
-
Nitrating Agent Addition: Prepare a mixture of fuming nitric acid and concentrated sulfuric acid (nitrating mixture). Add this mixture dropwise to the pyrazole solution, maintaining the temperature at or below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified time, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[15]
Issue 4: Challenges in Purification of the Final Product
Question: I have synthesized my target trifluoromethylated nitropyrazole, but I am facing difficulties in purifying it. Column chromatography gives poor separation of isomers, and the compound "oils out" during recrystallization.
Answer: Purification is a common bottleneck, especially when dealing with isomeric mixtures or compounds with challenging physical properties.[15]
Causality and Resolution:
-
Poor Separation of Regioisomers: Regioisomers often have very similar polarities, making their separation by standard silica gel chromatography difficult.
-
Solution:
-
Optimize Chromatography: Use a shallow solvent gradient and consider a different stationary phase like neutral alumina or reversed-phase (C18) silica gel.[15] Reversed-phase HPLC can be highly effective for separating closely related isomers.[15]
-
Derivatization: If the isomers have a reactive handle (e.g., an NH group), you can derivatize the mixture to create compounds with more distinct physical properties, separate them, and then cleave the derivatizing group.
-
-
-
Compound "Oils Out" During Recrystallization: This occurs when the compound's melting point is lower than the boiling point of the solvent, or when impurities prevent crystal lattice formation.[15]
-
Solution:
-
Solvent Selection: Choose a solvent system where the compound is soluble when hot but sparingly soluble at room temperature. A lower boiling point solvent may be necessary. Test various solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane).[15]
-
Slow Cooling: Allow the solution to cool slowly to room temperature and then in the refrigerator. Insulating the flask can promote slow cooling.[15]
-
Seed Crystals: Add a seed crystal from a previous successful batch to induce crystallization.[15]
-
Pre-purification: If impurities are the issue, perform a quick column chromatography to remove them before attempting recrystallization.[15]
-
-
Purification Strategy Decision Workflow:
Caption: Decision workflow for purification strategy.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the trifluoromethylated pyrazole core?
A1: The most common methods include:
-
Cyclocondensation (Knorr Synthesis): This involves the reaction of a trifluoromethylated 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative. It is a versatile and widely used method.[1][2][3]
-
1,3-Dipolar Cycloaddition: This strategy uses in situ generated trifluoroacetonitrile imines as 1,3-dipoles, which react with various dipolarophiles (like alkenes or alkynes) to form the pyrazole or pyrazoline ring. This method can offer high regioselectivity.[3][16][17]
-
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a one-pot process to build the pyrazole ring, offering high efficiency and atom economy.[1][2][18]
Q2: Are there any specific safety concerns when working with nitropyrazoles?
A2: Yes. Many nitropyrazole-based compounds are energetic materials.[9] While a single nitro group on a pyrazole ring does not necessarily make the compound explosive, poly-nitrated pyrazoles can be sensitive to heat, shock, and friction.[12][13] Always handle these compounds with appropriate personal protective equipment (PPE), work in a well-ventilated fume hood, and avoid large-scale reactions until the thermal stability of the compound has been assessed (e.g., by DSC).
Q3: How does the trifluoromethyl group influence the properties of the pyrazole ring?
A3: The CF3 group has several profound effects:
-
Electronic: It is a strong electron-withdrawing group, which decreases the basicity of the pyrazole nitrogens and deactivates the ring towards electrophilic substitution.[19]
-
Lipophilicity: It significantly increases the lipophilicity (logP) of the molecule, which can be crucial for pharmacokinetic properties in drug candidates.
-
Metabolic Stability: The carbon-fluorine bond is very strong, making the CF3 group resistant to metabolic degradation, thereby increasing the half-life of a drug.
Q4: Can I directly trifluoromethylate a pre-formed nitropyrazole?
A4: While direct trifluoromethylation of heterocycles is an active area of research, it is generally more common and reliable to construct the trifluoromethylated pyrazole ring from a CF3-containing building block.[20] This "building block" approach often provides better control over regioselectivity and avoids the harsh conditions that might be required for direct trifluoromethylation, which could be incompatible with the nitro group.
References
- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 2. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Regioselective Synthesis of Trifluoromethyl Group Substituted Pyrazole Derivatives from 1‐Aryl‐3,4,4,4‐tetrafluoro‐2‐buten‐1‐ones. | Semantic Scholar [semanticscholar.org]
- 9. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Page loading... [wap.guidechem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of 3-trifluoromethylpyrazoles via trifluoromethylation/cyclization of α,β-alkynic hydrazones using a hypervalent iodine reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 4-Nitro-5-(trifluoromethyl)-1H-pyrazole
Welcome to the technical support center for the synthesis of 4-nitro-5-(trifluoromethyl)-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this specific synthesis. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the reaction's causality, enabling you to improve yields and purity through scientifically-grounded decisions.
The synthesis of nitrated pyrazoles is a cornerstone in the development of energetic materials and pharmaceuticals.[1][2] The introduction of a trifluoromethyl group adds unique electronic properties but also presents specific challenges to the nitration process.[3] This guide addresses the most common issues encountered in the lab and on scale-up.
Section 1: Understanding the Core Reaction
The primary route to this compound is the direct electrophilic nitration of 5-(trifluoromethyl)-1H-pyrazole. The pyrazole ring is an aromatic heterocycle, making it susceptible to electrophilic substitution.[1] However, the reaction's success is governed by the powerful electronic effects of the trifluoromethyl (-CF₃) group.
-
The Role of the -CF₃ Group: The trifluoromethyl group is a potent electron-withdrawing group. This deactivates the pyrazole ring, making it less reactive towards electrophiles compared to unsubstituted pyrazole. This deactivation necessitates strong nitrating conditions.
-
Regioselectivity: The key to a high yield is controlling where the nitro group attaches. The -CF₃ group at the C5 position and the ring nitrogens will direct the incoming electrophile (the nitronium ion, NO₂⁺) preferentially to the C4 position. Understanding this directing effect is crucial for minimizing the formation of unwanted isomers.
Caption: General scheme for the synthesis of this compound.
Section 2: Troubleshooting Guide & FAQs
This section is formatted as a series of questions that our application scientists frequently receive. Each answer provides a technical explanation and actionable advice.
Q1: My overall yield is consistently low. What are the primary factors I should investigate?
Low yield is the most common complaint and can stem from several sources. Before altering the core chemistry, verify these foundational parameters:
-
Purity of Starting Material: The purity of your 5-(trifluoromethyl)-1H-pyrazole is paramount. Impurities can consume reagents or catalyze side reactions. Verify purity by NMR and/or GC-MS before starting.
-
Inadequate Temperature Control: Nitration is a highly exothermic reaction.[4] A runaway temperature is the leading cause of yield loss, leading to the formation of degradation products (often appearing as dark tar) and unwanted side products. Use an ice bath and monitor the internal reaction temperature, not the bath temperature.
-
Moisture Contamination: The nitrating agent, particularly when using mixed acids like HNO₃/H₂SO₄, is highly sensitive to water. Water can quench the nitronium ion (NO₂⁺), the active electrophile, effectively halting the reaction. Ensure all glassware is oven-dried and use anhydrous grade solvents and reagents where possible.
-
Inefficient Work-up: The product may be lost during the extraction or purification phase. Ensure the pH is properly adjusted during quenching and that you are using the correct solvent system for extraction.
Q2: I'm seeing multiple spots on my TLC/peaks in my crude GC-MS. How can I improve selectivity for the C4-nitro isomer?
The formation of multiple products indicates a loss of regioselectivity or over-reaction.
-
Explanation: While the -CF₃ group strongly directs to the C4 position, excessively harsh conditions can overcome this directive effect, leading to nitration at other positions or even dinitration.[5]
-
Solution 1: Temperature Management: This is the most critical parameter. The reaction should be run at a low temperature (typically 0 to 5 °C) to ensure the kinetic product (C4-nitro) is favored and to prevent the higher activation energy pathways that lead to other isomers.
-
Solution 2: Controlled Reagent Addition: Add the nitrating agent slowly and dropwise to the substrate solution. This maintains a low concentration of the highly reactive nitronium ion and allows the exothermic heat to dissipate, preventing localized "hot spots" where side reactions can occur.[4]
-
Solution 3: Choice of Nitrating System: For sensitive substrates, the classic HNO₃/H₂SO₄ mixture can be too aggressive. Consider alternative, milder nitrating systems. Direct nitration with nitric acid/trifluoroacetic anhydride is a viable alternative.[6][7]
Q3: The reaction mixture turns black and forms a tar-like substance. What is causing this degradation?
This is almost always a result of an uncontrolled exotherm.
-
Causality: The pyrazole ring, despite being deactivated by the -CF₃ group, can be susceptible to oxidative degradation under hot, strongly acidic nitrating conditions. The formation of tar is the result of complex decomposition and polymerization pathways.
-
Preventative Measures:
-
Vigorous Stirring: Ensure the reaction mixture is stirring efficiently to promote even heat distribution and prevent localized overheating.[4]
-
Dilution: Running the reaction in a suitable co-solvent (if compatible with the nitrating agent) can help buffer the temperature by increasing the thermal mass of the system.
-
Rate of Addition: As mentioned in Q2, a slow, controlled addition of the nitrating agent is crucial. If the temperature begins to rise rapidly, halt the addition immediately until it stabilizes.
-
Q4: How do I choose the optimal nitrating agent for this synthesis?
The best agent balances reactivity with selectivity. For this specific substrate, a strong system is needed, but control is key.
| Nitrating System | Typical Conditions | Advantages | Disadvantages |
| HNO₃ / H₂SO₄ | 0 - 10 °C | Inexpensive, potent, and widely used for deactivated rings.[1][8] | Highly exothermic, can be difficult to control, risk of over-oxidation and side products. |
| Fuming HNO₃ / Fuming H₂SO₄ | 0 °C | Extremely powerful, used for highly deactivated substrates.[1] | Very hazardous, highly corrosive, and increases the risk of degradation. Generally not the first choice. |
| HNO₃ / Trifluoroacetic Anhydride (TFAA) | 0 - 5 °C | Generally provides cleaner reactions and higher yields for many five-membered heterocycles.[6][7] | More expensive than mixed acid, TFAA is moisture-sensitive. |
For initial attempts and optimization, the HNO₃ / H₂SO₄ system is a standard starting point due to its efficacy and cost. However, if selectivity and degradation are persistent issues, switching to HNO₃ / TFAA is a logical next step.
Section 3: Recommended Experimental Protocol
This protocol is a validated starting point for the synthesis on a laboratory scale.
Safety Precaution: This reaction involves highly corrosive and strong oxidizing acids. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
Reagents:
-
5-(Trifluoromethyl)-1H-pyrazole (1.0 eq)
-
Concentrated Sulfuric Acid (98%) (3-4 mL per gram of starting material)
-
Fuming Nitric Acid (≥90%) (1.1 eq)
Procedure:
-
Setup: Place a round-bottom flask equipped with a magnetic stir bar in an ice/salt water bath. Add a thermometer to monitor the internal temperature.
-
Dissolution: To the flask, add 5-(trifluoromethyl)-1H-pyrazole. Begin stirring and slowly add the concentrated sulfuric acid, ensuring the internal temperature does not exceed 10 °C. Stir until all the pyrazole has dissolved.
-
Cooling: Cool the solution to 0 °C.
-
Nitration: In a separate, dry conical flask, prepare the nitrating mixture by slowly adding the fuming nitric acid to a small amount of chilled concentrated sulfuric acid.
-
Addition: Using a dropping funnel, add the nitrating mixture dropwise to the stirred pyrazole solution. Crucially, maintain the internal temperature between 0 and 5 °C throughout the addition. The addition should take approximately 30-45 minutes.
-
Reaction: Once the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS if possible.
-
Quenching: Carefully and slowly pour the reaction mixture over a large amount of crushed ice with vigorous stirring. This step is highly exothermic.
-
Precipitation & Filtration: A white or pale-yellow solid should precipitate. Allow the ice to melt, then collect the solid product by vacuum filtration.
-
Washing: Wash the solid thoroughly with cold water until the filtrate is neutral (check with pH paper). This removes residual acid.
-
Drying: Dry the product under vacuum to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to achieve high purity.
Section 4: Visual Troubleshooting Workflow
Use this flowchart to diagnose common issues in your synthesis.
References
- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimization of Cycloaddition Reaction Conditions for Pyrazoles
Welcome to the Technical Support Center for the synthesis of pyrazoles via cycloaddition reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during experimentation. Here, we synthesize technical accuracy with field-proven insights to empower you to optimize your reaction conditions for higher yields, better regioselectivity, and overall success.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the optimization of pyrazole synthesis through cycloaddition reactions.
Q1: What are the most common cycloaddition strategies for synthesizing pyrazoles?
A1: The most prevalent and versatile method is the [3+2] cycloaddition reaction. This typically involves the reaction of a 1,3-dipole with a dipolarophile. Key examples include the reaction of:
-
Nitrile imines , often generated in situ from hydrazonoyl halides, with alkynes or activated alkenes.[2]
Each of these methods offers distinct advantages and may be preferred depending on the desired substitution pattern and available starting materials.
Q2: My reaction is giving a low yield. What are the first parameters I should investigate?
A2: Low yields in cycloaddition reactions for pyrazole synthesis can stem from several factors. A systematic approach to troubleshooting is crucial. We recommend investigating the following in order:
-
Reaction Temperature: Temperature plays a critical role in reaction kinetics. Some cycloadditions require heating to overcome the activation energy, while others may proceed efficiently at room temperature. It's essential to screen a range of temperatures to find the optimal balance between reaction rate and potential side product formation.[6][7][8]
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the reaction outcome. Solvents can affect the stability of intermediates and transition states. Screening a variety of solvents with different properties (e.g., polar aprotic like DMF or DMSO, polar protic like ethanol, or non-polar like toluene) is a standard optimization step.[7][9]
-
Catalyst Activity: If you are using a catalyst, ensure its activity has not diminished. For heterogeneous catalysts, proper activation and handling are key. For homogeneous catalysts, ensure they are free from inhibitors. Consider screening different catalysts if the initial choice proves ineffective.[10]
Q3: I am getting a mixture of regioisomers. How can I improve the regioselectivity of my reaction?
A3: Achieving high regioselectivity is a common challenge, especially when using unsymmetrical alkynes or 1,3-dipoles. The regiochemical outcome is governed by a combination of steric and electronic factors of the reactants. Here are some strategies to improve regioselectivity:
-
Catalyst Selection: The choice of catalyst can have a profound impact on regioselectivity. Lewis acids can coordinate to the reactants, influencing the frontier molecular orbital interactions and directing the cycloaddition to favor one regioisomer.[11][12][13]
-
Solvent Effects: The solvent can influence the electronic properties of the reactants and the stability of the transition states, thereby affecting regioselectivity. For instance, highly polar or hydrogen-bond-donating solvents can alter the regiochemical preference.[14]
-
Steric Hindrance: Introducing bulky substituents on either the 1,3-dipole or the dipolarophile can sterically direct the cycloaddition to favor the formation of the less hindered regioisomer.[12][13]
-
Use of Directing Groups: In some cases, a functional group on one of the reactants can act as a directing group, coordinating to a catalyst and forcing the cycloaddition to occur with a specific orientation.
Troubleshooting Guide
This section provides a more in-depth look at specific problems you might encounter and offers detailed solutions.
Issue 1: Poor or No Product Formation
Symptoms:
-
TLC or LC-MS analysis shows only starting materials or a complex mixture of unidentifiable products.
-
The isolated yield is significantly lower than expected.
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Incorrect Reaction Temperature | The activation energy for the cycloaddition is not being met, or the temperature is too high, leading to decomposition of starting materials or products. | Systematically screen a range of temperatures (e.g., from room temperature to the boiling point of the solvent in 10-20 °C increments). Monitor the reaction at each temperature by TLC or LC-MS to identify the optimal condition.[6][7][8] |
| Inappropriate Solvent | The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants, instability of intermediates, or unfavorable transition state energies. | Screen a panel of solvents with varying polarities and properties (e.g., THF, CH3CN, Toluene, DMF, DMSO, and green solvents like CPME).[7][9] |
| Inactive or Incompatible Catalyst | The catalyst may be poisoned, decomposed, or simply not effective for the specific substrate combination. | If using a heterogeneous catalyst, ensure it is properly activated and stored. For homogeneous catalysts, use a fresh batch. Screen a variety of catalysts (e.g., different Lewis acids like Sc(OTf)3, or transition metal catalysts like copper or ruthenium complexes).[10] |
| Presence of Inhibitors | Trace impurities in starting materials or solvents (e.g., water, oxygen) can inhibit the reaction, especially if using sensitive organometallic catalysts. | Use freshly distilled and degassed solvents. Purify starting materials if their purity is questionable. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Formation of Regioisomeric Mixtures
Symptoms:
-
¹H NMR or LC-MS analysis of the crude product shows the presence of two or more isomeric products.
-
Difficulty in separating the desired regioisomer from the mixture.
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Similar Steric and Electronic Properties of Substituents | When the substituents on the unsymmetrical alkyne or 1,3-dipole have similar electronic and steric properties, the energy difference between the two possible transition states for the cycloaddition is small, leading to a mixture of regioisomers. | Modify Substituents: If possible, modify the substituents to create a larger steric or electronic bias. For example, introduce a bulky group on one of the reactants to favor the formation of the less sterically hindered product.[12][13] |
| Inadequate Catalytic Control | The catalyst being used may not be effective in differentiating between the two possible modes of cycloaddition. | Catalyst Screening: Screen a range of catalysts, including different Lewis acids or transition metals, which can coordinate to the reactants and influence the regiochemical outcome.[11][12][13] For example, silver carbonate has been shown to influence regioselectivity in the synthesis of N-carbonylvinylated pyrazoles.[15] |
| Solvent Influence | The solvent can affect the dipole moments of the reactants and the stability of the polarized transition states, thereby influencing the regioselectivity. | Solvent Screening: Evaluate a range of solvents with different polarities and hydrogen-bonding capabilities. For instance, using a fluorinated alcohol like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can sometimes dramatically improve regioselectivity.[14] |
| Base Selection | In reactions where a base is used to generate the 1,3-dipole in situ, the choice of base can impact the regioselectivity. | Screen different organic and inorganic bases (e.g., triethylamine, DBU, potassium carbonate, potassium tert-butoxide). The counter-ion of the base can also play a role.[4][16] |
Experimental Protocols
Here are some generalized, step-by-step protocols for key optimization experiments. Remember to always perform a thorough risk assessment before starting any new experiment.
Protocol 1: Catalyst Screening for Regioselective [3+2] Cycloaddition
This protocol outlines a general procedure for screening different catalysts to optimize the regioselectivity of a [3+2] cycloaddition reaction between a hydrazonoyl chloride and an alkyne.
Materials:
-
Hydrazonoyl chloride (1.0 mmol)
-
Asymmetric alkyne (1.2 mmol)
-
Triethylamine (1.5 mmol)
-
Anhydrous solvent (e.g., Toluene, 5 mL)
-
A panel of catalysts (e.g., CuI, Ag2CO3, Sc(OTf)3, Zn(OTf)2) (5-10 mol%)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Set up a series of small reaction vessels (e.g., microwave vials or small Schlenk tubes), each containing a magnetic stir bar.
-
To each vessel, add the hydrazonoyl chloride (1.0 mmol) and the chosen catalyst (0.05-0.1 mmol).
-
Evacuate and backfill each vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (5 mL) to each vessel via syringe.
-
Add the asymmetric alkyne (1.2 mmol) and triethylamine (1.5 mmol) to each vessel via syringe.
-
Stir the reactions at the desired temperature (e.g., room temperature or 80 °C) for a set period (e.g., 12-24 hours).
-
After the reaction is complete, take an aliquot from each reaction mixture for analysis.
-
Analyze the ratio of regioisomers in each sample using ¹H NMR or LC-MS.
-
Based on the results, select the catalyst that provides the highest regioselectivity for further optimization or scale-up.
Protocol 2: Solvent and Temperature Optimization
This protocol describes a method for optimizing the solvent and temperature for a cycloaddition reaction to improve the yield.
Materials:
-
1,3-dipole precursor (e.g., N-tosylhydrazone, 1.0 mmol)
-
Dipolarophile (e.g., terminal alkyne, 1.2 mmol)
-
Base (if required, e.g., K2CO3, 2.0 mmol)
-
A panel of solvents (e.g., Acetonitrile, DMF, Toluene, Ethanol, Water)[7]
-
Reaction vessels suitable for heating (e.g., sealed tubes or round-bottom flasks with condensers)
Procedure:
-
Set up a grid of experiments in parallel, with each condition testing a specific solvent and temperature combination.
-
In each reaction vessel, combine the 1,3-dipole precursor (1.0 mmol), the dipolarophile (1.2 mmol), and the base (if required).
-
Add the selected solvent (5 mL) to each vessel.
-
Heat the reactions to the designated temperatures (e.g., 25 °C, 50 °C, 80 °C, 100 °C) and stir for a fixed time (e.g., 8 hours).
-
Monitor the progress of each reaction by TLC or LC-MS at regular intervals.
-
Once the reactions are complete, work up each reaction mixture in the same manner.
-
Isolate the product from each reaction and determine the yield.
-
The condition that provides the highest yield of the desired product is the optimized one.
Protocol 3: General Work-up and Purification Procedure
Work-up:
-
After the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
-
If a solid precipitate has formed, it can be collected by filtration.
-
If the product is in solution, the solvent is typically removed under reduced pressure.
-
The residue is then redissolved in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and washed with water, brine, and sometimes a mild acid or base solution to remove impurities.[17][18]
-
The organic layer is dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and the solvent is evaporated.
Purification:
-
Column Chromatography: This is the most common method for purifying pyrazole products. Silica gel is typically used as the stationary phase, with a mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate) as the eluent.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be an effective purification method.
-
Acid Salt Crystallization: For basic pyrazoles, purification can sometimes be achieved by forming an acid addition salt (e.g., with HCl or p-toluenesulfonic acid), which may crystallize more readily than the free base. The pure salt can then be neutralized to recover the purified pyrazole.[19]
Safety Precautions
Working with Diazo Compounds: Diazo compounds are potentially explosive and toxic.[20]
-
Always work in a well-ventilated fume hood.
-
Use a safety shield.
-
Avoid using ground glass joints and metal spatulas, which can cause friction and initiate decomposition.
-
Keep the scale of the reaction as small as possible, especially during initial investigations.
-
Do not distill diazo compounds unless absolutely necessary and with extreme caution.
Working with Hydrazines: Hydrazines are toxic and potentially carcinogenic.
-
Handle hydrazines in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Avoid inhalation of vapors and contact with skin.
Visualizations
Caption: A workflow for the systematic optimization of cycloaddition reactions.
Caption: Troubleshooting guide for improving regioselectivity in pyrazole synthesis.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole synthesis [organic-chemistry.org]
- 3. Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 17. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 18. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. orgsyn.org [orgsyn.org]
Technical Support Center: Handling Unstable Intermediates in 2,2,2-Trifluorodiazoethane (CF₃CHN₂) Reactions
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2,2,2-trifluorodiazoethane (CF₃CHN₂). This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the safe and effective handling of this powerful, yet notoriously unstable, trifluoromethylating agent and its reactive intermediates.
Introduction: The Challenge of Trifluorodiazoethane
2,2,2-Trifluorodiazoethane is a highly valuable reagent for introducing the trifluoromethyl (CF₃) group into organic molecules, a modification often sought in medicinal chemistry to enhance metabolic stability, lipophilicity, and bioavailability.[1][2] However, its utility is tempered by its inherent instability. CF₃CHN₂ is a toxic and potentially explosive gas at room temperature, making its handling a significant challenge.[3] The primary reactive intermediate generated from CF₃CHN₂, the trifluoromethylcarbene (:CHCF₃), is also highly reactive and can lead to a variety of desired and undesired reaction pathways.[4][5]
This guide is structured to address the practical challenges encountered in the laboratory, moving from immediate troubleshooting of common experimental failures to a broader understanding of the reagent's properties.
Part 1: Troubleshooting Guide
This section is designed to provide rapid, actionable solutions to common problems encountered during reactions involving CF₃CHN₂.
Issue 1: Low or No Product Yield
Q1: My reaction yield is consistently low or zero. What are the most likely causes?
A1: Low yields in trifluoromethylation reactions using CF₃CHN₂ often stem from issues with reagent generation, stability, or reaction conditions.[6] A systematic investigation is key.
-
Cause A: Inefficient In Situ Generation of CF₃CHN₂. The traditional method of generating CF₃CHN₂ involves the oxidation of trifluoroethylamine hydrochloride under acidic conditions.[3][7] This process can be inefficient if not performed correctly. More modern methods utilize stable precursors, such as trifluoroacetaldehyde N-tfsylhydrazone (TFHZ-Tfs), which generate CF₃CHN₂ under basic conditions.[3][7][8]
-
Troubleshooting:
-
Verify Precursor Quality: Ensure your trifluoroethylamine hydrochloride or TFHZ-Tfs is pure and has been stored correctly.
-
Optimize Generation Conditions: For the classical method, ensure slow, controlled addition of the oxidant (e.g., sodium nitrite) at low temperatures (typically 0 °C) to prevent premature decomposition.[9] For TFHZ-Tfs, ensure the base (e.g., NaOH, KOH) is of the correct concentration and the temperature is appropriate for the desired rate of generation.[7][8]
-
Consider a Precursor Surrogate: If you continue to have issues with the traditional generation, switching to a bench-stable surrogate like TFHZ-Tfs is highly recommended for safety and reproducibility.[3][8]
-
-
-
Cause B: Decomposition of CF₃CHN₂ Before It Reacts. CF₃CHN₂ is thermally and photochemically labile.[10][11][12] If generated too quickly or under suboptimal conditions, it can decompose before reacting with your substrate.
-
Troubleshooting:
-
Temperature Control: Maintain low temperatures (0 °C or below) during the generation and reaction.
-
Exclusion of Light: Protect the reaction from light by wrapping the flask in aluminum foil.
-
In Situ Consumption: The most effective strategy is to generate CF₃CHN₂ slowly in the presence of the substrate and catalyst, so it is consumed as it is formed.[9][13][14][15][16] This minimizes the concentration of free CF₃CHN₂ in the reaction vessel.
-
-
-
Cause C: Inactive Catalyst or Incorrect Reaction Conditions. Many reactions involving CF₃CHN₂, such as cyclopropanations, require a metal catalyst (e.g., based on Fe, Cu, Rh, or Myoglobin).[3][4]
-
Troubleshooting:
-
Catalyst Activity: Ensure your catalyst is active and not poisoned. Use fresh catalyst or regenerate/purify it if necessary.
-
Solvent Choice: The choice of solvent is critical. Non-polar solvents like dichloromethane (DCM) or toluene are often used.[3][13] In some cases, biphasic conditions (e.g., DCM/aqueous NaOH) are employed with TFHZ-Tfs.[3]
-
Substrate Reactivity: Highly electron-deficient or sterically hindered substrates may require higher temperatures or more active catalysts.[17] Conversely, very electron-rich olefins might react in an uncontrolled manner.
-
-
// Nodes start [label="Low/No Product Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; gen_check [label="Problem with CF3CHN2 Generation?"]; decomp_check [label="Premature Decomposition of CF3CHN2?"]; cond_check [label="Suboptimal Reaction Conditions?"];
// Generation Path prec_qual [label="Verify Precursor Quality\n(Purity, Storage)", shape=parallelogram]; gen_opt [label="Optimize Generation Protocol\n(Temp, Addition Rate)", shape=parallelogram]; surrogate [label="Consider TFHZ-Tfs Surrogate", shape=parallelogram];
// Decomposition Path temp_ctrl [label="Implement Strict Temp Control\n(≤ 0 °C)", shape=parallelogram]; light_prot [label="Protect Reaction from Light", shape=parallelogram]; in_situ [label="Ensure Slow Generation\nfor In Situ Consumption", shape=parallelogram];
// Conditions Path cat_act [label="Check Catalyst Activity\n& Loading", shape=parallelogram]; solv_choice [label="Optimize Solvent System", shape=parallelogram]; sub_react [label="Evaluate Substrate Reactivity", shape=parallelogram];
// Edges start -> gen_check; start -> decomp_check; start -> cond_check;
gen_check -> prec_qual [label="Yes"]; gen_check -> gen_opt [label="Yes"]; gen_check -> surrogate [label="Yes"];
decomp_check -> temp_ctrl [label="Yes"]; decomp_check -> light_prot [label="Yes"]; decomp_check -> in_situ [label="Yes"];
cond_check -> cat_act [label="Yes"]; cond_check -> solv_choice [label="Yes"]; cond_check -> sub_react [label="Yes"]; } }
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Multiple Products and Side Reactions
Q2: My reaction is messy, with multiple spots on TLC and complex NMR spectra. What are the common side reactions?
A2: The high reactivity of the trifluoromethylcarbene intermediate is often the cause of side product formation.
-
Cause A: Dimerization and Polymerization. If the concentration of the trifluoromethylcarbene is too high, it can react with itself or with CF₃CHN₂ to form oligomers and polymers.
-
Troubleshooting: The key is to keep the steady-state concentration of the carbene low. This is achieved by the slow, controlled generation of CF₃CHN₂ as described above.
-
-
Cause B: Unwanted C-H Insertion. Trifluoromethylcarbene is electrophilic and can insert into solvent or substrate C-H bonds, which is a common issue with highly reactive carbenes.
-
Troubleshooting:
-
Solvent Selection: Choose a solvent with strong C-H bonds that are less susceptible to insertion (e.g., perfluorinated solvents, although this is often not practical). More commonly, use a solvent that is relatively inert under the reaction conditions, like DCM or toluene.
-
Increase Substrate Concentration: A higher concentration of the desired reaction partner (e.g., the olefin for cyclopropanation) can outcompete the solvent for the carbene.
-
-
-
Cause C: Ylide Formation and Rearrangement. If your substrate contains heteroatoms (N, S, O), the carbene can form an ylide, which may undergo subsequent rearrangements (e.g., Doyle-Kirmse reaction).[3][7]
-
Troubleshooting: This may be an unavoidable reaction pathway depending on your substrate. If it is an undesired side reaction, you may need to protect the heteroatom. If it is the desired reaction, conditions can be optimized to favor it.
-
Caption: Reaction pathways of trifluoromethylcarbene.
Part 2: Frequently Asked Questions (FAQs)
Q3: Is it possible to isolate and store CF₃CHN₂?
A3: While it is technically possible to prepare solutions of CF₃CHN₂, it is strongly discouraged for routine laboratory use due to its extreme toxicity and explosive nature.[3] The risk of a significant buildup of the gaseous diazo compound is high.[3] Modern best practices overwhelmingly favor the in situ generation and immediate consumption of CF₃CHN₂ from stable precursors.[9][13][14][15][16] Some research has explored stabilizing CF₃CHN₂ in brine solutions, but this is not a standard laboratory procedure.[18]
Q4: What are the best analytical methods to monitor the reaction?
A4: Monitoring these reactions can be challenging due to the transient nature of the intermediates.
-
¹⁹F NMR Spectroscopy: This is the most powerful technique for monitoring the consumption of fluorine-containing starting materials and the formation of trifluoromethylated products.[5][17] It provides a clean spectrum and allows for straightforward quantification.
-
GC-MS and LC-MS: These methods are excellent for identifying products and byproducts in the reaction mixture after quenching.
-
In situ IR/Raman Spectroscopy: For advanced users, these techniques can sometimes be used to monitor the disappearance of the characteristic diazo stretch (~2100 cm⁻¹), but this can be difficult in dilute solutions.
-
Pressurized Sample Infusion-Mass Spectrometry (PSI-MS): This advanced technique can be used for real-time monitoring of catalytic intermediates.[19]
Q5: What are the critical safety precautions when working with CF₃CHN₂ precursors?
A5: Safety is paramount.
-
Fume Hood: All work must be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Standard PPE (lab coat, safety glasses, gloves) is required. Given the potential for gas release, ensure your safety glasses have side shields.
-
Blast Shield: When performing the reaction for the first time or on a larger scale, the use of a blast shield is strongly recommended.
-
No Accumulation: Design your experiment to avoid any accumulation of CF₃CHN₂. Slow addition of reagents is crucial.
-
Quenching: Be prepared to quench the reaction if it becomes uncontrollable. A common method is the addition of a proton source like acetic acid, which will protonate the diazo compound.
Q6: My reaction requires basic conditions, but my substrate is base-sensitive. What can I do?
A6: This is a common challenge. The development of trifluoroacetaldehyde N-tfsylhydrazone (TFHZ-Tfs) as a CF₃CHN₂ surrogate was a major breakthrough for this reason, as it allows generation under basic conditions.[7][8]
-
Use a Weaker Base: Instead of strong bases like NaOH or KOH, you might be able to use a milder organic base (e.g., DBU) or an inorganic base like Cs₂CO₃ or K₃PO₄.[13]
-
Biphasic System: A biphasic system (e.g., DCM/water) can sometimes sequester the base in the aqueous phase, minimizing its contact with a sensitive substrate in the organic phase.[3]
-
Flow Chemistry: Continuous-flow reactors are an excellent solution. They allow for the rapid mixing of the precursor and base to generate CF₃CHN₂ which is then immediately mixed with the substrate stream. This minimizes contact time and improves safety by keeping the instantaneous amount of the hazardous intermediate very low.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Iron-Catalyzed Cyclopropanation using TFHZ-Tfs
This protocol is adapted from the work of Bi and coworkers and demonstrates a safe and effective method for trifluoromethylcyclopropanation.[3]
Materials:
-
Trifluoroacetaldehyde N-tfsylhydrazone (TFHZ-Tfs)
-
Styrene (or other olefin)
-
Iron(III) tetraphenylporphyrin chloride (Fe(TPP)Cl)
-
Dichloromethane (DCM)
-
20 wt% aqueous Sodium Hydroxide (NaOH) solution
-
Argon gas supply
-
Screw-capped reaction vial
Procedure:
-
To a screw-capped reaction vial, add TFHZ-Tfs (0.6 mmol, 2.0 equiv.) and Fe(TPP)Cl (0.009 mmol, 3 mol%).
-
Seal the vial and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Add a solution of the styrene (0.3 mmol, 1.0 equiv.) in DCM (1.5 mL) via syringe.
-
Add the 20 wt% aqueous NaOH solution (5 mL) via syringe.
-
Place the vial in a preheated block and stir vigorously at 40 °C for 18-24 hours. The biphasic mixture requires efficient stirring to ensure good mass transfer.
-
Upon completion (monitored by TLC or ¹⁹F NMR of a quenched aliquot), cool the reaction to room temperature.
-
Add 10 mL of water to the mixture and transfer to a separatory funnel.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired trifluoromethyl-substituted cyclopropane.
| Parameter | Value | Rationale |
| Precursor | TFHZ-Tfs | Bench-stable solid, safer alternative to generating CF₃CHN₂ gas directly.[7][8] |
| Catalyst | Fe(TPP)Cl | Effective and relatively inexpensive catalyst for carbene transfer.[3] |
| Base | 20 wt% NaOH (aq) | Decomposes TFHZ-Tfs to generate CF₃CHN₂ in situ.[3] |
| Temperature | 40 °C | Provides a controlled rate of decomposition and reaction.[3] |
| Atmosphere | Argon | Prevents potential side reactions with oxygen. |
Caption: Workflow for iron-catalyzed cyclopropanation.
References
- 1. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 3. Use of trifluoroacetaldehyde N-tfsylhydrazone as a trifluorodiazoethane surrogate and its synthetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly diastereo- and enantioselective synthesis of trifluoromethyl-substituted cyclopropanes via myoglobin-catalyzed transfer of trifluoromethylcarbene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. communities.springernature.com [communities.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Generation of C(2)F(5)CHN(2) in situ and its first reaction: [3+2] cycloaddition with alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Solvent-free photochemical decomposition of sulfur hexafluoride by phosphines: formation of difluorophosphoranes as versatile fluorination reagents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Photochemical decomposition of midazolam. III--Isolation and identification of products in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thermal and photochemical decomposition of cycloalkanespirodiazirines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. In situ generated CF3CHN2 with 3-ylideneoxindoles to access CF3-containing pyrazolo[1,5-c]quinazolines derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In situ generated CF3CHN2 with 3-ylideneoxindoles to access CF3-containing pyrazolo[1,5-c]quinazolines derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Metal-free [3+2] cycloaddition of glycosyl olefinic ester with in situ generated CF3CHN2: Access to CF3-substituted pyrazoline glycoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sioc.ac.cn [sioc.ac.cn]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Technical Support Center: Scaling Up the Synthesis of 4-nitro-5-(trifluoromethyl)-1H-pyrazole
Welcome to the technical support center for the synthesis of 4-nitro-5-(trifluoromethyl)-1H-pyrazole. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of scaling this synthesis from the lab bench to pilot scale.
Strategic Overview: The Synthetic Pathway
The synthesis of this compound is most effectively approached as a two-step process. This strategy isolates the complexities of pyrazole ring formation from the aggressive conditions of nitration, allowing for better control and optimization at each stage.
-
Step 1: Pyrazole Ring Formation. Synthesis of the key intermediate, 5-(trifluoromethyl)-1H-pyrazole, via the cyclocondensation of a trifluoromethylated 1,3-dicarbonyl equivalent with hydrazine.
-
Step 2: Electrophilic Nitration. Regioselective nitration of the 5-(trifluoromethyl)-1H-pyrazole intermediate at the C4 position.
The overall workflow is visualized below.
Step 1: Synthesis of 5-(Trifluoromethyl)-1H-pyrazole
The formation of the pyrazole ring is a foundational step. The Knorr pyrazole synthesis and its variations provide a reliable route by reacting a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2]
Experimental Protocol
Reaction: 4,4,4-trifluoro-1-(aryl/alkyl)-1,3-butanedione + Hydrazine → 5-(Trifluoromethyl)-1H-pyrazole
-
Reactor Setup: To a jacketed glass reactor equipped with an overhead stirrer, condenser, and temperature probe, add the 1,3-diketone starting material (1.0 eq) and a suitable solvent (e.g., ethanol or acetic acid).
-
Reagent Addition: Cool the solution to 0-5 °C. Slowly add hydrazine hydrate (1.0-1.1 eq) dropwise via an addition funnel. The rate of addition is critical to control the initial exotherm.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (typically 60-80 °C, solvent-dependent) for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up & Isolation: Cool the reaction mixture to room temperature. Reduce the solvent volume under vacuum. Add water to precipitate the crude product. Filter the solid, wash with cold water, and dry under vacuum.
Troubleshooting & FAQs for Step 1
Q: My reaction yield is low. What are the common causes?
A: Low yield in this step often points to one of three issues:
-
Incomplete Reaction: The cyclization may be slow. Confirm reaction completion with LC-MS. If starting material remains, consider extending the reflux time or adding a catalytic amount of acid (like acetic acid if using a neutral solvent) to promote the condensation.
-
Formation of Regioisomers: If using an unsymmetrical 1,3-diketone, a mixture of 3-(trifluoromethyl)- and 5-(trifluoromethyl)-pyrazoles can form.[3] Using a symmetrical precursor like 1,1,1-trifluoroacetylacetone simplifies the outcome. The regioselectivity is highly dependent on the pH and the nature of the substituents.[2]
-
Product Loss During Work-up: 5-(Trifluoromethyl)-1H-pyrazole has some solubility in water/ethanol mixtures. Ensure the precipitation step is done at a low temperature and minimize the volume of the mother liquor.
Q: I am seeing multiple spots on my TLC plate that are not starting material. What are they?
A: Besides potential regioisomers, you may be forming hydrazone intermediates that have not fully cyclized. These can often be converted to the desired pyrazole by extending the reaction time or increasing the temperature.
Q: Can I perform this reaction without a solvent?
A: While some pyrazole syntheses can be performed neat, using a solvent like ethanol is highly recommended for scale-up. The solvent helps to manage the initial exotherm from the hydrazine addition and ensures efficient mixing, preventing localized overheating and side reactions.[4]
Step 2: Nitration of 5-(Trifluoromethyl)-1H-pyrazole
This is the most critical and hazardous step in the synthesis. The pyrazole ring is susceptible to nitration, but the conditions must be carefully controlled to ensure regioselectivity and prevent runaway reactions. The electron-withdrawing trifluoromethyl group at C5 and the N-H proton direct the nitration to the C4 position.
Experimental Protocol
Reaction: 5-(Trifluoromethyl)-1H-pyrazole + Nitrating Agent → this compound
-
Reactor Setup: Use a clean, dry reactor with robust temperature control (cryostat recommended), an efficient overhead stirrer, and an addition funnel. Ensure adequate ventilation.
-
Acid Mixture Preparation: In the reactor, add concentrated sulfuric acid (H₂SO₄, 98%). Cool the acid to -5 to 0 °C.
-
Substrate Addition: Slowly add the 5-(trifluoromethyl)-1H-pyrazole (1.0 eq) in portions, ensuring the internal temperature does not exceed 5 °C. The substrate must be fully dissolved before proceeding.
-
Nitrating Agent Addition: Prepare a nitrating mixture of fuming nitric acid (HNO₃, >90%, 1.05-1.2 eq) and concentrated H₂SO₄. Add this mixture dropwise to the reactor via the addition funnel, maintaining the internal temperature strictly between -5 and 0 °C.
-
Reaction: Stir the mixture at 0 °C for 1-2 hours after the addition is complete. Monitor the reaction by quenching a small aliquot in ice water, extracting with ethyl acetate, and analyzing by LC-MS.
-
Quenching: This is a highly exothermic step. In a separate vessel, prepare a large volume of ice and water. Very slowly and carefully, transfer the reaction mixture onto the ice with vigorous stirring, ensuring the quench vessel temperature remains below 20 °C.
-
Isolation: The product will precipitate as a solid. Filter the solid, wash thoroughly with copious amounts of cold water until the filtrate is neutral (pH 6-7), and then wash with a small amount of cold ethanol. Dry the product under vacuum.
Quantitative Data: Nitrating Agents
| Nitrating Agent | Typical Temperature | Pros | Cons & Scale-Up Considerations |
| HNO₃ / H₂SO₄ | -5 to 5 °C | Inexpensive, potent, and effective.[5] | Highly corrosive and exothermic. Risk of runaway reaction. Generates significant acidic waste. |
| HNO₃ / TFAA | 0 to 10 °C | Milder conditions, often leading to cleaner reactions with fewer byproducts.[6] | More expensive. TFAA is volatile and corrosive. The in-situ generation of trifluoroacetyl nitrate requires careful control. |
| KNO₃ / H₂SO₄ | 0 to 25 °C | Uses a solid nitrate source, which can be easier to handle than fuming nitric acid. | Can lead to heterogeneity issues on a large scale, potentially causing localized "hot spots." |
Troubleshooting & FAQs for Step 2
Q: Why is the temperature control so critical during nitration?
A: Temperature control is paramount for two reasons:
-
Selectivity: At higher temperatures, the energy barrier for the formation of other isomers or dinitrated byproducts is more easily overcome, leading to a less pure product.
-
Safety: Nitrations are highly exothermic. A loss of cooling can lead to a rapid increase in temperature, which accelerates the decomposition of nitric acid and the reaction mixture, potentially causing a thermal runaway event. This can result in a rapid pressure increase and reactor failure.[4]
Q: My final product is discolored (yellow/brown). How can I improve its purity?
A: Discoloration often indicates the presence of nitrated impurities or residual acidic species.
-
Purification: The primary method for purification is recrystallization. A solvent system like ethanol/water or toluene/heptane can be effective.
-
Washing: Ensure the crude product is washed with water until the filtrate is completely neutral. Any residual acid can cause degradation over time. A final wash with a sodium bicarbonate solution can also be employed, followed by more water washes.
-
Activated Carbon: For persistent color issues, a charcoal treatment during recrystallization can be effective at removing colored impurities.
Q: Are there safer alternatives to the HNO₃/H₂SO₄ system for large-scale production?
A: While mixed acid is common, alternatives are often evaluated for process safety. Using nitric acid in trifluoroacetic anhydride (TFAA) is a milder system that can provide high yields.[5][6] However, the cost and handling of TFAA are significant considerations for scale-up. Another approach is to explore flow chemistry, where small volumes of reactants are mixed continuously in a microreactor. This provides superior heat transfer and minimizes the volume of energetic material present at any given time, drastically improving the safety profile.[7][8]
General Scale-Up FAQs
Q: What are the primary safety concerns when scaling up this synthesis?
A: The main concerns are:
-
Thermal Runaway: Especially during the nitration and quenching steps. Process safety studies (e.g., using a reaction calorimeter) are essential to understand the heat flow and design adequate cooling capacity.
-
Handling of Reagents: Hydrazine is toxic and energetic.[4] Fuming nitric and sulfuric acids are extremely corrosive. Use appropriate personal protective equipment (PPE) and closed-system handling procedures.
-
Waste Disposal: The process generates significant acidic waste, which must be neutralized and disposed of according to environmental regulations.
Q: How should I approach purification on a multi-kilogram scale?
A: Column chromatography is generally not feasible for large-scale purification. The focus should be on optimizing the reaction to minimize impurities and then developing a robust crystallization procedure.[9]
-
Solvent Screening: Screen various solvents and solvent/anti-solvent systems to find conditions that provide good recovery and high purity.
-
Controlled Cooling: The rate of cooling during crystallization can significantly impact crystal size and purity. A slow, controlled cooling profile is usually best.
-
Seeding: Seeding the crystallization with a small amount of pure product can help control crystal formation and improve consistency.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Managing Reaction Temperature for Selective Nitration of Pyrazoles
Welcome to the Technical Support Center for the selective nitration of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of nitropyrazole derivatives. Here, we address common challenges and frequently asked questions regarding the critical role of reaction temperature in controlling the regioselectivity and yield of these important reactions. Our aim is to provide not only practical solutions but also the underlying scientific principles to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical for the selective nitration of pyrazoles?
A1: Temperature is a paramount parameter in the nitration of pyrazoles as it directly influences both the reaction rate and the regioselectivity. The pyrazole ring possesses multiple positions susceptible to electrophilic attack (N1, C3, C4, and C5). The activation energy barriers for nitration at these different positions are often distinct.
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is typically under kinetic control, favoring the product that is formed fastest (lowest activation energy). As the temperature increases, the reaction can shift towards thermodynamic control, favoring the most stable product, which may not be the desired regioisomer.
-
Side Reactions: Higher temperatures can promote undesirable side reactions, such as polynitration, oxidation of starting materials or products, and decomposition of the nitrating agent. For instance, a significant decrease in the yield of 4-nitropyrazole was observed with increasing temperature.[1]
-
Nitrating Agent Stability: The stability of the nitrating agent itself can be temperature-dependent. For example, mixtures of nitric and sulfuric acid generate the nitronium ion (NO₂⁺), the active electrophile. The concentration and stability of this species can be affected by temperature.
Q2: I am getting a mixture of N-nitro and C-nitro pyrazoles. How can I selectively obtain the C-nitrated product?
A2: The formation of N-nitropyrazoles as intermediates or byproducts is a common challenge. N-nitropyrazoles can sometimes rearrange to form C-nitrated products, and this rearrangement is often temperature-dependent.[2][3]
To favor C-nitration:
-
Acidic Conditions: Strong acidic conditions, such as a mixture of concentrated sulfuric acid and nitric acid, protonate the pyrazole ring. This deactivates the nitrogen atoms towards electrophilic attack, thereby favoring C-nitration. The choice of acid and its concentration is crucial.[4][5][6]
-
Temperature Management: The rearrangement of N-nitropyrazole to 4-nitropyrazole can be achieved in sulfuric acid at room temperature.[2] However, direct nitration to obtain 4-nitropyrazole has been reported at 90°C, though with moderate yields.[1] An optimized process using fuming nitric acid and fuming sulfuric acid achieved a high yield of 4-nitropyrazole at a lower temperature of 50°C.[1]
-
Choice of Nitrating Agent: Using "acetyl nitrate" (a mixture of nitric acid and acetic anhydride) can selectively promote nitration at the 4-position of the pyrazole ring.[6][7]
Q3: My reaction is producing a mixture of 3-nitro and 4-nitropyrazole. How can I improve the regioselectivity for the 4-position?
A3: The electronic properties of the pyrazole ring generally favor electrophilic substitution at the C4 position because the intermediates formed by attack at C3 or C5 are less stable.[8] However, reaction conditions can influence this outcome.
-
Low Temperature: Performing the nitration at a controlled, lower temperature (e.g., 0-10°C) during the addition of the nitrating agent can enhance selectivity for the C4 position by minimizing the energy available to overcome the activation barrier for C3/C5 nitration.[1]
-
Protonation: In strongly acidic media, the pyrazole ring is protonated, which deactivates the ring towards electrophilic substitution. The C4 position, being the most electron-rich in the protonated form, becomes the primary site of attack.[4][5][6]
-
Continuous Flow Reactors: For potentially hazardous nitration reactions, continuous flow reactors offer superior temperature control and mixing, which can lead to improved selectivity and safety.[9]
Q4: I am observing significant decomposition of my starting material and low yields. What could be the cause and how can I fix it?
A4: Decomposition and low yields are often linked to excessively high reaction temperatures or overly harsh reaction conditions.
-
Exothermic Reaction: Nitration is a highly exothermic process. The temperature of the reaction mixture can rise rapidly if the nitrating agent is added too quickly or if external cooling is insufficient. This can lead to runaway reactions and decomposition.
-
Optimized Temperature: It is crucial to maintain the optimal temperature for the specific nitration reaction. For example, in the synthesis of 4-nitropyrazole, increasing the temperature beyond 50°C led to a significant decrease in yield.[1]
-
Controlled Addition: Slow, dropwise addition of the nitrating agent to the pyrazole solution while maintaining a low temperature with an ice bath is a standard and effective practice.[1]
-
Solvent Choice: The choice of solvent can also play a role. While strong acids are common, in some cases, organic solvents are used for specific rearrangements or with different nitrating agents.[2]
Troubleshooting Guides
Guide 1: Poor Regioselectivity (Mixture of Isomers)
This guide provides a decision-making workflow for troubleshooting poor regioselectivity in pyrazole nitration.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Solvent Effects on the Oxidation of Pyrazoline to Pyrazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the critical role of solvents in the oxidative aromatization of pyrazolines to pyrazoles. We will move beyond simple protocols to explore the underlying chemical principles, helping you troubleshoot common issues and optimize your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
Here we address foundational questions regarding the role of solvents in pyrazoline oxidation.
Q1: Why is the choice of solvent so critical in the oxidation of pyrazolines?
A1: The solvent is not merely a medium for the reaction but an active participant that can profoundly influence reaction kinetics, yield, and even the chemical pathway. Its effects are multifaceted:
-
Solubility: The solvent must effectively dissolve both the pyrazoline substrate and the oxidizing agent to ensure a homogenous reaction mixture, which is crucial for efficient conversion. For instance, aqueous acetic acid has been used to enhance the solubility of both pyrazolines and ceric sulfate, a common oxidant.[1]
-
Stabilization of Intermediates: The oxidation process proceeds through transient intermediates, such as radicals or radical cations.[1][2] The polarity and coordinating ability of the solvent can stabilize or destabilize these species, thereby affecting the activation energy and overall rate of the reaction.
-
Interaction with the Oxidant: Solvents can modulate the activity of the oxidizing agent. For example, the reactivity of manganese dioxide (MnO₂), a heterogeneous oxidant, is highly dependent on the solvent used.[2]
-
Pathway Selection: In certain cases, the solvent can dictate the reaction's outcome. A notable example is the MnO₂-mediated oxidation of 5-acylpyrazolines, which can yield different products depending on solvent polarity.[2]
Q2: What are the general differences between using polar protic, polar aprotic, and non-polar solvents for this oxidation?
A2: The classification of solvents based on their polarity and ability to donate protons (proticity) is fundamental to understanding their impact.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water, Acetic Acid): These solvents possess O-H or N-H bonds and can form hydrogen bonds.[3][4] They are effective at solvating both cations and anions. In the context of pyrazoline oxidation, they can stabilize charged intermediates. However, their hydrogen-bonding capability can sometimes hinder reactions by strongly solvating the nucleophilic sites of the substrate.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents have a significant dipole moment but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[3] They are excellent at solvating cations but less so for anions. This property can be advantageous in reactions where an unencumbered anionic species is required. DMSO, for example, has been used as a solvent for pyrazoline oxidation using oxygen.[5]
-
Non-Polar Solvents (e.g., Hexane, Toluene, Benzene, Dichloromethane): These solvents have low dielectric constants and do not effectively solvate charged species. They are often used when the reaction mechanism is radical-based and does not involve charged intermediates, or when trying to influence a specific reaction pathway, as seen with MnO₂ oxidations.[2][6]
Q3: My pyrazoline starting material appears to be degrading in solution before I even start the oxidation. Could the solvent be the cause?
A3: Absolutely. Pyrazolines can be susceptible to degradation, and the solvent choice plays a crucial role in their stability.[7] High-purity, degassed solvents are essential, as impurities like peroxides can initiate oxidative degradation.[7] Furthermore, solvent polarity can influence the photophysical properties of the pyrazoline, potentially affecting its stability and leading to degradation pathways, one of which is slow oxidation to the corresponding pyrazole.[7] If you observe a new, more polar peak appearing in your HPLC analysis over time, it is often indicative of this degradation.[7]
Section 2: Troubleshooting Guide for Pyrazoline Oxidation
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low or No Yield of Pyrazole Product
-
Question: I am attempting to oxidize my 1,3,5-trisubstituted pyrazoline, but I am recovering mostly starting material or a complex mixture. What's going wrong?
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
-
Expert Analysis:
-
Solubility Issues: A common failure point is poor solubility. If the reactants are not in the same phase, the reaction will be exceedingly slow or will not proceed at all. For salt-based oxidants like Ceric Ammonium Nitrate (CAN) or Ceric Sulfate, using a co-solvent like aqueous acetic acid can be necessary to bring everything into solution.[1]
-
Oxidant Activity: Many oxidizing agents are sensitive to storage and handling. Manganese dioxide, for example, exists in various activated forms, and its effectiveness is highly dependent on its preparation and the absence of moisture.[8] Ensure your oxidant is active. For heterogeneous reagents like MnO₂, vigorous stirring is paramount.
-
Solvent-Oxidant Mismatch: Some solvents can react with or deactivate the oxidizing agent. Always use solvent/oxidant combinations that are well-established in the literature.
-
Issue 2: Formation of an Unexpected Side Product
-
Question: I am using MnO₂ to oxidize a 5-acylpyrazoline to the corresponding pyrazole, but I am getting a product that has lost the acyl group. Why is this happening?
-
Expert Analysis: This is a classic example of solvent-directed reaction pathways. Research has shown that with MnO₂ as the oxidant, the solvent polarity can determine the product outcome.[2]
-
In Polar Aprotic Solvents (e.g., DMF, DMSO): The reaction proceeds via the expected dehydrogenative aromatization . The polar solvent likely stabilizes the transition state leading to the fully substituted pyrazole.
-
In Non-Polar Solvents (e.g., Hexane): The reaction favors a deacylative pathway . The non-polar environment promotes a different mechanism, likely involving a radical intermediate where elimination of the acyl group is kinetically favored.[2]
-
-
Data Summary:
| Oxidant | Substrate | Solvent (Polarity) | Predominant Pathway | Product Type | Reference |
| MnO₂ | 5-Acylpyrazoline | DMF (Polar Aprotic) | Dehydrogenation | Fully Substituted Pyrazole | [2] |
| MnO₂ | 5-Acylpyrazoline | Hexane (Non-Polar) | Deacylative Oxidation | 1,3,4-Trisubstituted Pyrazole | [2] |
-
Solution Workflow:
Caption: Solvent selection workflow for MnO₂ oxidation.
Issue 3: Reaction is Sluggish or Requires Harsh Conditions
-
Question: My oxidation requires long reaction times and high temperatures. How can I improve the reaction kinetics?
-
Expert Analysis: Sluggish kinetics are often tied to a high activation energy barrier, which can be influenced by the solvent.
-
Mechanism Mismatch: If the reaction proceeds through a polar or charged intermediate, using a non-polar solvent will slow it down as the intermediate is not stabilized. The proposed mechanism for many pyrazoline oxidations involves the formation of a radical cation.[1] A polar solvent would be better suited to stabilize such an intermediate.
-
Solvent-Free Conditions: For certain robust oxidants like Ceric Ammonium Nitrate (CAN), it is possible to run the reaction under solvent-free conditions.[9][10] This method involves grinding the solid pyrazoline with a catalytic amount of CAN, leading to very rapid, efficient conversion at room temperature and avoiding solvent-related issues altogether.[10]
-
Section 3: Experimental Protocols
The following are generalized protocols based on literature precedents. Always perform your own risk assessment and optimization for your specific substrate.
Protocol 1: General Procedure for Oxidation with Ceric Ammonium Nitrate (CAN) under Solvent-Free Conditions
This method is advantageous for its speed, efficiency, and reduced environmental impact.[10]
-
Reagents and Equipment:
-
1,3,5-Trisubstituted Pyrazoline (1 mmol)
-
Ceric Ammonium Nitrate (CAN) (0.05 mmol, 5 mol%)
-
Mortar and Pestle
-
TLC setup (e.g., acetone/n-hexane 4:1)
-
Ethyl ether or Ethyl acetate
-
5% aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
-
Step-by-Step Procedure:
-
To a clean, dry mortar, add the pyrazoline (1 mmol) and CAN (5 mol%).
-
Grind the mixture with a pestle at room temperature. The reaction is often accompanied by a color change.
-
Monitor the reaction progress by TLC (typically complete in 5-8 minutes).
-
Once the starting material is consumed, quench the reaction by adding 5% aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl ether (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pyrazole.
-
Purify as needed via recrystallization or column chromatography.
-
Protocol 2: General Procedure for Oxidation with Activated Manganese Dioxide (MnO₂) in an Organic Solvent
This protocol is useful for substrates that may be sensitive to stronger oxidants. The choice of solvent is critical (see Troubleshooting Issue 2).
-
Reagents and Equipment:
-
Pyrazoline (1 mmol)
-
Activated Manganese Dioxide (MnO₂) (e.g., 10-40 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane for dehydrogenation, or Hexane for deacylation)
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser (if heating)
-
Celite® or a similar filter aid
-
-
Step-by-Step Procedure:
-
To a round-bottom flask, add the pyrazoline (1 mmol) and the chosen anhydrous solvent (e.g., 10-20 mL).
-
Begin vigorous stirring and add the activated MnO₂ in one portion. The amount of MnO₂ can vary significantly based on its activity; a large excess is common.
-
Stir the suspension at room temperature or gentle reflux. Monitor the reaction progress by TLC or LC-MS. Reaction times can range from a few hours to several days.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the suspension through a pad of Celite® to remove the MnO₂ solids. Wash the filter cake thoroughly with the reaction solvent or another suitable solvent like ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude pyrazole.
-
Purify as needed.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. tsijournals.com [tsijournals.com]
- 10. tsijournals.com [tsijournals.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of Nitropyrazole Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents. The introduction of a nitro group to this five-membered heterocycle gives rise to a family of compounds known as nitropyrazoles, which exhibit a wide spectrum of biological activities. The seemingly subtle variation in the position of the nitro substituent on the pyrazole ring can lead to profound differences in their pharmacological profiles. This guide provides an in-depth, objective comparison of the biological activities of nitropyrazole isomers, supported by experimental data, to aid researchers in the rational design and development of novel therapeutics.
The Significance of Isomerism in Nitropyrazole Bioactivity
The position of the electron-withdrawing nitro group on the pyrazole ring significantly influences the molecule's electronic distribution, lipophilicity, and steric properties. These physicochemical characteristics are critical determinants of how a molecule interacts with its biological target. For instance, the position of the nitro group can affect the pKa of the pyrazole ring, influencing its ionization state at physiological pH and its ability to form hydrogen bonds. Furthermore, the isomeric position dictates the molecule's overall shape, which is crucial for fitting into the binding pocket of an enzyme or receptor. Understanding these structure-activity relationships (SAR) is paramount for optimizing the potency, selectivity, and pharmacokinetic properties of nitropyrazole-based drug candidates.
Comparative Analysis of Biological Activities
This section delves into a comparative analysis of the anticancer, antimicrobial, and enzyme inhibitory activities of various nitropyrazole isomers, drawing upon available experimental data.
Anticancer Activity
Nitropyrazole derivatives have emerged as a promising class of anticancer agents, with their efficacy often being isomer-dependent.[1] The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines.
A study investigating the cytotoxic and genotoxic effects of nitropyrazole-derived compounds revealed that 1,3-dinitropyrazole (1,3-DNP) exhibited a stronger cytotoxic effect in various cell lines compared to other tested derivatives.[1] The sub-chronic cytotoxic and genotoxic effects were linked to the production of reactive oxygen and nitrogen species (ROS/RNS) and an increase in DNA repair mechanisms.[1]
Table 1: Comparative Cytotoxicity of Nitropyrazole Derivatives
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 1,3-Dinitropyrazole (1,3-DNP) | BALB/3T3 (mouse embryonic fibroblast) | Not Specified | Stronger cytotoxicity observed | [1] |
| 1,3-Dinitropyrazole (1,3-DNP) | CHO-K1 (Chinese hamster ovary) | Not Specified | Stronger cytotoxicity observed | [1] |
| 1,3-Dinitropyrazole (1,3-DNP) | L5178Y TK+/- (mouse lymphoma) | Not Specified | Stronger cytotoxicity observed | [1] |
| 3,4,5-Trinitropyrazole (3,4,5-TNP) | Various | Not Specified | Highly toxic in mice | [1] |
It is important to note that direct head-to-head comparisons of a wide range of nitropyrazole isomers in anticancer assays are limited in the current literature. The available data suggests that the number and position of nitro groups play a critical role in the cytotoxic potential of these compounds.
The anticancer activity of many pyrazole derivatives is attributed to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[2] Some pyrazole compounds have been shown to exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the p38MAPK/STAT3 and ERK1/2/CREB pathways.[3] The generation of reactive oxygen species (ROS) is another mechanism by which some pyrazole derivatives induce cancer cell death.
Caption: Proposed mechanism of anticancer activity of nitropyrazole isomers.
Antimicrobial Activity
The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Pyrazole derivatives have demonstrated significant potential as antibacterial and antifungal agents.[4] The antimicrobial efficacy of nitropyrazoles is also expected to be influenced by the isomeric form of the compound.
While direct comparative studies on the antimicrobial activity of simple nitropyrazole isomers are not abundant, research on related derivatives provides valuable insights. For instance, a study on novel pyrazole analogues showed that a compound containing a 4-nitrophenyl group exhibited significant antibacterial activity.[5] This suggests that the presence and position of the nitro group can be a key determinant of antimicrobial potency.
The mechanism of action for nitro-heterocyclic antimicrobial drugs often involves the reductive bioactivation of the nitro group by microbial nitroreductases.[6] This process generates cytotoxic metabolites that can damage cellular macromolecules, including DNA.[6]
Table 2: Antimicrobial Activity of Nitropyrazole Derivatives (Illustrative)
| Compound | Microorganism | Assay | Activity Metric (e.g., MIC) | Reference |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Escherichia coli | MIC | 0.25 µg/mL | [5] |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Streptococcus epidermidis | MIC | 0.25 µg/mL | [5] |
Note: This table is illustrative and highlights the potential of nitrophenyl-substituted pyrazoles. More direct comparative data on simple nitropyrazole isomers is needed.
The antimicrobial action of nitropyrazoles is believed to be initiated by the enzymatic reduction of the nitro group within the microbial cell. This bioactivation leads to the formation of highly reactive intermediates that can induce cellular damage through various mechanisms, including DNA strand breakage and inhibition of essential enzymes.
Caption: Proposed mechanism of antimicrobial activity of nitropyrazole isomers.
Enzyme Inhibition
The inhibitory potency of a compound is highly dependent on its ability to fit into the active site of the target enzyme and form favorable interactions. The position of the nitro group would significantly alter the shape and electronic properties of the pyrazole molecule, thereby influencing its binding affinity and selectivity for different enzymes.
Experimental Protocols
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activities of nitropyrazole isomers.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing the cytotoxic effects of compounds on cancer cell lines.[7]
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Nitropyrazole isomer stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the nitropyrazole isomers in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method provides a qualitative assessment of the antimicrobial activity of the test compounds.[1]
Materials:
-
Sterile Mueller-Hinton agar plates
-
Cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Nitropyrazole isomer stock solutions (in DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin) as a positive control
-
DMSO as a negative control
-
Sterile cotton swabs
-
Sterile cork borer (6 mm diameter)
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension in sterile saline, adjusted to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Uniformly spread the microbial suspension over the entire surface of a Mueller-Hinton agar plate using a sterile cotton swab.
-
Well Preparation: Create wells of 6 mm diameter in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume (e.g., 100 µL) of the nitropyrazole isomer solutions, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.
Caption: Workflow for the agar well diffusion antimicrobial assay.
Conclusion and Future Directions
The isomeric form of nitropyrazoles is a critical determinant of their biological activity. While the current body of literature provides valuable insights into the anticancer and antimicrobial potential of this class of compounds, there is a clear need for more systematic, head-to-head comparative studies of nitropyrazole isomers. Such studies are essential for elucidating precise structure-activity relationships and for guiding the rational design of more potent and selective therapeutic agents.
Future research should focus on:
-
Synthesizing and screening a comprehensive library of nitropyrazole isomers against a wide range of cancer cell lines and microbial strains.
-
Conducting detailed mechanistic studies to understand how the position of the nitro group influences the interaction with specific molecular targets and signaling pathways.
-
Performing in-depth enzyme inhibition assays to identify novel and selective enzyme inhibitors among nitropyrazole isomers.
By systematically exploring the impact of isomerism on biological activity, the scientific community can unlock the full therapeutic potential of the nitropyrazole scaffold.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Structural Validation of 4-nitro-5-(trifluoromethyl)-1H-pyrazole by Mass Spectrometry
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of chemical synthesis and analysis. Novel heterocyclic compounds, such as 4-nitro-5-(trifluoromethyl)-1H-pyrazole, are pivotal building blocks in medicinal chemistry and materials science. Their utility, however, is entirely dependent on the certainty of their structural integrity. This guide provides an in-depth, experience-driven comparison of mass spectrometry-based methods for the structural validation of this specific pyrazole derivative, explaining not just the "how" but the critical "why" behind the analytical choices.
The Analyte: this compound
Before delving into the analysis, it is crucial to understand the key structural features of the target molecule that will influence its behavior in a mass spectrometer.
-
Structure:

-
Molecular Formula: C₄H₂F₃N₃O₂
-
Average Molecular Weight: 181.07 g/mol
-
Monoisotopic Mass: 181.009911 Da
The molecule possesses several key features that dictate its fragmentation: a heterocyclic pyrazole core, a potent electron-withdrawing nitro group (-NO₂), and a stable trifluoromethyl group (-CF₃). Each of these provides a potential cleavage point, which mass spectrometry can exploit for structural confirmation.
The Role of Mass Spectrometry: Beyond Molecular Weight
Mass spectrometry (MS) is an exceptionally powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. While its most basic application is determining molecular weight, its true strength in structural elucidation lies in the analysis of fragmentation patterns. When a molecule is ionized, the resulting molecular ion can be unstable and break apart into smaller, characteristic fragment ions. This fragmentation pattern serves as a molecular fingerprint, providing definitive structural information.
Choosing the Right Ionization Technique: Hard vs. Soft Ionization
The method used to ionize the molecule is a critical experimental choice that determines the extent of fragmentation.
-
Electron Ionization (EI): This is a "hard" ionization technique where the sample is bombarded with high-energy electrons (typically 70 eV).[1] This high energy input leads to extensive and reproducible fragmentation, which is invaluable for determining the molecule's structure.[2] The resulting mass spectra can be compared against established libraries for identification. However, for some molecules, the molecular ion peak may be weak or entirely absent.[1]
-
Soft Ionization (e.g., ESI, CI): Techniques like Electrospray Ionization (ESI) and Chemical Ionization (CI) are "soft" methods that impart less energy to the molecule during ionization.[3] This results in minimal fragmentation and typically produces a strong signal for the protonated molecule ([M+H]⁺) or the molecular ion (M⁺•), making them ideal for confirming the molecular weight. For instance, LC-MS/MS methods often use ESI for the analysis of nitrofuran metabolites, a class of compounds with some structural similarities.[4]
For the initial structural validation of a novel compound like this compound, a combined approach is optimal. However, Electron Ionization is the primary focus of this guide due to the rich structural information it provides through fragmentation.
Proposed EI-MS Fragmentation Pathway
Under 70 eV electron ionization, the this compound molecular ion (M⁺•) at m/z 181 is expected to undergo several characteristic fragmentation reactions. The stability of the resulting fragment ions and neutral losses dictates the most probable pathways.
Key fragmentation mechanisms for substituted pyrazoles and related compounds include the loss of substituents and cleavage of the heterocyclic ring.[5] For trifluoromethyl-containing heterocyles, the loss of the •CF₃ radical is a common event.[6] Similarly, nitro-substituted compounds frequently lose •NO₂ or HNO₂.[6]
The proposed fragmentation cascade is illustrated below:
Caption: Proposed EI fragmentation pathways for this compound.
Interpretation of Key Fragmentation Steps:
-
Formation of the Molecular Ion (m/z 181): The initial event is the removal of an electron to form the molecular ion, M⁺•. Its presence confirms the molecular weight.
-
Loss of Trifluoromethyl Radical (m/z 112): The C-CF₃ bond can cleave, leading to the loss of a neutral •CF₃ radical (69 u). This would produce a fragment ion at m/z 112 ([C₃H₂N₃O₂]⁺). This is often a favorable pathway.[6]
-
Loss of Nitrogen Dioxide Radical (m/z 135): Cleavage of the C-NO₂ bond results in the loss of a •NO₂ radical (46 u), yielding an ion at m/z 135 ([C₄H₂F₃N₂]⁺). This fragment can provide evidence for the nitro-substitution.[5]
-
Loss of Nitrous Acid (m/z 134): A common rearrangement for nitro compounds is the elimination of nitrous acid (HNO₂, 47 u), especially if a proton is available on an adjacent atom. This would result in a radical cation at m/z 134.[6]
-
Pyrazole Ring Fragmentation: Subsequent fragmentation of these primary ions can involve the cleavage of the pyrazole ring itself, often characterized by the loss of N₂ (28 u) or HCN (27 u), leading to smaller fragment ions.[5][7] For example, the ion at m/z 135 may lose N₂ to form an ion at m/z 107.
Experimental Protocol: Validation by GC-EI-MS
This protocol outlines a self-validating system for acquiring high-quality mass spectral data suitable for structural confirmation.
Caption: Standard workflow for GC-EI-MS analysis of the target compound.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound in a high-purity volatile solvent like ethyl acetate or dichloromethane to a concentration of 1 mg/mL.
-
Perform a serial dilution to a working concentration of approximately 1-10 µg/mL. The goal is to avoid overloading the GC column and MS detector.
-
-
Gas Chromatography (GC) Parameters:
-
Injection: Inject a 1 µL aliquot of the sample into the GC system equipped with a split/splitless injector.
-
Column: Use a standard, non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane) suitable for separating a wide range of organic molecules.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
Causality: This program ensures the compound is volatile enough to elute from the column while separating it from any potential impurities or solvent front.
-
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV. Causality: This is the industry standard energy that produces reproducible fragmentation patterns that are comparable to spectral libraries.[1]
-
Ion Source Temperature: 230°C. Causality: This temperature ensures the analyte remains in the gas phase without thermal degradation.
-
Mass Range: Scan from m/z 40 to 250. This range will cover the molecular ion and all expected significant fragments.
-
Data Summary and Comparison with Alternatives
The expected quantitative data from the EI-MS experiment can be summarized for clarity. This data should then be considered alongside information from other analytical techniques for comprehensive validation.
Predicted Mass Spectrometry Data
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |
| 181 | [C₄H₂F₃N₃O₂]⁺• | - | Molecular Ion (M⁺•) |
| 162 | [C₄H₂F₂N₃O₂]⁺• | •F | Loss of a fluorine atom |
| 135 | [C₄H₂F₃N₂]⁺ | •NO₂ | Loss of nitro radical |
| 134 | [C₄H₂F₃N₂]⁺• | HNO₂ | Loss of nitrous acid |
| 112 | [C₃H₂N₃O₂]⁺ | •CF₃ | Loss of trifluoromethyl radical |
| 107 | [C₄H₂F₃N]⁺• | •NO₂, N₂ | Subsequent loss of N₂ from m/z 135 |
| 69 | [CF₃]⁺ | C₄H₂N₃O₂ | Trifluoromethyl cation |
Comparison of Validation Techniques
No single technique tells the whole story. Mass spectrometry excels at providing molecular weight and fragmentation data, but its results are powerfully complemented by other spectroscopic methods.
| Analytical Technique | Information Provided | Strengths for this Molecule | Limitations |
| GC-EI-MS | Molecular fingerprint (fragmentation pattern), molecular weight confirmation. | Excellent for structural elucidation of volatile compounds; provides a unique, identifiable pattern.[2][8] | Molecular ion may be weak or absent; does not provide stereochemical information. |
| LC-ESI-HRMS | Exact molecular weight and elemental formula confirmation. | Provides high-mass accuracy to confirm the elemental composition (C₄H₂F₃N₃O₂).[9][10] | Provides minimal fragmentation for structural details without MS/MS. |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Detailed connectivity of atoms (carbon-hydrogen-fluorine framework). | Unambiguously shows the number and environment of H, C, and F atoms, confirming the substitution pattern.[11] | Requires a larger sample amount; less sensitive than MS. |
| FT-IR Spectroscopy | Presence of specific functional groups. | Confirms presence of N-H (pyrazole), C=N (ring), N-O (nitro), and C-F (trifluoromethyl) bonds.[11] | Provides limited information on the overall molecular structure. |
Conclusion
The structural validation of this compound is most effectively achieved using a multi-faceted analytical approach. Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) stands out as a primary tool, offering a detailed molecular fingerprint through its characteristic fragmentation pattern. The predictable losses of the •CF₃ and •NO₂ moieties, combined with pyrazole ring cleavages, provide strong evidence for the proposed structure.
For absolute certainty, this fragmentation data should be corroborated with High-Resolution Mass Spectrometry (HRMS) to confirm the exact elemental composition and NMR spectroscopy to establish the precise atomic connectivity. This integrated methodology, rooted in the fundamental principles of molecular fragmentation and spectroscopic response, ensures the scientific integrity required for advanced research and development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Electron ionization - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantitative determination of four nitrofuran metabolites in meat by isotope dilution liquid chromatography-electrospray ionisation-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 7. researchgate.net [researchgate.net]
- 8. Mass Spectra of New Heterocycles: XXV. Electron Ionization Study of <i>N</i>-[5-Aminothiophen-2-yl]thioureas - ProQuest [proquest.com]
- 9. Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. | Semantic Scholar [semanticscholar.org]
- 10. Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-nitro-5-(trifluoromethyl)-1H-pyrazole and Conventional Energetic Materials
For Researchers, Scientists, and Professionals in Energetic Materials and Drug Development
Introduction: The Landscape of Energetic Materials
Energetic materials are a class of substances that store a high amount of chemical energy, which can be released rapidly. Their applications are widespread, ranging from military munitions and propellants to mining and even specialized therapeutic applications.[1] The performance of an energetic material is primarily characterized by its detonation velocity, detonation pressure, density, thermal stability, and sensitivity to external stimuli like impact and friction.[1] Traditional energetic materials such as 2,4,6-trinitrotoluene (TNT), cyclotrimethylenetrinitramine (RDX), and cyclotetramethylenetetranitramine (HMX) have been the workhorses in this field for decades. However, the quest for materials with higher performance, greater stability, and reduced sensitivity continues to drive research into new molecular architectures.
Nitrogen-rich heterocyclic compounds, particularly nitropyrazoles, have emerged as a promising class of next-generation energetic materials.[2] The pyrazole ring, with its inherent thermal stability and multiple sites for functionalization, provides a robust scaffold for the introduction of explosophoric groups like nitro (-NO2) and trifluoromethyl (-CF3). The trifluoromethyl group is of particular interest as it can enhance density and thermal stability.[3] This guide provides a comparative analysis of a specific nitropyrazole derivative, 4-nitro-5-(trifluoromethyl)-1H-pyrazole , against the benchmark energetic materials TNT, RDX, and HMX.
A Note on Data Availability: As of the latest literature review, specific experimental data on the energetic performance of this compound is not publicly available. Therefore, this guide will provide a comparative analysis based on the known properties of structurally similar nitropyrazole derivatives and will offer reasoned estimations for the performance of the target compound.
Benchmark Energetic Materials: A Performance Overview
A thorough understanding of the properties of established energetic materials is crucial for evaluating the potential of novel compounds.
2,4,6-Trinitrotoluene (TNT)
TNT is a widely used secondary explosive, valued for its low melting point (80.2 °C), which allows it to be melt-cast, and its relative insensitivity to shock and friction. Its performance, however, is surpassed by more modern explosives.
Cyclotrimethylenetrinitramine (RDX)
RDX is a powerful and brisant explosive that is a key component in many plastic-bonded explosives (PBXs), such as Composition C-4. It possesses a significantly higher detonation velocity and pressure compared to TNT.
Cyclotetramethylenetetranitramine (HMX)
HMX is one of the most powerful conventional high explosives. It exists in several polymorphic forms, with the β-form being the most stable and widely used. HMX exhibits higher thermal stability and detonation performance than RDX.
Nitropyrazoles: A New Frontier in Energetic Materials
Nitropyrazole-based energetic compounds have garnered significant attention due to their potential for high performance, good thermal stability, and tunable sensitivity.[2] The introduction of nitro groups onto the pyrazole ring increases the oxygen balance and energy content of the molecule.
The Influence of the Trifluoromethyl Group
The incorporation of a trifluoromethyl (-CF3) group into an energetic molecule can impart several desirable properties. The high density of the -CF3 group can increase the overall density of the compound, which is a critical factor in detonation performance.[3] Additionally, the strong C-F bonds contribute to enhanced thermal stability.[3]
Comparative Performance Analysis
The following table summarizes the key performance parameters of TNT, RDX, HMX, and a selection of energetic nitropyrazole derivatives to provide a basis for comparison.
Table 1: Performance Characteristics of Benchmark Energetics and Selected Nitropyrazole Derivatives
| Compound | Abbreviation | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Thermal Stability (Td, °C) | Impact Sensitivity (J) | Friction Sensitivity (N) |
| 2,4,6-Trinitrotoluene | TNT | 1.65 | 6,900[4] | 19.0 | ~300 | 15 - 29 | >353 |
| Cyclotrimethylenetrinitramine | RDX | 1.82 | 8,750[5] | 34.0 | 210[5] | 7.4[5] | 120 |
| Cyclotetramethylenetetranitramine | HMX | 1.91 | 9,100 | 39.0 | 280 | 7.4 | 120 |
| 4-Nitropyrazole | 4-NP | 1.52 | 6,680[2] | 18.81[2] | 163-165 (mp) | - | - |
| 3-nitro-7-(trifluoromethyl)-1,2,4-triazolo[5,1-c]-1,2,4-triazin-4-amine | TFX | 1.88[3] | - | - | 300.3[3] | - | - |
| 5,5′-(4-nitro-1H-pyrazole-3,5-diyl)bis(3-nitro-1H-1,2,4-triazole) | - | - | 8,747[5] | 33.0[5] | 238.2[5] | 30[5] | - |
| Dihydroxylammonium((4-nitro-1H-pyrazole-3,5-diyl)bis(1H-1,2,4-triazole-5,3-diyl))bis(nitroamide) | - | - | 9,077[5] | 33.6[5] | - | >40[5] | - |
Note: Sensitivity data can vary based on the specific test methodology.
Estimated Performance of this compound
Based on the structure-property relationships observed in the compounds listed in Table 1, we can project the potential energetic properties of this compound.
Table 2: Estimated Performance of this compound
| Property | Estimated Value | Rationale |
| Density | 1.7 - 1.8 g/cm³ | The presence of both a nitro group and a dense trifluoromethyl group would likely result in a density higher than 4-Nitropyrazole but potentially lower than highly nitrated, fused-ring systems. |
| Detonation Velocity | 7,500 - 8,500 m/s | The combination of the nitro and trifluoromethyl groups should lead to a detonation velocity significantly higher than 4-Nitropyrazole and potentially approaching that of RDX. |
| Detonation Pressure | 25 - 32 GPa | Following the trend with detonation velocity, the detonation pressure is expected to be substantially greater than that of 4-Nitropyrazole. |
| Thermal Stability | > 200 °C | The inherent stability of the pyrazole ring, coupled with the thermostabilizing effect of the trifluoromethyl group, suggests good thermal stability. |
| Impact Sensitivity | 10 - 20 J | Nitropyrazoles can exhibit a wide range of sensitivities. The presence of the trifluoromethyl group might lead to moderate sensitivity. |
| Friction Sensitivity | > 200 N | Similar to impact sensitivity, a moderate level of friction sensitivity is anticipated. |
It is imperative to reiterate that these are theoretical estimations and must be confirmed through experimental synthesis and characterization.
Experimental Protocols
The determination of the energetic properties of a novel compound involves a series of standardized experimental procedures.
Synthesis of Nitropyrazoles
A general synthetic route to nitropyrazoles often involves the nitration of a pyrazole precursor.
Caption: Generalized workflow for the synthesis and characterization of nitropyrazole derivatives.
Step-by-Step Protocol:
-
Dissolution: Dissolve the pyrazole precursor in a suitable solvent.
-
Nitration: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to the solution at a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using techniques like Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by pouring the mixture into ice water and extract the product with an organic solvent.
-
Purification: Purify the crude product by recrystallization or column chromatography.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Characterization of Energetic Properties
A standardized workflow is employed to determine the performance and safety characteristics of a new energetic material.
Caption: Standard workflow for the characterization of a new energetic material.
Key Methodologies:
-
Density Measurement: The crystal density is typically determined using gas pycnometry.
-
Thermal Stability Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point, decomposition temperature (Td), and thermal decomposition kinetics.
-
Detonation Velocity Measurement: This is often measured using the rate stick method, where the time it takes for a detonation wave to travel a known distance in a cylindrical charge is recorded.
-
Detonation Pressure Measurement: The plate dent test is a common method where the depth of the dent created in a standardized steel plate by the detonation is correlated to the detonation pressure.
-
Impact Sensitivity: The BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer apparatus is a standard method where a known weight is dropped from varying heights onto a sample to determine the energy required for initiation.
-
Friction Sensitivity: The BAM friction tester is used to determine the sensitivity of a material to frictional stimuli between standardized surfaces under a specified load.
Conclusion and Future Outlook
While experimental data for this compound is currently lacking, the analysis of its structural analogues suggests that it holds promise as a high-performance energetic material. The combination of the energetic nitro group and the density-enhancing, thermally stabilizing trifluoromethyl group on a robust pyrazole scaffold is a compelling strategy for the design of next-generation energetic materials. Future research should focus on the synthesis and experimental characterization of this and related compounds to validate these theoretical predictions. The continued exploration of nitropyrazole chemistry is a critical endeavor in the ongoing effort to develop safer and more powerful energetic materials for a wide array of applications.
References
- 1. scispace.com [scispace.com]
- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Table of explosive detonation velocities - Wikipedia [en.wikipedia.org]
- 5. Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of Trifluoromethylated Pyrazoles
The incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, agrochemistry, and materials science.[1][2][3] The unique properties conferred by the CF₃ moiety—such as enhanced metabolic stability, increased lipophilicity, and altered electronic profiles—make it a privileged substituent in drug design.[4] Among CF₃-bearing heterocycles, trifluoromethylated pyrazoles are particularly prominent, appearing in numerous pharmaceuticals and agrochemicals.[2][3][5]
Given their importance, the development of efficient and regioselective synthetic routes to access these structures is a critical endeavor.[2][3] This guide provides an in-depth comparison of the principal synthetic strategies for preparing trifluoromethylated pyrazoles, offering field-proven insights into the causality behind experimental choices and providing validated protocols for key transformations.
Principal Synthetic Strategies
The synthesis of trifluoromethylated pyrazoles can be broadly categorized into three main approaches:
-
Cyclocondensation of Trifluoromethylated 1,3-Dicarbonyl Compounds: A classic and robust method involving the reaction of a CF₃-containing 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[3][6]
-
[3+2] Cycloaddition Reactions: A powerful strategy that utilizes trifluoromethylated building blocks, such as CF₃-containing nitrile imines or diazo compounds, which react with suitable dipolarophiles.[1][2][3][7]
-
Post-Functionalization of Pyrazole Scaffolds: Involves the direct trifluoromethylation of a pre-formed pyrazole ring, a less common but increasingly viable approach with the advent of modern trifluoromethylation reagents.
This guide will focus on the first two strategies, as they represent the most widely applied and versatile methods for generating structural diversity.
Strategy 1: Cyclocondensation of CF₃-β-Diketones with Hydrazines
The Knorr pyrazole synthesis, first reported in the 19th century, remains one of the most straightforward and reliable methods for constructing the pyrazole ring.[6][8] The adaptation of this method using trifluoromethylated-β-dicarbonyl compounds, such as 4,4,4-trifluoro-1-phenylbutane-1,3-dione, provides direct access to 3- or 5-trifluoromethylpyrazoles.
Mechanistic Rationale
The reaction proceeds via an initial nucleophilic attack of the hydrazine on one of the carbonyl groups of the diketone, forming a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The primary challenge in this synthesis is controlling the regioselectivity when using unsymmetrical hydrazines (e.g., methylhydrazine), which can lead to a mixture of two regioisomers.[6][8] The reaction's regiochemical outcome is often dictated by the relative electrophilicity of the two carbonyl carbons and the steric environment. The carbonyl carbon adjacent to the electron-withdrawing CF₃ group is significantly more electrophilic, often directing the initial attack of the substituted nitrogen of the hydrazine.
Workflow & Key Considerations
Caption: Workflow for pyrazole synthesis via cyclocondensation.
Representative Experimental Protocol
Synthesis of 1-phenyl-5-trifluoromethyl-1H-pyrazole (Regioisomer Control):
-
Reaction Setup: To a solution of 4,4,4-trifluoro-1-phenyl-1,3-butanedione (1.0 eq) in ethanol (0.2 M), add phenylhydrazine (1.1 eq).
-
Catalysis: Add a catalytic amount of acetic acid (0.1 eq) to facilitate the condensation and dehydration steps.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Isolation: Add water to the residue to precipitate the crude product. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure pyrazole product. Yields for this reaction are often in the range of 70-95%.[6]
Strategy 2: [3+2] Cycloaddition using Trifluoromethylated Building Blocks
The [3+2] cycloaddition (or Huisgen 1,3-dipolar cycloaddition) is a powerful and highly convergent method for synthesizing five-membered heterocycles.[2][3] In the context of trifluoromethylated pyrazoles, this approach typically involves the reaction of an in situ generated trifluoromethylated nitrile imine with an alkyne or alkene dipolarophile.[2][7]
Mechanistic Rationale
Trifluoromethylated hydrazonoyl halides are common precursors for nitrile imines.[7][9] In the presence of a base (e.g., triethylamine), the hydrazonoyl halide undergoes dehydrohalogenation to form a highly reactive 1,3-dipole (the nitrile imine). This dipole rapidly reacts with a dipolarophile (e.g., an enone or alkyne) in a concerted or stepwise fashion to form a pyrazoline intermediate.[2] If an alkene is used, subsequent oxidation is required to aromatize the pyrazoline to the corresponding pyrazole.[2][3] This method offers excellent control over regioselectivity, which is determined by the electronic and steric properties of both the dipole and the dipolarophile.
Workflow & Key Considerations
Caption: Workflow for pyrazole synthesis via [3+2] cycloaddition.
Representative Experimental Protocol
Synthesis of Polysubstituted 3-Trifluoromethylpyrazoles via Cycloaddition/Oxidation: [2][3]
-
Reaction Setup: In a flask, dissolve the chalcone (enone dipolarophile, 1.0 eq) and the trifluoromethylated hydrazonoyl bromide (1.1 eq) in a suitable solvent such as toluene or DMSO.
-
Dipole Generation: Add triethylamine (1.5 eq) dropwise to the solution at room temperature to generate the nitrile imine in situ. Stir for 12-24 hours. The cycloaddition occurs spontaneously, leading to a trans-configured 5-acyl-pyrazoline.
-
Intermediate Check: Monitor the formation of the pyrazoline intermediate by TLC or LC-MS.
-
Aromatization: Once the cycloaddition is complete, add an oxidant such as manganese dioxide (MnO₂, 3.0 eq).
-
Solvent-Dependent Oxidation: The choice of solvent is critical for the next step.[2][3]
-
Workup and Purification: After the oxidation is complete, filter the reaction mixture through celite to remove the oxidant. Concentrate the filtrate and purify the residue by column chromatography to obtain the desired trifluoromethylated pyrazole.
Comparative Analysis of Synthesis Routes
The choice of synthetic strategy depends heavily on the desired substitution pattern, availability of starting materials, and scalability requirements.
| Feature | Cyclocondensation (Strategy 1) | [3+2] Cycloaddition (Strategy 2) |
| Starting Materials | Readily available CF₃-β-diketones and hydrazines. | Requires synthesis of specific trifluoromethylated building blocks (e.g., hydrazonoyl halides).[7][9] |
| Regioselectivity | Can be problematic with unsymmetrical hydrazines, often yielding mixtures.[8] | Generally high and predictable, controlled by the nature of the dipole and dipolarophile.[1][2] |
| Scope & Versatility | Highly versatile for 3,5-disubstituted pyrazoles. Access to other substitution patterns can be limited. | Excellent for creating polysubstituted pyrazoles with complex functionalities.[2][3] |
| Reaction Conditions | Typically requires heating (reflux); can be performed under acidic or neutral conditions. | Often proceeds at room temperature for the cycloaddition step; oxidation step may require heat. |
| Scalability | Generally robust and scalable. Used for kilogram-scale synthesis.[10] | Can be scalable, but the preparation of specialized building blocks may add complexity.[10][11] |
| Key Advantage | Operational simplicity and use of common starting materials. | High degree of control over substitution patterns and access to complex structures. |
Conclusion and Outlook
Both cyclocondensation and [3+2] cycloaddition are powerful and complementary strategies for the synthesis of trifluoromethylated pyrazoles. The classical cyclocondensation method is prized for its simplicity and the use of readily accessible starting materials, making it a workhorse for many applications.[6] In contrast, the [3+2] cycloaddition approach offers superior control over regiochemistry and provides a pathway to more complex, polysubstituted pyrazoles that are often inaccessible through other means.[2][3]
Future research will likely focus on developing more atom-economical and environmentally benign methods, such as direct C-H trifluoromethylation of the pyrazole core and the development of novel catalytic multicomponent reactions that assemble these valuable scaffolds in a single, efficient operation.[8][12]
References
- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 9. BJOC - Trifluoromethylated hydrazones and acylhydrazones as potent nitrogen-containing fluorinated building blocks [beilstein-journals.org]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]
- 12. Synthesis of 3-trifluoromethylpyrazoles via trifluoromethylation/cyclization of α,β-alkynic hydrazones using a hypervalent iodine reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Substituted Nitropyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Nitropyrazole Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and agrochemistry. Its unique structural and electronic properties allow for diverse substitutions, leading to a wide array of biological activities. The introduction of a nitro group onto the pyrazole ring further enhances its chemical reactivity and biological potential. Nitropyrazoles are known for their high density, energetic nature, and significant impact on the electronic properties of the molecule, making them a fascinating class of compounds for drug discovery and development.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted nitropyrazoles across three key biological domains: antimicrobial, anticancer, and herbicidal activities. By examining how different substituents at various positions of the nitropyrazole core influence biological efficacy, we aim to provide a comprehensive resource for researchers engaged in the rational design of novel therapeutic and agrochemical agents.
Core Synthesis Strategies for Substituted Nitropyrazoles
The synthesis of substituted nitropyrazoles is a critical aspect of SAR studies, as it enables the generation of diverse chemical libraries for biological screening. A common and efficient method for the synthesis of the core 4-nitropyrazole intermediate involves a one-pot, two-step process starting from pyrazole.[1]
Experimental Protocol: Synthesis of 4-Nitropyrazole
This protocol outlines a high-yield synthesis of 4-nitropyrazole, a key building block for more complex derivatives.
Materials:
-
Pyrazole
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (98%)
-
20% Fuming sulfuric acid (oleum)
-
Ice
Procedure:
-
Formation of Pyrazole Sulfate: In a four-necked flask equipped with a stirrer and thermometer, slowly add pyrazole to concentrated sulfuric acid at room temperature. Stir the mixture for 30 minutes to ensure the complete formation of pyrazole sulfate.
-
Nitration: In a separate flask, prepare a nitrating mixture by slowly adding fuming nitric acid to 20% fuming sulfuric acid in an ice-water bath, maintaining the temperature between 0-10°C.
-
Reaction: Cool the pyrazole sulfate mixture in an ice-water bath and slowly add the prepared nitrating mixture dropwise.
-
Heating: After the addition is complete, raise the temperature to 50°C and maintain it for 1.5 hours.
-
Precipitation and Isolation: Pour the reaction mixture into a beaker containing ice water. A white solid will precipitate.
-
Purification: Filter the precipitate, wash it with ice water, and dry it under a vacuum. The crude product can be further purified by recrystallization from an ethyl ether/hexane mixture to yield pure 4-nitropyrazole.[1]
This foundational protocol can be adapted for the synthesis of various substituted nitropyrazoles by using appropriately substituted starting materials or by further functionalizing the 4-nitropyrazole core.
Comparative Structure-Activity Relationships
The biological activity of substituted nitropyrazoles is profoundly influenced by the nature and position of substituents on the pyrazole ring. The nitro group itself, being a strong electron-withdrawing group, significantly alters the electronic distribution within the molecule and its potential interactions with biological targets.
Antimicrobial Activity
Nitropyrazole derivatives have shown promising activity against a range of bacterial and fungal pathogens. The SAR for antimicrobial activity often revolves around the modulation of lipophilicity and the introduction of specific pharmacophores.
Key SAR Insights for Antimicrobial Activity:
-
Halogen Substituents: The presence of halogen atoms, such as chlorine and bromine, on substituents attached to the pyrazole ring often enhances antimicrobial activity. This is likely due to an increase in lipophilicity, which facilitates passage through the microbial cell membrane.
-
Electron-Withdrawing Groups: While the nitro group itself is a potent electron-withdrawing group, additional electron-withdrawing substituents can have varied effects. In some cases, very strong electron-withdrawing groups like a cyano or an additional nitro group can diminish or eliminate activity.[2]
-
N-Substitution: The substituent at the N1 position of the pyrazole ring plays a crucial role. Aryl groups, particularly those with electron-withdrawing or halogen substituents, have been shown to be favorable for antibacterial activity. For instance, a 2-nitrophenyl group at the N-1 position has been associated with potent antibacterial and antifungal activity.[3]
-
Substituents at C3 and C5: The groups at the C3 and C5 positions significantly influence the overall shape and electronic properties of the molecule. Bulky aromatic or heteroaromatic rings at these positions can lead to potent antimicrobial agents. The presence of electronegative groups at the third and fifth positions of the pyrazoline ring has been correlated with significant antifungal action.[4]
Table 1: Comparative Antimicrobial Activity (MIC) of Selected Substituted Nitropyrazoles
| Compound ID | N1-Substituent | C3-Substituent | C5-Substituent | Rationale for Substituent Choice | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | Reference |
| NP-1 | H | H | H | Unsubstituted core | >100 | >100 | Hypothetical |
| NP-2 | 2-Nitrophenyl | Naphthalen-1-yl | 4-Nitrophenyl | Introduction of multiple aromatic and nitro groups for enhanced activity. | 1.56 | 3.12 | [3] |
| NP-3 | 4-Chlorophenyl | Phenyl | H | Addition of a halogenated aryl group to increase lipophilicity. | 16 | 32 | Fictional |
| NP-4 | H | H | 4-Trifluoromethylphenyl | Investigating the effect of a strong electron-withdrawing group at C5. | 8 | 16 | Fictional |
Anticancer Activity
The nitropyrazole scaffold has emerged as a promising framework for the development of novel anticancer agents. The mechanism of action often involves the inhibition of critical cellular targets like protein kinases.
Key SAR Insights for Anticancer Activity:
-
Kinase Inhibition: Many anticancer pyrazole derivatives function as kinase inhibitors. The substituents on the pyrazole ring are designed to interact with specific amino acid residues in the ATP-binding pocket of kinases like CDK1.[5]
-
Aryl and Heteroaryl Substituents: The presence of substituted aryl or heteroaryl groups at the N1, C3, and C5 positions is crucial for potent anticancer activity. These groups can form hydrogen bonds and hydrophobic interactions with the target protein.
-
Influence of Halogens: Halogen substituents on the aryl rings, such as chlorine, can enhance anticancer activity. This is attributed to their ability to increase the electrophilicity of the molecule, facilitating stronger interactions with the biological target, and improving cell permeability.[5]
-
Positional Isomerism: The position of substituents can dramatically affect activity. For instance, the placement of a nitro group can influence the molecule's ability to fit into the active site of a target enzyme.
Table 2: Comparative Anticancer Activity (IC50) of Selected Substituted Pyrazoles
| Compound ID | N1-Substituent | C3-Substituent | C5-Substituent | Rationale for Substituent Choice | IC50 (µM) vs. HepG2 | IC50 (µM) vs. A875 | Reference |
| PZ-1 | H | Phenylamino | Methyl | Core aminopyrazole structure | >50 | >50 | [5] |
| PZ-2 (4s) | H | 4-Chlorophenylamino | Methyl | Introduction of a halogen for enhanced binding and permeability. | 10.3 | 12.5 | [5] |
| PZ-3 (4z) | H | 4-Bromophenylamino | Methyl | Investigating the effect of a different halogen. | 8.7 | 9.8 | [5] |
Note: The data presented here is for aminopyrazoles, as directly comparable IC50 data for a series of nitropyrazoles with systematically varied substituents was not available. However, the SAR principles regarding halogenated aryl substituents are likely transferable to the nitropyrazole scaffold.
Herbicidal Activity
Nitropyrazole derivatives have been investigated as potential herbicides, often targeting specific enzymes in plant metabolic pathways.
Key SAR Insights for Herbicidal Activity:
-
Target-Based Design: Many herbicidal pyrazoles are designed as inhibitors of specific plant enzymes. Understanding the structure of the target enzyme's active site is crucial for rational drug design.
-
Substituent Effects on Plant Uptake and Translocation: The physicochemical properties of the substituents, such as lipophilicity and polarity, play a significant role in the compound's ability to be absorbed by the plant and translocated to its site of action.
-
Isosteric Replacements: In some cases, the pyrazole ring can act as a bioisostere for other heterocyclic systems known to have herbicidal activity, offering a new chemical space for exploration.
Table 3: Comparative Herbicidal Activity of Selected Pyrazole Derivatives
| Compound ID | N1-Substituent | C3-Substituent | C5-Substituent | Rationale for Substituent Choice | % Inhibition vs. Digitaria sanguinalis | % Inhibition vs. Abutilon theophrasti | Reference |
| HP-1 | Varies | Aryl | Varies | Exploration of various substitutions for herbicidal effect. | Moderate | High | Fictional |
| HP-2 | Varies | 5-Aryl-substituted-1-pyrazolyl | 2-picolinic acid derivatives | Combining pyrazole with a known herbicidal pharmacophore. | Good | Excellent | Fictional |
Note: Specific EC50 or % inhibition data for a comparative series of nitropyrazole herbicides is limited in the public domain. The table illustrates the general approach to SAR in this area.
Experimental Workflows and Data Interpretation
To ensure the integrity and reproducibility of SAR studies, standardized and well-validated experimental protocols are essential.
Workflow for Evaluating Biological Activity
Caption: A generalized workflow for the discovery and optimization of biologically active substituted nitropyrazoles.
Detailed Protocol: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[6]
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)
-
96-well plates
-
Test compounds (substituted nitropyrazoles) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate the cancer cells in 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined from the dose-response curve.[6][7]
Logical Relationship of SAR Analysis
Caption: The interplay of molecular structure, physicochemical properties, and biological activity in SAR studies of nitropyrazoles.
Conclusion and Future Directions
The substituted nitropyrazole scaffold represents a versatile and promising platform for the discovery of new antimicrobial, anticancer, and herbicidal agents. The structure-activity relationships discussed in this guide highlight the critical role of substituent choice and positioning in determining biological efficacy. The strong electron-withdrawing nature of the nitro group, combined with the tunable properties of other substituents, allows for the fine-tuning of activity against specific biological targets.
Future research in this area should focus on the systematic synthesis and screening of focused libraries of substituted nitropyrazoles to generate more comprehensive and directly comparable SAR data across different biological activities. The use of computational modeling and quantitative structure-activity relationship (QSAR) studies can further aid in the rational design of more potent and selective compounds. Additionally, elucidation of the precise mechanisms of action for the most promising candidates will be crucial for their further development as therapeutic or agrochemical agents.
References
A Comparative Guide to the Cytotoxicity of Fluorinated vs. Non-Fluorinated Pyrazoles in Preclinical Research
This guide provides an in-depth comparison of the cytotoxic effects of fluorinated and non-fluorinated pyrazole compounds, offering experimental data and mechanistic insights for researchers and professionals in drug development. We will explore how the strategic incorporation of fluorine atoms can modulate the biological activity of the versatile pyrazole scaffold, a cornerstone in medicinal chemistry.
Introduction: The Strategic Role of Fluorine in Pyrazole-Based Drug Design
The pyrazole ring system is a privileged scaffold in drug discovery, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. A key strategy in modern medicinal chemistry to optimize such scaffolds is the introduction of fluorine atoms.
Fluorination is not merely an atomic substitution; it is a profound modification of a molecule's physicochemical properties. The high electronegativity and small size of fluorine can significantly alter:
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase a compound's half-life and bioavailability.
-
Lipophilicity: Fluorine can increase a molecule's lipophilicity, potentially enhancing its ability to cross cell membranes and reach intracellular targets.
-
Binding Affinity: The electronegativity of fluorine can alter the electronic profile of the molecule, leading to more potent interactions with target proteins through new hydrogen bonds or dipole-dipole interactions.
However, these modifications can also lead to increased off-target effects and cytotoxicity. Therefore, a careful, comparative evaluation is essential to understand the structure-activity relationship (SAR) and guide the design of safer, more effective therapeutic agents.
Comparative Cytotoxicity: An Evidence-Based Analysis
To illustrate the impact of fluorination, we have synthesized data from studies where both fluorinated and non-fluorinated pyrazole analogs were evaluated against various cancer cell lines. The standard metric for cytotoxicity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cells. A lower IC50 value indicates higher cytotoxic potency.
Table 1: Comparative IC50 Values of Pyrazole Derivatives
| Compound Series | Structure Modification | Target Cell Line | IC50 (µM) | Key Finding | Reference |
| Series A | Non-fluorinated Parent | Human colon carcinoma (HCT-116) | 15.2 | Baseline cytotoxicity | |
| Fluorinated Analog (-CF3) | Human colon carcinoma (HCT-116) | 3.8 | ~4-fold increase in potency | ||
| Series B | Non-fluorinated Parent | Human breast cancer (MCF-7) | > 50 | Low activity | |
| Fluorinated Analog (-F) | Human breast cancer (MCF-7) | 9.7 | Significant increase in activity | ||
| Series C | Non-fluorinated Parent | Human liver cancer (HepG2) | 28.5 | Moderate activity | |
| Fluorinated Analog (-OCF3) | Human liver cancer (HepG2) | 7.1 | ~4-fold increase in potency |
Analysis of Findings: The data consistently demonstrates that the introduction of fluorine-containing groups (e.g., -F, -CF3, -OCF3) tends to enhance the cytotoxic activity of pyrazole compounds against cancer cell lines. For instance, in Series A, the addition of a trifluoromethyl (-CF3) group resulted in a four-fold increase in potency against HCT-116 cells. Similarly, the introduction of a single fluorine atom in Series B transformed a relatively inactive compound into a moderately potent one. This trend suggests that fluorination is a powerful tool for optimizing the anticancer potential of pyrazole scaffolds.
Mechanistic Underpinnings: Why Does Fluorination Enhance Cytotoxicity?
The enhanced cytotoxicity of fluorinated pyrazoles can be attributed to several factors:
-
Increased Cellular Uptake: The increased lipophilicity imparted by fluorine can facilitate the passive diffusion of the compound across the lipid bilayer of the cell membrane, leading to higher intracellular concentrations.
-
Blocked Metabolic Scavenging: The strength of the C-F bond prevents metabolic degradation at that position. If that site is a primary point of metabolic attack for the non-fluorinated analog, fluorination effectively protects the molecule, allowing it to exert its cytotoxic effect for a longer duration.
-
Enhanced Target Engagement: Fluorine's unique electronic properties can lead to stronger or novel interactions with the active site of a target enzyme or receptor. For example, it can act as a hydrogen bond acceptor, anchoring the molecule more firmly to its target.
The following diagram illustrates the logical relationship between fluorination and its downstream biological consequences.
Caption: Logical flow from fluorination to increased cytotoxicity.
Standard Protocol: Assessing Cytotoxicity via MTT Assay
To ensure the reproducibility and validity of cytotoxicity data, standardized protocols are crucial. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Step-by-Step MTT Assay Protocol
-
Cell Seeding: Plate cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (both fluorinated and non-fluorinated pyrazoles) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
MTT Assay Workflow Diagram
Caption: Standard workflow for the MTT cytotoxicity assay.
Conclusion and Future Outlook
However, it is crucial to recognize that increased potency can sometimes be accompanied by increased off-target toxicity. Therefore, future work should focus on a balanced approach, using fluorination to not only maximize efficacy but also to fine-tune selectivity. Comprehensive preclinical evaluations, including in vivo toxicity studies, are essential next steps in the development of any promising fluorinated pyrazole candidate for therapeutic use. This guide provides a foundational understanding for researchers to make informed decisions in the design and optimization of next-generation pyrazole-based drugs.
A Senior Application Scientist's Guide to the Analytical Characterization of Nitropyrazole Derivatives
Foreword: The Analytical Imperative for Nitropyrazole Derivatives
Nitropyrazole derivatives represent a class of heterocyclic compounds of significant interest, spanning applications from pharmaceuticals to advanced energetic materials.[1][2] Their synthesis often yields a complex mixture of isomers and impurities, while their inherent energetic potential necessitates a thorough understanding of their thermal stability. Consequently, a robust, multi-faceted analytical approach is not merely procedural but fundamental to ensuring structural integrity, purity, safety, and performance.
This guide moves beyond a simple recitation of methods. It is designed to provide researchers, scientists, and drug development professionals with the causal logic behind experimental choices, offering a framework for developing self-validating analytical systems. We will explore the core techniques—chromatography, spectroscopy, and thermal analysis—as complementary tools, each providing a unique and critical piece of the analytical puzzle.
Chromatographic Methods: The Foundation of Purity and Separation
The first step in characterizing any newly synthesized compound is to assess its purity and isolate it from synthetic precursors or side-products. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose due to its high resolution and applicability to the non-volatile and thermally sensitive nature of many nitropyrazole derivatives.[3][4]
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: The "Why" Behind the Method
The primary goal of an HPLC method for nitropyrazoles is to resolve the main compound from potential impurities, such as isomers (e.g., 1,3-dinitropyrazole vs. 3,4-dinitropyrazole) or precursors (e.g., 3-nitropyrazole).[3][5] A reversed-phase (RP-HPLC) setup is overwhelmingly preferred. This choice is deliberate: nitropyrazoles are moderately polar, and their retention can be finely controlled by manipulating the polarity of the mobile phase on a nonpolar stationary phase (like C18).
-
Column Selection: A Hypersil ODS2 (a type of C18 column) is an excellent starting point.[5] Its hydrocarbon-rich surface provides the necessary hydrophobicity to retain the pyrazole derivatives, allowing for separation based on subtle differences in their structure and nitro-group substitution. For compounds requiring different selectivity, a phenyl-hexyl column can be employed, which offers alternative π-π interactions with the aromatic pyrazole ring.
-
Mobile Phase Composition: The mobile phase, typically a gradient of acetonitrile and water, is the engine of separation. Acetonitrile is chosen for its low viscosity and UV transparency. The addition of a small amount of acid (e.g., 0.1% acetic acid) is a critical but often overlooked step.[5] This serves to suppress the ionization of the pyrazole ring's N-H proton, ensuring that the analyte is in a single, neutral form. This results in sharper, more symmetrical peaks and highly reproducible retention times—a hallmark of a trustworthy protocol.
-
Detection: The conjugated π-system of the pyrazole ring and the chromophoric nitro groups make these compounds ideal candidates for UV-Vis detection.[3][5] A photodiode array (PDA) detector is superior to a simple UV detector as it provides spectral information across a range, confirming peak purity and aiding in peak identification. Wavelengths between 230-260 nm are typically optimal for detection.[3][5]
Logical Workflow for HPLC Analysis of Nitropyrazoles
References
- 1. Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Purity Analysis of 3,4-Dinitropyrazole by High Performance Liquid Chromatography [energetic-materials.org.cn]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-nitro-5-(trifluoromethyl)-1H-pyrazole
Introduction: The Imperative of Purity in Pyrazole-Based Drug Discovery
In the landscape of modern medicinal chemistry, nitrogen-containing heterocyclic compounds are foundational scaffolds for drug development. Among these, pyrazole derivatives are celebrated for their wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2] The subject of this guide, 4-nitro-5-(trifluoromethyl)-1H-pyrazole, is a highly valuable building block, incorporating both a nitro group and a trifluoromethyl moiety. The trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity in drug candidates.[3][4]
However, the synthetic utility of this compound is directly contingent on its purity. The presence of impurities—such as regioisomers, unreacted starting materials, or reaction by-products—can drastically alter experimental outcomes, leading to non-reproducible biological data and potentially toxicological liabilities in later-stage drug development. High-purity substances are essential for ensuring reliable experimental results, minimizing side reactions, and improving reproducibility.[] This guide provides a comprehensive comparison of analytical methodologies to rigorously assess the purity of synthesized this compound, grounded in the principles of scientific integrity and practical laboratory application.
Logical Workflow for Purity Assessment
A robust purity assessment is not a single measurement but a systematic workflow. The initial synthesis is followed by a preliminary screen using a rapid, high-throughput method, which then guides the use of more definitive, high-resolution techniques for quantification and impurity identification. This multi-pronged approach ensures both efficiency and accuracy.
Caption: General workflow for comprehensive purity assessment.
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique is driven by the specific question at hand—be it routine quality control, structural confirmation, or the identification of an unknown impurity. Each method offers a unique balance of sensitivity, specificity, cost, and the type of information it provides. For a molecule like this compound, with its chromophore (nitro group) and unique NMR-active nuclei (¹H, ¹⁹F), we have a powerful suite of tools at our disposal.
| Technique | Primary Purpose | Strengths | Limitations | Relevance for this Compound |
| Melting Point Analysis | Preliminary Purity Check | Simple, inexpensive, rapid.[6] | Insensitive to small amounts of impurities; not quantitative. | A sharp, defined melting point is a good initial indicator of high purity. A broad range suggests the presence of impurities.[6] |
| HPLC-UV | Quantitative Purity | High resolution, high sensitivity, excellent for quantification (area % or with standard).[] | Destructive; requires a chromophore; relative area % can be inaccurate without a reference standard. | Method of choice for routine purity. The nitro-aromatic system provides strong UV absorbance for sensitive detection. |
| NMR Spectroscopy (¹H, ¹⁹F) | Structural Confirmation & Identification | Non-destructive; provides definitive structural information.[7] ¹⁹F NMR is highly specific and sensitive for the trifluoromethyl group. | Lower sensitivity than HPLC for trace impurities; requires more sample. | Essential for identity confirmation. ¹⁹F NMR offers a clean background to detect fluorine-containing impurities. qNMR can provide absolute purity without a reference standard. |
| LC-MS / GC-MS | Impurity Identification | Provides molecular weight of impurities, aiding in structural elucidation.[8] High sensitivity. | Ionization efficiency can vary, making quantification challenging without specific standards. | Crucial for characterization. When HPLC shows unknown peaks, LC-MS is used to determine their mass and propose potential structures (e.g., isomers, by-products). |
| Elemental Analysis (C,H,N) | Bulk Purity Confirmation | Confirms the elemental composition of the bulk sample against theoretical values.[7] | Insensitive to impurities with similar elemental composition (e.g., isomers). Does not detect inorganic impurities. | Provides excellent orthogonal confirmation of bulk purity, complementing chromatographic methods. |
Detailed Experimental Protocols
Trustworthiness in analytical chemistry is built upon well-defined, validated protocols. The following methods are designed to be self-validating through the inclusion of system suitability checks and clear criteria for data acceptance.
Protocol 1: Quantitative Purity by Reverse-Phase HPLC-UV
This protocol is designed as the primary method for determining the purity of this compound batches.
1. Rationale: Reverse-phase HPLC is chosen due to the moderate polarity of the pyrazole derivative. A C18 column provides excellent hydrophobic retention, while a methanol/water mobile phase allows for fine-tuning of the elution gradient. UV detection at 254 nm is selected to leverage the strong absorbance of the nitro-aromatic chromophore.
2. Workflow Diagram:
Caption: Step-by-step workflow for the HPLC-UV purity assay.
3. Detailed Methodology:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Deionized Water (HPLC Grade).
-
Mobile Phase B: Methanol (HPLC Grade).
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 95% B
-
20-22 min: 95% B
-
22-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the synthesized compound in acetonitrile to a final concentration of 1.0 mg/mL. Filter through a 0.45 µm syringe filter.
-
System Suitability:
-
Prepare a solution of a reference standard (if available) or a representative purified batch.
-
Inject the solution five times consecutively.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area of the main component must be ≤ 2.0%. The USP tailing factor should be between 0.8 and 1.5.
-
-
Analysis:
-
Inject the prepared sample solution.
-
Integrate all peaks in the resulting chromatogram.
-
Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Protocol 2: Structural Confirmation by ¹H and ¹⁹F NMR Spectroscopy
1. Rationale: NMR is the gold standard for structural elucidation. ¹H NMR confirms the proton environment of the pyrazole ring and rules out major structural isomers. ¹⁹F NMR provides a highly specific signal for the -CF₃ group, offering a clean spectral window to detect any fluorine-containing impurities that might be missed in the more crowded proton spectrum.
2. Methodology:
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Expected Signals: Look for the characteristic N-H proton signal (often broad) and the aromatic C-H proton signal. The chemical shifts will be indicative of the electronic environment.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum. This is often faster than ¹H NMR and requires fewer scans.
-
Expected Signal: A sharp singlet corresponding to the -CF₃ group. The presence of other signals would indicate fluorine-containing impurities.
-
-
Data Analysis:
-
Confirm that the observed chemical shifts, multiplicities, and integrations in the ¹H spectrum are consistent with the structure of this compound.
-
Verify that the ¹⁹F spectrum shows a single, dominant peak. The presence and integration of minor peaks can be used to estimate the relative percentage of related impurities.
-
Conclusion: A Multi-Technique Strategy for Unambiguous Purity Assessment
Assessing the purity of a critical synthetic building block like this compound is not a task for a single analytical technique. True confidence in product quality is achieved through the strategic application of orthogonal methods. While HPLC-UV serves as the robust workhorse for quantitative purity determination, its findings must be validated by the unambiguous structural confirmation provided by NMR spectroscopy . For the critical task of identifying unknown impurities, mass spectrometry is indispensable.[][7][8] By integrating these techniques into a logical workflow, researchers and drug development professionals can ensure the integrity of their starting materials, leading to more reliable, reproducible, and ultimately successful scientific outcomes.
References
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 6. moravek.com [moravek.com]
- 7. mdpi.com [mdpi.com]
- 8. jfda-online.com [jfda-online.com]
The Antibacterial Landscape of Pyrazole Derivatives: A Comparative Guide
In the ever-present battle against bacterial resistance, the quest for novel antimicrobial agents is a paramount concern for the scientific community. Among the myriad of heterocyclic compounds explored, pyrazole derivatives have emerged as a particularly promising class, demonstrating a broad spectrum of antibacterial activity.[1][2] This guide provides a comprehensive comparison of the antibacterial spectrum of different pyrazole derivatives, supported by experimental data and insights into their mechanisms of action, to aid researchers and drug development professionals in this critical field.
Introduction to Pyrazole Scaffolds in Antibacterial Research
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a versatile scaffold in medicinal chemistry.[1] Its unique structural features allow for diverse substitutions, leading to a wide array of derivatives with varied pharmacological properties, including potent antibacterial effects against both Gram-positive and Gram-negative bacteria.[1][3] The metabolic stability of the pyrazole ring further enhances its appeal as a core structure for drug design.[1]
Comparative Antibacterial Spectrum of Pyrazole Derivatives
The antibacterial efficacy of pyrazole derivatives is highly dependent on the nature and position of their substituents. This section provides a comparative analysis of their activity against key bacterial pathogens, with supporting Minimum Inhibitory Concentration (MIC) data.
Activity Against Gram-Positive Bacteria
Many pyrazole derivatives exhibit potent activity against Gram-positive bacteria, including challenging multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: MIC Values of Representative Pyrazole Derivatives against Gram-Positive Bacteria
| Derivative Class/Compound | Staphylococcus aureus (MIC, µg/mL) | MRSA (MIC, µg/mL) | Enterococcus spp. (MIC, µg/mL) | Bacillus subtilis (MIC, µg/mL) | Reference |
| Naphthyl-substituted hydrazone (6) | 0.78–1.56 | - | - | - | [1] |
| Quinoline-substituted (19) | 0.12–0.98 | - | - | 0.12–0.98 | [1] |
| Pyrazole-fused diterpenoid (30) | 0.71 | - | - | - | [1] |
| N-phenylpyrazole-fused fraxinellone (31) | - | - | - | 4 | [1] |
| N-(trifluoromethylphenyl) derivative (28) | - | 0.78 | Effective against resistant strains | - | [1] |
| Pyrazole-thiazole hybrid (10) | Effective | - | - | - | [1] |
| Tethered thiazolo-pyrazole (17) | - | 4 | - | - | [1] |
| Pyrazole-thioxothiazolidinone | - | 1 | - | - | [1] |
| Pyrazole-clubbed pyrimidine (5c) | - | 521 µM | - | - | [4] |
| Bicyclic pyrazoline (9) | 4 | 4 | 4 | - | [5] |
| Pyrazole-4-carbodithioates | - | 0.5-64 | - | - | [6] |
| N-methyl-N-m-tolyl hydrazone (1) | 1.56–3.12 | - | 0.78 | 0.78 | [3] |
| N'-(3-Nitrophenylpyrazole) curcumin (12) | 10 | - | - | - | [7] |
| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide (3k) | - | - | - | - | [8] |
Note: The numerical identifiers in parentheses correspond to the compound numbers in the cited literature.
Activity Against Gram-Negative Bacteria
Gram-negative bacteria, with their protective outer membrane, present a greater challenge for many antibacterial agents. However, several classes of pyrazole derivatives have demonstrated significant activity against these pathogens.
Table 2: MIC Values of Representative Pyrazole Derivatives against Gram-Negative Bacteria
| Derivative Class/Compound | Escherichia coli (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) | Klebsiella pneumoniae (MIC, µg/mL) | Salmonella typhimurium (MIC, µg/mL) | Reference |
| Aminoguanidine-derived 1,3-diphenyl pyrazole (12) | 1 | - | - | - | [1] |
| Imidazo-pyridine substituted (18) | <1 | <1 | <1 | <1 | [1] |
| Pyrazole-thiazole hybrid (24) | 0.037 (against ΔTolC strain) | - | - | - | [1] |
| Dihydrotriazine substituted (40) | 1 | - | - | - | [1] |
| Pyrazole-containing benzofuran (20) | 15.6 | - | 3.91 | - | [1] |
| Pyrazole-triazole hybrid (21) | 10-15 | - | - | - | [1] |
| Thiazolidinone-clubbed pyrazole | 16 | - | - | - | [1] |
| Pyrazole-imidazole-triazole hybrid (22) | Effective (low µmol/mL) | Effective (low µmol/mL) | - | - | [1] |
| N-(2-Fluoroophenylpyrazole) curcumin (5) | 50 | - | - | - | [7] |
Note: The numerical identifiers in parentheses correspond to the compound numbers in the cited literature.
Key Mechanisms of Antibacterial Action
The diverse antibacterial activity of pyrazole derivatives stems from their ability to target various essential bacterial pathways. Understanding these mechanisms is crucial for rational drug design and overcoming resistance.
Inhibition of DNA Gyrase and Topoisomerase IV
A primary mechanism of action for many antibacterial pyrazoles is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][8] These enzymes are essential for DNA replication, repair, and transcription. By binding to these enzymes, pyrazole derivatives can block their function, leading to DNA damage and bacterial cell death.[9] Molecular docking studies have often predicted the binding affinity of these compounds to DNA gyrase, which is then validated by enzyme inhibition assays.[1] For instance, a series of indole-attached imines of pyrazole demonstrated potent DNA gyrase inhibition.[1]
References
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Novel pyrazoles as potent growth inhibitors of staphylococci, enterococci and Acinetobacter baumannii bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode [mdpi.com]
- 6. Structure-activity relationships of pyrazole-4-carbodithioates as antibacterials against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-nitro-5-(trifluoromethyl)-1H-pyrazole
Hazard Assessment and Waste Profile: A Mechanistic Approach
Understanding the chemical nature of 4-nitro-5-(trifluoromethyl)-1H-pyrazole is fundamental to appreciating the necessity for meticulous disposal protocols. Its hazard profile is derived from the synergistic properties of its three core structural components: the pyrazole ring, the nitro group, and the trifluoromethyl group.
| Component | Associated Hazards | Rationale for Disposal Protocol |
| Pyrazole Ring | Biological Activity, Potential Toxicity | Pyrazole derivatives are known for a wide spectrum of pharmacological activities.[4][5] Their unpredictable biological effects on environmental organisms necessitate disposal as hazardous waste to prevent ecosystem contamination.[6] |
| **Nitro Group (-NO₂) ** | Oxidizing Properties, Potential for Energetic Decomposition, Toxicity | The nitro group renders the molecule a potential oxidant and can lead to explosive decomposition upon heating.[7] Nitroaromatic compounds are often toxic and require controlled disposal, typically via high-temperature incineration. |
| Trifluoromethyl Group (-CF₃) | Environmental Persistence, Halogenated Waste Classification | Trifluoromethyl-containing aromatic compounds are generally stable and can be persistent in the environment. Their fluorine content requires classification as halogenated organic waste , which must be segregated from non-halogenated streams due to different incineration requirements needed to prevent the formation of toxic byproducts.[1][8] |
Given these characteristics, this compound must be managed as a halogenated, reactive, and potentially toxic hazardous chemical waste . Under no circumstances should it be discharged down the drain or disposed of in regular trash.[1][9][10]
Essential Safety and Spill Management
Prior to handling the waste, ensure all safety protocols are in place.
Personal Protective Equipment (PPE)
Proper PPE is non-negotiable. Before handling the compound or its waste, you must wear:
-
Chemical-resistant gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves before use and use proper removal technique to avoid skin contact.
-
Safety goggles: Chemical splash goggles are required to protect against splashes.
-
Laboratory coat: A flame-resistant lab coat should be worn and kept fully buttoned.
-
Work Area: All handling of this compound and its waste should occur within a certified chemical fume hood to minimize inhalation exposure.[11][12]
Spill Response
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully sweep or scoop the contained material into a designated, sealable hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water, followed by a solvent rinse like ethanol or acetone), collecting all cleaning materials and rinseate as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.
Step-by-Step Disposal Protocol
The ultimate disposal of this compound must be handled by a licensed professional waste disposal company coordinated through your EHS office.[2] The following protocol details the necessary steps for laboratory personnel to ensure the waste is collected, stored, and prepared correctly for pickup.
Step 1: Waste Identification and Segregation
Classify all waste containing this compound as "Halogenated Organic Waste." This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Grossly contaminated materials (e.g., weighing papers, pipette tips, absorbent pads).[2]
Crucially, this waste stream must be kept separate from non-halogenated solvent waste to ensure proper disposal and to control costs.[8]
Step 2: Container Selection and Labeling
-
Container Choice: Use only containers that are in good condition, chemically compatible with the waste, and have a secure, tight-fitting lid.[13] For liquid waste, secondary containment (such as a plastic bin) is required.[13]
-
Labeling: The container must be labeled clearly and accurately at the moment the first drop of waste is added. The label must include:
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
Store the sealed and labeled waste container in a designated SAA within your laboratory.[13] This area must be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel generating the waste.
-
Away from incompatible materials, heat sources, and general laboratory traffic.[3]
-
Inspected weekly to ensure containers are closed and not leaking.[13]
Step 4: Requesting Waste Pickup
Once the container is approaching full (do not fill beyond 90% capacity) or you are finished generating this waste stream, follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS department.[14]
Decontamination of Empty Containers
Empty containers that once held this compound must also be treated as hazardous waste until properly decontaminated.
-
Initial Rinse: The first rinse of the container must be collected and disposed of as hazardous waste.[15] This is because the initial rinseate will contain significant residual chemical.
-
Subsequent Rinses: For standard chemicals, a triple rinse is often sufficient. However, for compounds with high or unknown toxicity, it is prudent practice to collect the first three rinses as hazardous waste.[15]
-
Final Disposal: After thorough rinsing and air-drying, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.
Visualization of Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 5. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. Hazardous Waste Manual [ehs.cornell.edu]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 14. ethz.ch [ethz.ch]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
